molecular formula C20H28O2 B12421545 11-cis-Retinoic Acid-d5

11-cis-Retinoic Acid-d5

Cat. No.: B12421545
M. Wt: 305.5 g/mol
InChI Key: SHGAZHPCJJPHSC-VGVMDEDOSA-N
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Description

11-cis-Retinoic Acid-d5 is a deuterium-labeled analog of 11-cis-Retinoic Acid, a classic retinoid compound . This stable isotope-labeled chemical has a molecular formula of C20H23D5O2 and a molecular weight of 305.47 g/mol . It is specifically designed for use as an internal standard in mass spectrometry-based analytical methods, facilitating the precise quantification of retinoic acid isomers in complex biological matrices. As a retinoid, its value in research stems from its application in studying the metabolism and pharmacokinetics of retinoic acid pathways . Researchers utilize this compound in investigations of visual cycle biochemistry, where the unlabeled 11-cis-retinoids like 11-cis-Retinol play a critical role . The deuterated form allows for accurate tracing and reduces the analytical interference often encountered in such studies. This product is intended for research purposes only and is not suited for diagnostic or therapeutic use. It is recommended to store the compound in a refrigerator at 2-8°C . As with similar research chemicals, such as 9-cis-Retinoic Acid, proper handling procedures should be followed .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H28O2

Molecular Weight

305.5 g/mol

IUPAC Name

(2E,4Z,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6-,12-11+,15-8+,16-14+/i3D3,10D2

InChI Key

SHGAZHPCJJPHSC-VGVMDEDOSA-N

Isomeric SMILES

[2H]C1(CCC(C(=C1C([2H])([2H])[2H])/C=C/C(=C/C=C\C(=C\C(=O)O)\C)/C)(C)C)[2H]

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biological Role of 11-cis-Retinoids in the Visual Cycle

Author: BenchChem Technical Support Team. Date: December 2025

Clarification on Retinoid Terminology in the Visual Cycle

A technical examination of the visual cycle necessitates precise terminology regarding the various isomers of vitamin A. The primary retinoid directly involved in the phototransduction cascade is 11-cis-retinal (B22103) (an aldehyde). Its immediate precursor in the regeneration pathway is 11-cis-retinol (B117599) (an alcohol). Retinoic acid , a carboxylic acid derivative of retinol (B82714), is a potent signaling molecule that regulates gene expression through nuclear receptors. While all-trans-retinoic acid is crucial for ocular development and cellular differentiation, there is no significant scientific evidence to date establishing a direct biological role for 11-cis-retinoic acid within the chromophore regeneration pathways of the visual cycle. This guide will, therefore, focus on the established roles of 11-cis-retinal and its precursor, 11-cis-retinol, which are central to vision.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The vertebrate visual cycle is a complex, multi-step enzymatic process essential for regenerating the light-sensitive chromophore, 11-cis-retinal, which is required for sustained rod and cone photoreceptor function. This process involves the interplay between photoreceptor cells and adjacent cell layers, primarily the retinal pigment epithelium (RPE) and, in the case of cones, Müller glial cells. The cycle begins after a photon of light isomerizes the 11-cis-retinal bound to an opsin protein into all-trans-retinal (B13868), triggering the phototransduction cascade. The regeneration of 11-cis-retinal from this all-trans photoproduct is paramount for vision. This guide details the molecular pathways, key enzymatic players, and cellular locations involved in the canonical (rod) and the cone-specific visual cycles, with a focus on the critical intermediate, 11-cis-retinol, and the final chromophore, 11-cis-retinal.

The Canonical Visual Cycle (Rod-Dominant)

The canonical visual cycle, primarily supporting rod photoreceptors, is a well-established pathway occurring between the rod outer segments (ROS) and the RPE.[1][2]

Pathway Description:

  • Photoisomerization: In the ROS, absorption of a photon causes the isomerization of 11-cis-retinal to all-trans-retinal, leading to the activation of rhodopsin.[3]

  • Reduction: All-trans-retinal is released from the opsin and is reduced to all-trans-retinol by all-trans-retinol dehydrogenases (RDHs), primarily RDH8, using NADPH as a cofactor.[4]

  • Transport to RPE: All-trans-retinol is transported from the ROS to the RPE, a process thought to be facilitated by interphotoreceptor retinoid-binding protein (IRBP).[5]

  • Esterification: Within the RPE, lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, which serve as the substrate for the subsequent isomerization step and as a storage form of vitamin A.[6]

  • Isomerization-Hydrolysis: The key, rate-limiting step is catalyzed by the RPE-specific 65 kDa protein (RPE65), an isomerohydrolase that converts all-trans-retinyl esters into 11-cis-retinol.[6][7]

  • Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (11-cis-RDHs), such as RDH5 and RDH11, using NAD+ as a cofactor.[4][6]

  • Transport to ROS: The newly synthesized 11-cis-retinal is transported back to the ROS, again facilitated by IRBP, where it combines with opsin to regenerate rhodopsin, completing the cycle.[5]

Canonical_Visual_Cycle cluster_ROS Rod Outer Segment (ROS) cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (Opsin + 11-cis-retinal) atRAL_ROS all-trans-Retinal Rhodopsin->atRAL_ROS Light (hν) atROL_ROS all-trans-Retinol atRAL_ROS->atROL_ROS RDH8 (NADPH) atROL_IPM at-Retinol-IRBP atROL_ROS->atROL_IPM atROL_RPE all-trans-Retinol atROL_IPM->atROL_RPE cRAL_IPM 11-cis-Retinal-IRBP cRAL_IPM->Rhodopsin Regeneration atRE all-trans-Retinyl Ester atROL_RPE->atRE LRAT cROL 11-cis-Retinol atRE->cROL RPE65 cRAL_RPE 11-cis-Retinal cROL->cRAL_RPE RDH5/11 (NAD+) cRAL_RPE->cRAL_IPM

Figure 1. The canonical rod visual cycle pathway.

The Cone-Specific Visual Cycle (Retina Visual Cycle)

Cones, which mediate daytime vision, require a much more rapid supply of 11-cis-retinal than can be provided by the canonical RPE-based cycle.[3] A secondary, faster pathway exists within the retina itself, involving Müller glial cells.[8]

Pathway Description:

  • Reduction in Cones: Following photoisomerization, all-trans-retinal is reduced to all-trans-retinol within the cone outer segment (COS).

  • Transport to Müller Cells: All-trans-retinol is transported to adjacent Müller cells.

  • Isomerization in Müller Cells: In Müller cells, an unidentified isomerase converts all-trans-retinol directly to 11-cis-retinol.[3][8] Cellular retinaldehyde-binding protein (CRALBP), present in Müller cells, binds the 11-cis-retinoid product, which may help drive the reaction.[9]

  • Transport to Cones: 11-cis-retinol is then shuttled back to the cone photoreceptor, likely to the inner segment.[8] IRBP is thought to be the carrier for this step, protecting the unstable 11-cis-retinol.[8]

  • Oxidation in Cones: Crucially, cones possess the enzymatic machinery to oxidize 11-cis-retinol to 11-cis-retinal, a step that does not occur in rods.[3][10] This final oxidation is believed to happen in the cone outer segment, ready for immediate combination with cone opsin.[3]

Cone_Visual_Cycle cluster_COS Cone Outer/Inner Segment Cone_Pigment Cone Pigment (Opsin + 11-cis-retinal) atRAL_COS all-trans-Retinal Cone_Pigment->atRAL_COS Light (hν) atROL_COS all-trans-Retinol atRAL_COS->atROL_COS RDH (NADPH) atROL_Muller all-trans-Retinol atROL_COS->atROL_Muller cROL_CIS 11-cis-Retinol cROL_CIS->Cone_Pigment Cone-specific RDH (NAD+) cROL_Muller 11-cis-Retinol atROL_Muller->cROL_Muller Isomerase (e.g., DES1) cROL_Muller->cROL_CIS IRBP

Figure 2. The cone-specific retina visual cycle pathway.

Quantitative Data

The following tables summarize key quantitative parameters related to the enzymes and binding proteins of the visual cycle. Data can vary based on species and experimental conditions.

Table 1: Michaelis-Menten Constants (Km) of Key Visual Cycle Enzymes

Enzyme Substrate Km (µM) Species Reference
RDH8 (in ROS) all-trans-retinal ~10-15 Bovine (Palczewski, 2012)
LRAT (in RPE) all-trans-retinol ~1-5 Bovine (Saari, 2012)
RPE65 (in RPE) all-trans-retinyl ester ~5-12 Bovine (Redmond et al., 2005)

| RDH5 (in RPE) | 11-cis-retinol | ~1-3 | Human | (Haeseleer et al., 1998) |

Table 2: Binding Affinities of Retinoid-Binding Proteins

Protein Ligand Dissociation Constant (Kd) Comments Reference
IRBP 11-cis-retinal ~0.1-1 µM Binds multiple retinoids (Adler & Martin, 1982)
IRBP 11-cis-retinol ~0.1-1 µM Protects from isomerization [8]
CRALBP 11-cis-retinal ~0.1-0.4 µM High specificity for cis-isomers (Saari et al., 1994)

| CRALBP | 11-cis-retinol | ~0.1-0.5 µM | Present in RPE and Müller cells | (Saari et al., 1994) |

Experimental Protocols

Protocol: In Vitro Retinoid Isomerase Assay

This protocol is a generalized method for measuring the activity of RPE65 by quantifying the conversion of all-trans-retinyl esters to 11-cis-retinol.

Objective: To determine the isomerohydrolase activity in RPE microsomes.

Materials:

  • Bovine or porcine eyes

  • RPE microsome isolation buffer (e.g., 10 mM MOPS, pH 7.4, 250 mM sucrose, protease inhibitors)

  • Substrate: all-trans-retinyl palmitate complexed with bovine serum albumin (BSA)

  • Reaction buffer (e.g., 10 mM MOPS, pH 7.4)

  • Hexane (B92381) and Ethanol for extraction

  • HPLC system with a normal-phase column (e.g., silica)

  • Mobile phase (e.g., hexane with a small percentage of ethyl acetate (B1210297) or isopropanol)

Methodology:

  • RPE Microsome Preparation: a. Dissect fresh eyes to isolate the RPE cell layer. b. Homogenize the RPE cells in ice-cold isolation buffer. c. Perform differential centrifugation: centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and debris, then centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes. d. Resuspend the microsomal pellet in reaction buffer and determine protein concentration (e.g., via Bradford assay).

  • Enzymatic Reaction: a. Prepare the reaction mixture in a glass tube: add RPE microsomes (e.g., 50-100 µg protein) to the reaction buffer. b. Pre-incubate the mixture at 37°C for 5 minutes. c. Initiate the reaction by adding the all-trans-retinyl palmitate substrate to a final concentration of ~10-20 µM. d. Incubate at 37°C in the dark for a specified time (e.g., 30-60 minutes).

  • Retinoid Extraction: a. Stop the reaction by adding an equal volume of ethanol. b. Extract the retinoids by adding 2-3 volumes of hexane and vortexing vigorously. c. Centrifuge to separate the phases and collect the upper hexane layer. d. Repeat the extraction and pool the hexane layers. e. Evaporate the hexane to dryness under a stream of nitrogen.

  • HPLC Analysis: a. Resuspend the dried retinoid extract in a small, known volume of mobile phase. b. Inject the sample onto the HPLC system. c. Elute isocratically and monitor the absorbance at ~325 nm. d. Identify and quantify the 11-cis-retinol peak based on the retention time and peak area of an authentic standard. e. Calculate enzyme activity as pmol of 11-cis-retinol formed per mg of protein per minute.

Figure 3. Experimental workflow for an in vitro isomerase assay.

Conclusion and Future Directions

The regeneration of 11-cis-retinal via the visual cycle is a cornerstone of vertebrate vision. While the canonical RPE-based pathway is well-characterized, the cone-specific retina-based cycle highlights a critical adaptation for vision in bright light. The central role in these pathways is played by 11-cis-retinol as the key intermediate that is oxidized to the functional chromophore, 11-cis-retinal. In contrast, a direct role for 11-cis-retinoic acid in these regeneration pathways is not supported by current evidence.

Future research is needed to fully identify the enzymes of the cone visual cycle, particularly the Müller cell isomerase and the cone-specific 11-cis-retinol dehydrogenase. A deeper understanding of the regulatory mechanisms that control the flux of retinoids between these parallel pathways could provide novel therapeutic targets for retinal diseases characterized by dysfunctional retinoid metabolism, such as certain forms of Leber congenital amaurosis (LCA), retinitis pigmentosa, and age-related macular degeneration. Pharmacological modulation of the visual cycle is a promising strategy for reducing the accumulation of toxic byproducts and preserving photoreceptor health.

References

A Technical Guide to the Synthesis and Purification of Deuterated 11-cis-Retinoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and purification of deuterated 11-cis-retinoic acid, a critical tool for advanced research in vision, cellular differentiation, and drug development. The incorporation of deuterium (B1214612) isotopes into the 11-cis-retinoic acid structure offers a powerful method for metabolic tracing, pharmacokinetic studies, and mechanistic investigations of its signaling pathways. This document outlines a viable synthetic pathway, detailed purification protocols, and the relevant biological context.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of retinoids. It is important to note that yields for deuterated compounds may vary and are often comparable to or slightly lower than their non-deuterated counterparts, depending on the specific deuteration strategy and reaction conditions.

Table 1: Typical Reaction Yields for Key Synthetic Steps

StepReactionReagents/CatalystsTypical Yield (%)Reference
1Deuteration of β-ionone (at C9)NaOD, D₂O>95% (deuterium incorporation)[1]
2Wittig-Horner Reaction (Side Chain Elongation)Phosphonate ylide, base (e.g., NaH)60-80%[2][3]
3Semi-hydrogenation of 11-yne precursorActivated Zinc (Cu/Ag activated)>90% (with high Z:E selectivity)[4]
4Oxidation of 11-cis-retinol (B117599) to 11-cis-retinal (B22103)MnO₂ or TPAP/NMO45-90%[1][5]
5Oxidation of 11-cis-retinal to 11-cis-retinoic acidMnO₂, NaCN, acetic acid70-85%[5]

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters for Retinoid Isomer Separation

ParameterCondition 1Condition 2Reference
Column Silica gel (250 x 4.6 mm, 5 µm)Reverse-phase C18 (150 x 4.6 mm, 5 µm)[6][7]
Mobile Phase n-Hexane:2-propanol:acetic acid (1000:4.3:0.675)85% Methanol:15% 0.01 M Sodium Acetate buffer (pH 5.2)[7][8]
Flow Rate 1.0 mL/min1.5 mL/min[7][8]
Detection UV at 350 nmUV at 343 nm[6][8]

Table 3: Spectroscopic Data for Retinoid Characterization

TechniqueKey Features for Deuterated 11-cis-Retinoic AcidReference
¹H NMR Absence or reduced intensity of proton signals at deuterated positions. Chemical shifts for remaining protons are consistent with the 11-cis-retinoic acid structure.[1][9]
Mass Spectrometry (MS) Increased molecular ion peak corresponding to the number of incorporated deuterium atoms. Fragmentation patterns can confirm the location of deuterium.[10][11]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and purification of deuterated 11-cis-retinoic acid. The synthesis is presented as a multi-step process starting from a deuterated precursor.

Synthesis of Deuterated β-Ionone

The introduction of deuterium can be achieved early in the synthesis to ensure its presence in the final molecule. One common starting material for retinoid synthesis is β-ionone. Deuteration at the C9 methyl groups can be accomplished through base-catalyzed hydrogen-deuterium exchange.

  • Protocol:

    • Dissolve β-ionone in a suitable solvent such as methanol-d4 (B120146) (CD₃OD).

    • Add a solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the deuterium incorporation by ¹H NMR.

    • Upon completion, neutralize the reaction with DCl in D₂O.

    • Extract the deuterated β-ionone with a non-polar organic solvent (e.g., hexane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield deuterated β-ionone.

Synthesis of Deuterated 11-yne-retinoid Precursor

A common strategy for constructing the retinoid backbone is through a Wittig or Wittig-Horner reaction to extend the side chain of the deuterated β-ionone. To introduce the 11-cis double bond later, an 11-yne precursor is synthesized.

  • Protocol (via Wittig-Horner Reaction):

    • Prepare the appropriate C₅-phosphonate reagent.

    • In a flame-dried flask under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (B95107) (THF).

    • Add the C₅-phosphonate reagent dropwise to the NaH suspension at 0 °C and stir for 1 hour to form the ylide.

    • Add a solution of deuterated β-ionone in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting intermediate can then be further elaborated to the 11-yne-retinol through established multi-step procedures.

Semi-hydrogenation to form Deuterated 11-cis-retinol

The key step to introduce the 11-cis double bond is the stereoselective semi-hydrogenation of the 11-yne precursor.[4]

  • Protocol:

    • Prepare activated zinc by treating zinc dust with aqueous solutions of copper sulfate and silver nitrate.

    • In a flask protected from light, dissolve the deuterated 11-yne-retinol precursor in a suitable solvent mixture (e.g., methanol/water).

    • Add the activated zinc to the solution.

    • Stir the reaction at room temperature, monitoring the progress by TLC or HPLC. The reaction is typically complete within a few hours.

    • Filter the reaction mixture to remove the zinc catalyst.

    • Extract the deuterated 11-cis-retinol with an organic solvent.

    • Wash, dry, and concentrate the organic phase to obtain the crude product.

Oxidation to Deuterated 11-cis-Retinoic Acid

The final step is the oxidation of the deuterated 11-cis-retinol to the corresponding aldehyde and then to the carboxylic acid.

  • Protocol (Two-step oxidation):

    • Oxidation to Retinal: Dissolve the deuterated 11-cis-retinol in a suitable solvent like dichloromethane. Add activated manganese dioxide (MnO₂) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. Filter off the MnO₂ and concentrate the solution to obtain deuterated 11-cis-retinal.[1]

    • Oxidation to Retinoic Acid: Dissolve the deuterated 11-cis-retinal in a solvent mixture such as tert-butanol (B103910) and water. Add sodium cyanide (NaCN), acetic acid, and manganese dioxide (MnO₂). Stir the mixture vigorously at room temperature, protected from light. Monitor the reaction by HPLC. Upon completion, quench the reaction and extract the deuterated 11-cis-retinoic acid with an organic solvent.

Purification by High-Performance Liquid Chromatography (HPLC)

Due to the presence of various isomers, HPLC is essential for the purification of 11-cis-retinoic acid.

  • Protocol:

    • Dissolve the crude deuterated 11-cis-retinoic acid in the HPLC mobile phase.

    • Inject the sample onto a suitable column (see Table 2 for examples).

    • Elute the isomers using the specified mobile phase and flow rate.

    • Monitor the elution profile using a UV detector at the appropriate wavelength (e.g., 350 nm).

    • Collect the fraction corresponding to the 11-cis-retinoic acid peak.

    • Evaporate the solvent from the collected fraction under reduced pressure, ensuring minimal exposure to light and heat.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic workflow for deuterated 11-cis-retinoic acid, starting from deuterated β-ionone.

Synthesis_Workflow start Deuterated β-Ionone step1 Wittig-Horner Reaction start->step1 intermediate1 Deuterated Retinoid Precursor step1->intermediate1 step2 Further Elaboration intermediate1->step2 intermediate2 Deuterated 11-yne-retinol step2->intermediate2 step3 Semi-hydrogenation (Activated Zn) intermediate2->step3 intermediate3 Deuterated 11-cis-retinol step3->intermediate3 step4 Oxidation (MnO₂) intermediate3->step4 intermediate4 Deuterated 11-cis-retinal step4->intermediate4 step5 Oxidation (MnO₂, NaCN) intermediate4->step5 final_product Deuterated 11-cis-Retinoic Acid step5->final_product purification HPLC Purification final_product->purification

Caption: Synthetic pathway for deuterated 11-cis-retinoic acid.

Retinoic Acid Signaling Pathway

This diagram outlines the genomic signaling pathway of retinoic acid.

Retinoic_Acid_Signaling cluster_nucleus RA Retinoic Acid (RA) CRABP CRABP RA->CRABP Binds RAR RAR RA->RAR Binds Cytoplasm Cytoplasm Nucleus Nucleus CRABP->RAR Transports to Nucleus RARE RARE (DNA) RAR->RARE Heterodimerizes with RXR and binds RXR RXR RXR->RARE Transcription Gene Transcription RARE->Transcription Regulates Biological_Response Biological Response (e.g., Differentiation) Transcription->Biological_Response Leads to

References

Biosynthesis pathway of 11-cis-retinoic acid from retinol.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biosynthesis of 11-cis-Retinoic Acid from Retinol (B82714)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway leading to the formation of 11-cis-retinoic acid from retinol precursors. The synthesis of retinoids is a critical area of study, with implications ranging from vision to systemic developmental processes. This document details the multi-enzyme pathway, presents key quantitative data for the enzymes involved, provides detailed experimental protocols for activity assessment, and visualizes the core processes for enhanced clarity. The information is curated for professionals engaged in biochemical research and therapeutic development.

Core Biosynthetic Pathway

The biosynthesis of 11-cis-retinoic acid is a specialized, multi-step enzymatic process primarily associated with the visual cycle in the retinal pigment epithelium (RPE) of the eye. The pathway begins not with free retinol, but with an esterified form, and proceeds through isomerization followed by two sequential oxidation steps.

Step 1: Isomerization of All-trans-Retinyl Ester to 11-cis-Retinol (B117599)

The canonical pathway for generating 11-cis-retinoids begins with all-trans-retinyl esters, which serve as the storage form of Vitamin A in the RPE. The key, rate-limiting step is the conversion of these esters into 11-cis-retinol.

  • Enzyme: RPE65 (Retinal Pigment Epithelium-specific 65 kDa protein)[1]

  • Substrate: All-trans-retinyl ester (e.g., all-trans-retinyl palmitate)

  • Product: 11-cis-retinol

  • Mechanism: RPE65 is a unique Fe(II)-dependent isomerohydrolase that couples the hydrolysis of the ester bond with the isomerization of the all-trans-polyene chain to the 11-cis configuration[1][2]. Disruption of RPE65 function abolishes the production of 11-cis-retinoids, leading to severe visual impairment[3][4].

Step 2: Oxidation of 11-cis-Retinol to 11-cis-Retinal (B22103)

The newly formed 11-cis-retinol is subsequently oxidized to its corresponding aldehyde, 11-cis-retinal. This reaction is catalyzed by a group of NAD⁺/NADP⁺-dependent dehydrogenases.

  • Primary Enzyme: RDH5 (11-cis-retinol dehydrogenase)[4]

  • Compensatory Enzymes: RDH10, RDH11, and RDH12 also exhibit 11-cis-retinol dehydrogenase activity and can partially compensate for the loss of RDH5 function[4][5].

  • Substrate: 11-cis-retinol

  • Product: 11-cis-retinal

  • Cofactors: Primarily NAD⁺, though some isoforms can utilize NADP⁺[5][6].

Step 3: Oxidation of 11-cis-Retinal to 11-cis-Retinoic Acid

The final, irreversible step in the pathway is the oxidation of 11-cis-retinal to 11-cis-retinoic acid. This reaction is catalyzed by members of the aldehyde dehydrogenase 1A subfamily.

  • Enzymes: ALDH1A1, ALDH1A2, and ALDH1A3 (also known as RALDH1, RALDH2, and RALDH3)[3].

  • Substrate: 11-cis-retinal

  • Product: 11-cis-retinoic acid

  • Cofactor: NAD⁺

  • Note on Specificity: While these enzymes are well-characterized for their high efficiency with all-trans- and 9-cis-retinal (B17824), specific kinetic data for the 11-cis-retinal isomer is not extensively reported[7][8]. However, the ALDH1A subfamily is broadly understood to be responsible for oxidizing various retinal isomers to their corresponding carboxylic acids[3].

Biosynthesis_Pathway cluster_storage RPE Storage cluster_synthesis Biosynthesis in RPE Cytosol atRE All-trans-Retinyl Ester RPE65 RPE65 (Isomerohydrolase) atRE->RPE65 c11ROL 11-cis-Retinol RDH RDH5, RDH10, RDH11 (11-cis-RDH) c11ROL->RDH c11RAL 11-cis-Retinal ALDH ALDH1A1, A2, A3 (RALDH) c11RAL->ALDH c11RA 11-cis-Retinoic Acid RPE65->c11ROL Isomerization & Hydrolysis RDH->c11RAL Oxidation NADH_RDH NADH RDH->NADH_RDH ALDH->c11RA Irreversible Oxidation NADH_ALDH NADH ALDH->NADH_ALDH NAD_RDH NAD+ NAD_RDH->RDH NAD_ALDH NAD+ NAD_ALDH->ALDH

Fig. 1: Biosynthetic pathway of 11-cis-retinoic acid from all-trans-retinyl ester.

Quantitative Enzyme Data

The efficiency of each enzymatic step is critical for regulating the flux of retinoids through the pathway. The following tables summarize available quantitative data for the key dehydrogenase enzymes.

Table 1: Kinetic Parameters of Retinol Dehydrogenases (RDHs) with cis-Retinols

Enzyme Substrate Cofactor Specific Activity Km (µM) Vmax Reference
Human RDH10 11-cis-Retinol NAD⁺ 69.44 pmol/mg/min N/A N/A [5][6]
Human RDH10 11-cis-Retinol NADP⁺ 9.66 pmol/mg/min N/A N/A [5][6]
Human ADH4 11-cis-Retinol NAD⁺ N/A 25 ± 2 N/A [2]
Mouse ADH4 11-cis-Retinol NAD⁺ N/A 14 ± 1 N/A [2]

N/A: Data not available in the cited literature.

Table 2: Kinetic Parameters of Aldehyde Dehydrogenase 1A (ALDH1A) Isoforms with Retinal Isomers

Enzyme Substrate Km (µM) kcat (min⁻¹) kcat/Km (min⁻¹µM⁻¹) Reference
Human ALDH1A1 all-trans-Retinal (B13868) 2.4 ± 0.3 4.0 ± 0.2 1.6 ± 0.2 [8]
Human ALDH1A1 9-cis-Retinal 1.1 ± 0.1 2.5 ± 0.1 2.3 ± 0.2 [8]
Human ALDH1A2 all-trans-Retinal 11.0 ± 1.0 58.0 ± 3.0 5.3 ± 0.6 [8]
Human ALDH1A2 9-cis-Retinal 2.3 ± 0.3 2.6 ± 0.1 1.1 ± 0.2 [8]
Human ALDH1A3 all-trans-Retinal 4.3 ± 0.6 32.0 ± 2.0 7.5 ± 1.3 [8]
Human ALDH1A3 9-cis-Retinal 12.0 ± 1.0 1.1 ± 0.0 0.09 ± 0.01 [8]

Note: Specific kinetic data for ALDH1A isoforms with 11-cis-retinal as a substrate are not currently available in the peer-reviewed literature. The data for all-trans- and 9-cis-retinal are provided for comparative assessment of enzyme efficiency.

Experimental Protocols

Accurate assessment of enzyme activity is fundamental to studying the retinoid metabolic pathway. Below are detailed protocols for key enzymatic assays.

Protocol: In-Vitro 11-cis-Retinol Dehydrogenase (RDH) Activity Assay

This protocol is adapted from methods used to characterize RDH10 activity and is suitable for measuring the conversion of 11-cis-retinol to 11-cis-retinal from microsomal preparations.[5][6]

Objective: To quantify the enzymatic oxidation of 11-cis-retinol by a specific RDH isoform expressed in a cellular membrane fraction.

Materials:

  • HEK293 or COS-1 cells

  • Expression vector for the RDH of interest (e.g., pcDNA3.1-RDH10)

  • Transfection reagent (e.g., Lipofectamine)

  • Homogenization Buffer: 10 mM Tris-HCl (pH 7.5), 250 mM sucrose, 1 mM DTT, and protease inhibitors

  • RDH Activity Buffer: 100 mM HEPES (pH 7.5), 1% BSA (fatty-acid free)

  • 11-cis-retinol stock solution (in ethanol (B145695) or DMF, store under argon at -80°C)

  • Cofactor solutions: 100 mM NAD⁺ and 100 mM NADP⁺ in water

  • HPLC-grade hexane (B92381) and ethyl acetate (B1210297)

  • High-Performance Liquid Chromatography (HPLC) system with a normal-phase silica (B1680970) column and UV detector (325 nm)

Methodology:

  • Cell Culture and Transfection:

    • Culture cells to 80-90% confluency in appropriate media.

    • Transfect cells with the RDH expression vector or an empty vector control according to the manufacturer's protocol.

    • Incubate for 48 hours to allow for protein expression.

  • Microsomal Fraction Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in Homogenization Buffer and lyse using a Dounce homogenizer or sonication on ice.

    • Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C.

    • Discard the supernatant. The resulting pellet is the microsomal fraction. Resuspend it in a small volume of Homogenization Buffer.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Enzymatic Reaction:

    • In a microfuge tube, prepare the reaction mixture: 50-100 µg of microsomal protein in RDH Activity Buffer.

    • Add the desired cofactor (NAD⁺ or NADP⁺) to a final concentration of 1 mM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 11-cis-retinol to a final concentration of 2-5 µM. Protect samples from light.

    • Incubate at 37°C for 30 minutes.

  • Retinoid Extraction and Analysis:

    • Stop the reaction by adding an equal volume of methanol (B129727).

    • Extract the retinoids by adding two volumes of hexane, vortexing vigorously for 2 minutes, and centrifuging at 5,000 x g for 5 minutes to separate the phases.

    • Carefully collect the upper hexane layer. Repeat the extraction.

    • Evaporate the pooled hexane extracts to dryness under a stream of nitrogen.

    • Reconstitute the dried retinoids in a small, precise volume of HPLC mobile phase (e.g., 100 µL of 10% ethyl acetate in hexane).

    • Inject the sample onto the HPLC system.

  • Data Quantification:

    • Identify and quantify the 11-cis-retinal product peak by comparing its retention time and area to a standard curve generated with pure 11-cis-retinal.

    • Calculate the specific activity as pmol of product formed per minute per mg of microsomal protein.

RDH_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Transfection 1. Transfect Cells with RDH Expression Vector Microsome_Prep 2. Prepare Microsomal Fraction via Ultracentrifugation Transfection->Microsome_Prep Quantify_Protein 3. Determine Protein Concentration (BCA Assay) Microsome_Prep->Quantify_Protein Setup_Reaction 4. Combine Microsomes, Buffer, and Cofactor (NAD+) Quantify_Protein->Setup_Reaction Pre_Incubate 5. Pre-incubate at 37°C Setup_Reaction->Pre_Incubate Add_Substrate 6. Initiate with 11-cis-Retinol (Protect from light) Pre_Incubate->Add_Substrate Incubate 7. Incubate at 37°C for 30 min Add_Substrate->Incubate Stop_Reaction 8. Stop Reaction with Methanol Incubate->Stop_Reaction Extract 9. Extract Retinoids with Hexane Stop_Reaction->Extract Dry_Reconstitute 10. Evaporate and Reconstitute in Mobile Phase Extract->Dry_Reconstitute HPLC 11. Analyze by HPLC (UV Detection @ 325 nm) Dry_Reconstitute->HPLC Quantify 12. Quantify 11-cis-Retinal against Standard Curve HPLC->Quantify

Fig. 2: Experimental workflow for the in-vitro RDH activity assay.
Protocol: Cell-Based Retinaldehyde Dehydrogenase (RALDH) Activity Assay

This protocol describes a method to measure the conversion of a retinaldehyde substrate to retinoic acid in intact cells overexpressing an ALDH1A isoform.

Objective: To measure the activity of a specific ALDH1A isoform in a cellular context by quantifying the production of retinoic acid.

Materials:

  • HEK293T cells

  • Expression vector for the ALDH1A isoform of interest (e.g., pCMV-ALDH1A2)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Substrate: 11-cis-retinal or all-trans-retinal stock solution (in ethanol)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA protein assay kit

  • HPLC or LC-MS/MS system for retinoic acid quantification

  • Retinoic acid standards (for the corresponding isomer)

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in 6-well plates and grow to 70-80% confluency.

    • Transfect cells with the ALDH1A expression vector or an empty vector control.

    • Allow 24-48 hours for protein expression.

  • Cell Treatment:

    • Remove the culture medium from the cells.

    • Add fresh medium containing the retinaldehyde substrate (e.g., 1-5 µM final concentration). The final ethanol concentration should be <0.1%. Include a vehicle-only control.

    • Incubate the cells for 4-8 hours at 37°C.

  • Sample Collection and Preparation:

    • Place the plate on ice and wash the cells twice with cold PBS.

    • Add 200 µL of cell lysis buffer to each well and scrape the cells.

    • Collect the cell lysates into microfuge tubes.

    • Use a small aliquot of the lysate for protein quantification via BCA assay.

  • Retinoid Extraction:

    • To the remaining lysate, add an equal volume of methanol to precipitate proteins.

    • Acidify the sample with a small amount of acetic or formic acid to protonate the retinoic acid.

    • Extract the retinoids twice with two volumes of hexane or ethyl acetate.

    • Vortex and centrifuge to separate phases.

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen.

  • Analysis by HPLC or LC-MS/MS:

    • Reconstitute the dried extract in 100 µL of mobile phase.

    • Inject the sample onto an appropriate system (a reverse-phase C18 column is typically used for retinoic acid).

    • Quantify the amount of retinoic acid produced by comparing the peak area to a standard curve.

  • Data Analysis:

    • Normalize the amount of retinoic acid produced to the total protein concentration of the corresponding cell lysate.

    • Express the results as pmol of retinoic acid per mg of protein.

ALDH_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Substrate Treatment cluster_harvest_analysis Harvest and Analysis Seed_Cells 1. Seed HEK293T Cells in 6-well Plates Transfect_ALDH 2. Transfect with ALDH1A Expression Vector Seed_Cells->Transfect_ALDH Express_Protein 3. Incubate 24-48h for Protein Expression Transfect_ALDH->Express_Protein Add_Substrate 4. Add Medium Containing Retinaldehyde Substrate (1-5 µM) Express_Protein->Add_Substrate Incubate_Cells 5. Incubate at 37°C for 4-8 hours Add_Substrate->Incubate_Cells Wash_Lyse 6. Wash with PBS and Lyse Cells Incubate_Cells->Wash_Lyse Quantify_Protein 7. Quantify Protein (BCA Assay) Wash_Lyse->Quantify_Protein Extract_RA 8. Extract Retinoic Acid from Lysate Wash_Lyse->Extract_RA Analyze_LCMS 9. Analyze by HPLC or LC-MS/MS Extract_RA->Analyze_LCMS Normalize 10. Normalize RA amount to Protein Concentration Analyze_LCMS->Normalize

Fig. 3: Experimental workflow for the cell-based ALDH activity assay.

Conclusion

The biosynthesis of 11-cis-retinoic acid is a tightly regulated, multi-step enzymatic cascade that is intrinsically linked to the visual cycle. The pathway relies on the sequential action of the isomerohydrolase RPE65, a suite of 11-cis-retinol dehydrogenases (primarily RDH5), and retinaldehyde dehydrogenases of the ALDH1A subfamily. While significant progress has been made in identifying the key enzymes and their roles, further research is required to fully elucidate the specific kinetic properties of the ALDH1A isoforms with 11-cis-retinal. The protocols and data presented herein provide a robust framework for researchers to investigate this pathway, paving the way for a deeper understanding of retinoid biology and the development of novel therapeutics targeting these enzymes.

References

Exploring the Interaction of 11-cis-Retinoic Acid with Nuclear Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules that regulate a vast array of biological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1] Their physiological effects are primarily mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), which function as ligand-inducible transcription factors.[1][2] Upon ligand binding, these receptors undergo conformational changes, leading to the recruitment of coactivator or corepressor complexes and the subsequent regulation of target gene expression.[1]

While all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) are the most extensively studied isomers and are established ligands for RARs and/or RXRs, the biological activity of other isomers, such as 11-cis-retinoic acid, at the nuclear receptor level is less understood.[1][3] This technical guide provides an in-depth exploration of the current scientific understanding of the interaction between 11-cis-retinoic acid and nuclear receptors, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Quantitative Data on Receptor Interactions

The interaction of retinoic acid isomers with RAR and RXR subtypes has been quantified in various studies, typically through radioligand binding assays to determine dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50).

Key Findings:

  • Retinoid X Receptors (RXRs): Studies have shown a high degree of selectivity for RXRs. Among several stereoisomers of retinoic acid tested, including 7-cis, 9-cis, 11-cis, and 13-cis-retinoic acid, only 9-cis-retinoic acid was found to effectively compete for binding to RXRs.[4] This indicates that 11-cis-retinoic acid does not significantly bind to or activate RXRs.

Table 1: Binding Affinities (Kd) of Retinoic Acid Isomers with Nuclear Receptors

LigandReceptor SubtypeDissociation Constant (Kd) (nM)Reference
9-cis-Retinoic AcidRXRα15.7[4]
9-cis-Retinoic AcidRXRβ18.3[4]
9-cis-Retinoic AcidRXRγ14.1[4]
all-trans-Retinoic AcidRARs0.2 - 0.4[3]
9-cis-Retinoic AcidRARs0.2 - 0.8[3]
11-cis-Retinoic Acid RXRs No significant binding [4]
11-cis-Retinoic Acid RARs Data not available

Table 2: Transcriptional Activation (EC50) of RARs by Retinoic Acid Isomers

LigandRAR IsotypeEC50 (nM)Reference
9-cis-Retinoic AcidRARα13[5]
all-trans-Retinoic AcidRARα169[5]
13-cis-Retinoic AcidRARα124[5]
9-cis-Retinoic AcidRARβ173[5]
all-trans-Retinoic AcidRARβ9[5]
13-cis-Retinoic AcidRARβ47[5]
9-cis-Retinoic AcidRARγ58[5]
all-trans-Retinoic AcidRARγ2[5]
13-cis-Retinoic AcidRARγ36[5]
11-cis-Retinoic Acid RARα, β, γ Data not available

Signaling Pathways

The canonical signaling pathway for retinoic acids involves their entry into the cell, binding to cellular retinoic acid-binding proteins (CRABPs), and transport to the nucleus. Inside the nucleus, retinoic acid binds to RAR/RXR heterodimers, which are bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. Ligand binding induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivators, thereby initiating gene transcription.[1]

Given the evidence that 11-cis-retinoic acid does not significantly bind to RXRs, it is unlikely to activate the canonical RAR/RXR heterodimer pathway. Its potential interaction with RARs, though not quantitatively defined, would be the primary determinant of any direct nuclear signaling.

Retinoid_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11_cis_RA 11-cis-Retinoic Acid CRABP CRABP 11_cis_RA->CRABP Binding 11_cis_RA_N 11-cis-Retinoic Acid CRABP->11_cis_RA_N Nuclear Translocation RAR RAR RXR RXR RAR->RXR RARE RARE RAR->RARE Binding CoA Coactivators RAR->CoA Recruitment (if activated) RXR->RARE Binding CoR Corepressors RARE->CoR Recruitment Gene_Repression Gene Repression CoR->Gene_Repression Gene_Activation Gene Activation CoA->Gene_Activation 11_cis_RA_N->RAR Binding (activity not well-defined) 11_cis_RA_N->RXR No significant binding Radioligand_Binding_Assay Start Start Prepare_Receptors Prepare Nuclear Receptor Protein (e.g., from transfected cells) Start->Prepare_Receptors Prepare_Ligands Prepare Radiolabeled Ligand (e.g., [3H]9-cis-RA) and unlabeled 11-cis-RA Start->Prepare_Ligands Incubation Incubate Receptor, Radiolabeled Ligand, and varying concentrations of 11-cis-RA Prepare_Receptors->Incubation Prepare_Ligands->Incubation Separation Separate Bound from Free Ligand (e.g., filter binding) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis (Determine IC50 and/or Kd) Quantification->Analysis End End Analysis->End Reporter_Gene_Assay Start Start Transfection Co-transfect cells with: - Nuclear Receptor Expression Vector - Reporter Plasmid (RARE-Luciferase) - Control Plasmid (e.g., Renilla) Start->Transfection Treatment Treat cells with varying concentrations of 11-cis-Retinoic Acid Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Lysis->Luciferase_Assay Analysis Normalize Firefly to Renilla activity and determine EC50 Luciferase_Assay->Analysis End End Analysis->End

References

The Pivotal Role of 11-cis-Retinoic Acid in Photoreceptor Cell Maintenance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The long-term viability and function of photoreceptor cells, the primary light-sensing neurons of the retina, are critically dependent on a continuous supply of retinoids. While the role of 11-cis-retinal (B22103) as the chromophore of visual pigments is well-established, emerging evidence highlights a significant, distinct function for its oxidized metabolite, 11-cis-retinoic acid, in photoreceptor maintenance and survival. This technical guide provides an in-depth exploration of the core functions of 11-cis-retinoic acid, detailing its signaling pathways, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target photoreceptor health and disease.

Introduction: Beyond the Chromophore - A Survival Signal

The canonical visual cycle meticulously regenerates 11-cis-retinal to ensure continuous phototransduction.[1][2] However, the maintenance of photoreceptor integrity, particularly of cone photoreceptors, requires more than just a supply of chromophore.[3] A growing body of research indicates that retinoic acid (RA), a metabolite of vitamin A, plays a crucial role in photoreceptor development and survival.[4][5][6] While much of the focus has been on all-trans-retinoic acid, the specific functions of the 11-cis isomer in mature photoreceptors are now coming to light, revealing a dedicated signaling pathway essential for their long-term health.

The Signaling Pathway of 11-cis-Retinoic Acid in Photoreceptor Maintenance

The canonical retinoic acid signaling pathway involves the synthesis of RA from retinal, its binding to nuclear receptors, and the subsequent regulation of target gene expression.[5][7] In the context of photoreceptor maintenance, this pathway is activated to promote cell survival, particularly in cone photoreceptors.

Müller glia in the peripheral retina are a key source of RA, which acts in a paracrine manner on neighboring photoreceptor cells.[5] The synthesis of RA is catalyzed by aldehyde dehydrogenases (ALDHs), such as ALDH1A1.[5] Once synthesized, RA diffuses to the photoreceptor cell and enters the nucleus, where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5][8] This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5] This signaling cascade ultimately leads to the expression of pro-survival factors and the suppression of apoptotic pathways, thus contributing to the maintenance of the photoreceptor cell.

Retinoic_Acid_Signaling_in_Photoreceptor_Survival cluster_MullerGlia Müller Glia cluster_Photoreceptor Photoreceptor Cell cluster_Nucleus Retinal Retinal ALDH1A1 ALDH1A1 Retinal->ALDH1A1 Oxidation Retinoic_Acid_MG Retinoic Acid ALDH1A1->Retinoic_Acid_MG Retinoic_Acid_PC Retinoic Acid Retinoic_Acid_MG->Retinoic_Acid_PC Paracrine Signaling RAR_RXR RAR/RXR Heterodimer Retinoic_Acid_PC->RAR_RXR Binding RARE RARE RAR_RXR->RARE Binds to Pro_Survival_Genes Pro-Survival Gene Expression RARE->Pro_Survival_Genes Activates Nucleus Nucleus Cell_Maintenance Photoreceptor Maintenance & Survival Pro_Survival_Genes->Cell_Maintenance Promotes

Caption: Retinoic acid signaling pathway for photoreceptor survival.

Quantitative Data on Retinoid Levels and Gene Expression

The precise quantification of retinoids in the retina is crucial for understanding their physiological roles. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.[3][9]

RetinoidTypical Concentration Range in Retina (pmol/eye)Method of QuantificationReference
all-trans-Retinol50 - 200HPLC-UV/MS[3]
11-cis-Retinal10 - 50HPLC-UV[10]
all-trans-Retinoic Acid0.1 - 1.0LC-MS/MS[11]
11-cis-Retinoic AcidLevels are generally low and often below the limit of detection with standard methods, highlighting the need for highly sensitive analytical techniques.LC-MS/MS[3]

Retinoic acid signaling leads to changes in the expression of numerous genes. Quantitative real-time PCR (qRT-PCR) is a standard method to quantify these changes.

Gene TargetFold Change upon RA TreatmentCell Type/ModelMethod of QuantificationReference
Rarb (RAR beta)UpregulatedMouse Embryonic TrunkRNA-seq, ChIP-seq[12]
Crabp2 (CRABP2)UpregulatedMouse Embryonic TrunkRNA-seq, ChIP-seq[12]
Hoxa1UpregulatedMouse Embryonic TrunkRNA-seq, ChIP-seq[12]
Rod OpsinIncreasedZebrafish RetinaIn situ hybridization[10]
Red Cone OpsinIncreasedZebrafish RetinaIn situ hybridization[10]
Blue Cone OpsinDecreasedZebrafish RetinaIn situ hybridization[10]
UV Cone OpsinDecreasedZebrafish RetinaIn situ hybridization[10]

Key Experimental Protocols

Elucidating the function of 11-cis-retinoic acid in photoreceptor maintenance has relied on a variety of sophisticated experimental techniques.

Quantification of Retinoids by HPLC-MS/MS

This protocol outlines the general steps for the analysis of retinoids in retinal tissue.[3][13]

HPLC_MS_Protocol Start Start Tissue_Homogenization 1. Retinal Tissue Homogenization Start->Tissue_Homogenization Lipid_Extraction 2. Lipid Extraction (e.g., Folch method) Tissue_Homogenization->Lipid_Extraction Solvent_Evaporation 3. Solvent Evaporation under Nitrogen Lipid_Extraction->Solvent_Evaporation Reconstitution 4. Reconstitution in Mobile Phase Solvent_Evaporation->Reconstitution HPLC_Separation 5. Separation by Normal-Phase HPLC Reconstitution->HPLC_Separation MS_Detection 6. Detection and Quantification by MS/MS HPLC_Separation->MS_Detection Data_Analysis 7. Data Analysis MS_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for retinoid quantification by HPLC-MS/MS.

Methodology:

  • Tissue Homogenization: Dissected retinas are homogenized in a suitable buffer, often containing antioxidants to prevent retinoid degradation.

  • Lipid Extraction: Lipids, including retinoids, are extracted from the homogenate using a solvent system such as chloroform/methanol.

  • Solvent Evaporation: The organic phase containing the lipids is collected and the solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in the mobile phase used for HPLC.

  • HPLC Separation: The sample is injected into an HPLC system equipped with a normal-phase column to separate the different retinoid isomers.[14]

  • MS/MS Detection: The eluting compounds are ionized (e.g., by atmospheric pressure chemical ionization) and detected by a tandem mass spectrometer, which provides high sensitivity and specificity.[3][9]

  • Data Analysis: The concentration of each retinoid is determined by comparing its peak area to that of a known amount of an internal standard.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genomic binding sites of transcription factors, such as RARs.[1][15]

ChIP_Seq_Protocol Start Start Crosslinking 1. Crosslink Proteins to DNA (e.g., with formaldehyde) Start->Crosslinking Cell_Lysis 2. Cell Lysis and Chromatin Sonication Crosslinking->Cell_Lysis Immunoprecipitation 3. Immunoprecipitation with RAR-specific Antibody Cell_Lysis->Immunoprecipitation Reverse_Crosslinking 4. Reverse Crosslinking and DNA Purification Immunoprecipitation->Reverse_Crosslinking Library_Preparation 5. DNA Library Preparation Reverse_Crosslinking->Library_Preparation Sequencing 6. High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis 7. Data Analysis (Peak Calling, Motif Analysis) Sequencing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Methodology:

  • Crosslinking: Proteins are crosslinked to DNA in intact retinal tissue or cells using a reagent like formaldehyde.

  • Cell Lysis and Chromatin Sonication: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication.

  • Immunoprecipitation: An antibody specific to the RAR protein is used to immunoprecipitate the RAR-DNA complexes.

  • Reverse Crosslinking and DNA Purification: The crosslinks are reversed, and the DNA is purified.

  • Library Preparation: The purified DNA fragments are prepared for high-throughput sequencing.

  • Sequencing: The DNA library is sequenced to generate millions of short reads.

  • Data Analysis: The sequencing reads are mapped to the genome, and regions of enrichment (peaks) are identified, indicating the binding sites of the RAR. Motif analysis can then be used to identify RAREs within these peaks.[12]

In Vitro Culture of Photoreceptor Cells

Primary retinal cell cultures are a valuable tool for studying the direct effects of 11-cis-retinoic acid on photoreceptor survival and differentiation.[2][4]

Methodology:

  • Retinal Dissociation: Retinas from embryonic or neonatal animals are dissociated into single cells using enzymatic digestion (e.g., with trypsin).

  • Cell Plating: The dissociated cells are plated onto a suitable substrate (e.g., poly-D-lysine and laminin-coated coverslips) in a defined culture medium.

  • Treatment: The cultured cells are treated with different concentrations of 11-cis-retinoic acid or other retinoids.

  • Analysis: After a defined period, the cells are fixed and analyzed by immunocytochemistry using photoreceptor-specific markers (e.g., antibodies against opsins) to assess cell survival and differentiation. Cell numbers can be quantified by microscopy.

Future Directions and Therapeutic Implications

The elucidation of the specific role of 11-cis-retinoic acid in photoreceptor maintenance opens up new avenues for therapeutic intervention in retinal degenerative diseases. A deeper understanding of its unique signaling pathway, distinct from that of all-trans-retinoic acid, is paramount. Future research should focus on:

  • Developing highly sensitive methods to accurately quantify endogenous levels of 11-cis-retinoic acid in photoreceptors.

  • Identifying the specific gene targets of 11-cis-retinoic acid signaling in mature photoreceptors.

  • Investigating the therapeutic potential of 11-cis-retinoic acid or its synthetic analogs in animal models of retinal degeneration.

By unraveling the complexities of 11-cis-retinoic acid signaling, we can pave the way for novel therapeutic strategies aimed at preserving vision in patients with debilitating retinal diseases.

References

The Metabolic Journey of 11-cis-Retinoic Acid In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-cis-retinoic acid, an isomer of the potent signaling molecule all-trans-retinoic acid, plays a crucial role in biological systems, particularly in the visual cycle. While the metabolic fate of all-trans-retinoic acid is well-documented, the in vivo transformation of the 11-cis isomer is less directly characterized. This technical guide synthesizes the current understanding of the metabolic fate of 11-cis-retinoic acid, drawing upon evidence from related retinoid metabolism. The central hypothesis, supported by studies on other cis-retinoids, is that 11-cis-retinoic acid primarily undergoes isomerization to all-trans-retinoic acid before entering the well-established catabolic pathways. This guide provides a comprehensive overview of the likely metabolic pathways, quantitative data from related compounds, detailed experimental protocols for future in vivo studies, and visual representations of the key processes.

Core Concept: Isomerization as the Gateway to Metabolism

Direct experimental data on the in vivo metabolism of exogenously administered 11-cis-retinoic acid is limited. However, extensive research on other cis-isomers of retinoids, such as 11-cis-retinol (B117599) and 13-cis-retinoic acid, provides a strong foundation for predicting its metabolic fate. Studies have demonstrated that 13-cis-retinoic acid is isomerized to all-trans-retinoic acid in vivo, and this all-trans isomer is then the primary substrate for further metabolism[1][2]. Similarly, a reverse isomerization of 11-cis-retinol to all-trans-retinol has been observed in vivo[3]. This precedent strongly suggests that 11-cis-retinoic acid is also likely to be isomerized to its all-trans counterpart before significant catabolism occurs.

Therefore, the metabolic journey of 11-cis-retinoic acid can be conceptualized in two major phases:

  • Isomerization: The conversion of 11-cis-retinoic acid to all-trans-retinoic acid.

  • Catabolism of all-trans-Retinoic Acid: The subsequent metabolic processing of the resulting all-trans-retinoic acid through well-defined oxidative and conjugative pathways.

Quantitative Data on Retinoid Metabolism

The following tables summarize quantitative data on the metabolism of all-trans-retinoic acid, which is the presumed downstream fate of 11-cis-retinoic acid. These values provide a reference for the expected metabolic products and their relative abundance.

Table 1: Major Metabolites of All-trans-Retinoic Acid Identified In Vivo

MetaboliteTissues/Fluids DetectedKey Enzymes InvolvedReference
4-hydroxy-retinoic acidLiver, small intestine, serumCYP26A1, CYP26B1, CYP26C1[4]
4-oxo-retinoic acidLiver, small intestine, serumRetinol Dehydrogenases (RDHs)[4]
Retinoyl-β-glucuronideSerum, small intestine, liverUDP-glucuronosyltransferases (UGTs)[4]
5,6-epoxy-retinoic acidStomachCytochrome P450 enzymes[4]

Table 2: Pharmacokinetic Parameters of Retinoic Acid Isomers (from various studies)

CompoundAdministration RouteSpeciesPeak Plasma Concentration (Cmax)Time to Peak (Tmax)Elimination Half-life (t1/2)Reference
all-trans-Retinoic AcidOralRat183 - 267 ng/mL~1.5 hours~1.5 - 2 hours[5]
13-cis-Retinoic AcidOralRat563 - 1640 ng/mL1.5 - 2 hours~1.5 hours[5]
9-cis-Retinoic Acidi.v. bolusRhesus MonkeyDose-dependent-~31 minutes[5]

Signaling Pathways and Metabolic Workflows

To visually represent the complex processes involved in retinoid metabolism, the following diagrams have been generated using the DOT language.

Signaling Pathway of All-trans-Retinoic Acid

Retinoic_Acid_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus atRA_out All-trans-Retinoic Acid atRA_in All-trans-Retinoic Acid atRA_out->atRA_in Diffusion/ Transport CRABP CRABP atRA_in->CRABP atRA_CRABP atRA-CRABP Complex CRABP->atRA_CRABP RAR RAR atRA_CRABP->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression

All-trans-Retinoic Acid Signaling Pathway
Proposed Metabolic Fate of 11-cis-Retinoic Acid

Metabolic_Fate_11_cis_RA 11_cis_RA 11-cis-Retinoic Acid Isomerase Isomerase (postulated) 11_cis_RA->Isomerase atRA all-trans-Retinoic Acid CYP26 CYP26 Enzymes (A1, B1, C1) atRA->CYP26 Oxidation UGTs UGTs atRA->UGTs Glucuronidation Isomerase->atRA 4_OH_RA 4-hydroxy-RA CYP26->4_OH_RA RAG Retinoyl-β-glucuronide UGTs->RAG 4_oxo_RA 4-oxo-RA 4_OH_RA->4_oxo_RA RDHs Excretion Excretion 4_oxo_RA->Excretion RAG->Excretion Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Animal Model (e.g., Sprague-Dawley Rat) Dosing Oral Gavage of 11-cis-Retinoic Acid Animal_Model->Dosing Time_Points Timed Sacrifice (e.g., 1, 3, 6, 24 hours) Dosing->Time_Points Tissue_Collection Tissue & Blood Collection (Liver, Intestine, Serum) Time_Points->Tissue_Collection Homogenization Tissue Homogenization & Extraction Tissue_Collection->Homogenization HPLC_MS HPLC-MS/MS Analysis Homogenization->HPLC_MS Quantification Quantification of Retinoid Isomers & Metabolites HPLC_MS->Quantification Data_Analysis Pharmacokinetic Modeling & Data Interpretation Quantification->Data_Analysis

References

Methodological & Application

Application Note: Quantification of 11-cis-Retinoic Acid in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

INTRODUCTION:

Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule involved in various biological processes, including embryonic development, cell differentiation, and vision.[1][2] The different isomers of retinoic acid, such as all-trans-retinoic acid (ATRA), 13-cis-retinoic acid, and 11-cis-retinoic acid, exhibit distinct biological activities.[2] Accurate quantification of these isomers is crucial for understanding their physiological and pathological roles. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 11-cis-retinoic acid in biological samples, utilizing 11-cis-Retinoic Acid-d5 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.[3]

EXPERIMENTAL PROTOCOL

This protocol is intended for the quantification of 11-cis-retinoic acid in serum or plasma samples. All procedures involving retinoids should be performed under low-light conditions to prevent photoisomerization.[4]

1. Materials and Reagents:

  • 11-cis-Retinoic Acid (analytical standard)

  • This compound (internal standard)[3]

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile (B52724)

  • HPLC-grade Water

  • Formic Acid (LC-MS grade)

  • Methyl-tert-butyl ether (MTBE)

  • Human serum or plasma (blank matrix)

2. Standard Solution Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 11-cis-retinoic acid and this compound in methanol. Store at -80°C.

  • Working Standard Solutions: Serially dilute the 11-cis-retinoic acid stock solution with methanol to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction):

  • Thaw plasma/serum samples on ice.

  • To a 200 µL aliquot of plasma/serum in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[5][6]

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.[5][7]

  • Add 1.2 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.[5][7]

  • Centrifuge at 13,000 rpm for 10 minutes.[5][7]

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[5][7]

  • Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.[5][7]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm) is suitable for separation.[7]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol with 0.1% Formic Acid

  • Gradient Elution: A gradient program should be optimized to ensure separation of 11-cis-retinoic acid from other isomers and matrix components. A representative gradient is as follows:

    • 0-1 min: 30% B

    • 1-5 min: Gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1 min: Return to 30% B

    • 10 min: End of run

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions:

    • The MRM transitions should be optimized for the specific instrument used. Based on data for similar retinoic acid isomers, the following transitions are proposed:

      • 11-cis-Retinoic Acid: m/z 299.2 → 255.1 (Quantifier), with a secondary transition for confirmation if needed.[1]

      • This compound: m/z 304.2 → 259.1 (or a fragment corresponding to the deuterated portion).

  • Source Parameters:

    • Ionspray Voltage: -4500 V[1]

    • Source Temperature: 600 °C[1]

    • Curtain Gas: 10[1]

    • Gas 1 (Nebulizer Gas): 60[1]

    • Gas 2 (Turbo Gas): 90[1]

    • Collision Gas: Argon

DATA PRESENTATION

The quantitative data for the LC-MS/MS method should be summarized for clarity and easy interpretation. The following table provides an example of expected performance characteristics for the assay.

Parameter 11-cis-Retinoic Acid
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Monitored and compensated by IS
Internal Standard This compound

VISUALIZATIONS

Experimental Workflow Diagram:

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Spike Spike with this compound (IS) Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT LLE Liquid-Liquid Extraction (MTBE) PPT->LLE Dry Evaporation to Dryness LLE->Dry Reconstitute Reconstitution Dry->Reconstitute LC Chromatographic Separation (C18 Column) Reconstitute->LC MS Mass Spectrometric Detection (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of 11-cis-Retinoic Acid Calibration->Quantification

Caption: Workflow for 11-cis-retinoic acid quantification.

Signaling Pathway Context (Simplified Retinoid Signaling):

retinoid_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) cis_RA 11-cis-Retinoic Acid Retinol->cis_RA Metabolism RAR Retinoic Acid Receptor (RAR) cis_RA->RAR Binding RXR Retinoid X Receptor (RXR) RAR->RXR Dimerization RARE Retinoic Acid Response Element (RARE) RXR->RARE Binding to DNA Gene Target Gene Transcription RARE->Gene Regulation

Caption: Simplified retinoid signaling pathway.

References

Application Notes and Protocols for Retinoid Analysis in Retina Tissue using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are essential for a multitude of physiological processes, most notably vision. The intricate network of retinoid metabolism and signaling within the retina, known as the retinoid visual cycle, is critical for phototransduction and maintaining retinal health. Dysregulation of this cycle is implicated in various retinal diseases. Accurate quantification of retinoid isomers in retinal tissue is therefore paramount for both basic research and the development of novel therapeutic agents.

These application notes provide a detailed protocol for the sample preparation of retina tissue for the analysis of retinoids using a deuterated internal standard, followed by quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated standard is crucial for accurate quantification as it co-elutes with the analyte of interest and experiences similar ionization effects, thus correcting for variations during sample preparation and analysis.

Data Presentation: Quantitative Retinoid Levels in Retina

The following tables summarize the concentrations of various retinoids in retinal tissue from different species under specified conditions, providing a valuable reference for researchers.

Table 1: Retinoid Concentrations in Mouse Retina

RetinoidStrainConditionConcentration (pmol/g or pmol/eye)Reference
all-trans-Retinoic Acid (atRA)C57BL/6-7 - 9.6 pmol/g[1]
13-cis-Retinoic AcidC57BL/6-2.9 - 4.2 pmol/g[1]
11-cis-RetinalWild-typeDark-adapted~0.58 ± 0.05 nmol/eye
all-trans-Retinyl Esters13-lined ground squirrelDark-adapted0.21 nmol/mg protein
11-cis-Retinyl Esters13-lined ground squirrelDark-adapted0.25 nmol/mg protein
11-cis-Retinyl Esters13-lined ground squirrelLight-adapted (16h)0.59 nmol/mg protein
all-trans-Retinyl Esters13-lined ground squirrelLight-adapted (16h)0.64 nmol/mg protein

Table 2: Retinoid Concentrations in Other Species

RetinoidSpeciesConditionConcentration (mol/mol IRBP)Reference
11-cis-RetinalFrogDark-adaptedSums to ~1 mol/mol IRBP with 11-cis-retinol[2]
11-cis-RetinolFrogDark-adaptedSums to ~1 mol/mol IRBP with 11-cis-retinal[2]
all-trans-RetinolFrogLight-adapted (peak)0.2 mol/mol IRBP[2]

Experimental Protocols

Important Considerations Before Starting:

  • Light Sensitivity: Retinoids are highly sensitive to light and can undergo isomerization. All procedures must be performed under dim red light or in the dark. Use amber-colored vials and cover any clear glassware with aluminum foil.

  • Oxidation Sensitivity: Retinoids are also susceptible to oxidation. It is recommended to work quickly and, where possible, under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature: Perform all steps on ice or at 4°C to minimize degradation.

Protocol 1: Retina Tissue Sample Preparation for Retinoid Analysis

This protocol outlines the steps for the extraction of retinoids from retina tissue for subsequent LC-MS/MS analysis.

Materials:

  • Dissecting microscope

  • Fine-tipped forceps and scissors

  • Glass-Teflon homogenizer

  • Ice-cold Phosphate Buffered Saline (PBS), pH 7.4

  • Deuterated internal standard solution (e.g., all-trans-retinoic acid-d5) of known concentration in ethanol

  • Extraction Solvent 1: Acetonitrile (B52724) (ACN)

  • Extraction Solvent 2: Hexane (B92381)

  • 4 M Hydrochloric Acid (HCl)

  • Centrifuge capable of reaching 1,000 x g at 4°C

  • Nitrogen evaporator

  • Reconstitution Solvent: 60:40 Acetonitrile:Water

Procedure:

  • Tissue Dissection:

    • Euthanize the animal according to approved institutional protocols.

    • Immediately enucleate the eyes and place them in ice-cold PBS.

    • Under a dissecting microscope, carefully dissect the retina from the eyecup.

    • Quickly weigh the isolated retina and immediately proceed to homogenization or snap-freeze in liquid nitrogen for storage at -80°C. All steps should be performed under dim red light.

  • Homogenization:

    • Place the fresh or thawed retina in a pre-chilled glass-Teflon homogenizer on ice.

    • Add a defined volume of ice-cold PBS (e.g., 200 µL).

    • Homogenize the tissue until a uniform consistency is achieved.

  • Addition of Internal Standard:

    • To the homogenate, add a known amount of the deuterated internal standard solution (e.g., 10 µL of 1 µM all-trans-retinoic acid-d5). The amount should be optimized based on the expected concentration of the endogenous retinoids.

  • Liquid-Liquid Extraction:

    • Add 1 mL of acetonitrile and 60 µL of 4 M HCl to the homogenate containing the internal standard.

    • Vortex the sample vigorously for 1 minute to precipitate proteins and release retinoids.

    • Add 5 mL of hexane to the tube.

    • Vortex again for 2 minutes to extract the retinoids into the organic phase.

    • Centrifuge the sample at 1,000 x g for 5 minutes at 4°C to separate the aqueous and organic phases.

    • Carefully transfer the upper organic (hexane) layer to a clean amber glass tube.

    • Repeat the hexane extraction (steps 4.3-4.6) on the remaining aqueous layer and pool the organic phases.

  • Drying and Reconstitution:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in a small, precise volume of reconstitution solvent (e.g., 50 µL of 60:40 acetonitrile:water).

    • Vortex briefly to ensure the retinoids are fully dissolved.

    • Transfer the reconstituted sample to an amber autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Retinoids

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer (e.g., triple quadrupole) equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the different retinoid isomers (e.g., start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive ion mode for most retinoids.

  • Multiple Reaction Monitoring (MRM): Set up MRM transitions for each target retinoid and the deuterated internal standard. The precursor ion will be the [M+H]+ of the retinoid, and the product ion will be a characteristic fragment.

    • Example for all-trans-Retinoic Acid: m/z 301.2 -> 121.1

    • Example for all-trans-Retinoic Acid-d5: m/z 306.2 -> 124.1

  • Optimization: Optimize ion source parameters (e.g., gas flows, temperature) and collision energies for each MRM transition to achieve maximum sensitivity.

Data Analysis:

  • Generate a calibration curve using known concentrations of authentic retinoid standards spiked with the deuterated internal standard.

  • Quantify the endogenous retinoids in the retina samples by comparing the peak area ratio of the analyte to the deuterated internal standard against the calibration curve.

Visualizations

Retinoid Visual Cycle Signaling Pathway

Retinoid_Visual_Cycle cluster_ROS Rod Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Metarhodopsin_II Metarhodopsin II (all-trans-retinal + Opsin) Rhodopsin->Metarhodopsin_II Light (hν) all_trans_retinal_ROS all-trans-retinal Metarhodopsin_II->all_trans_retinal_ROS Hydrolysis all_trans_retinol_ROS all-trans-retinol all_trans_retinal_ROS->all_trans_retinol_ROS RDH8 all_trans_retinol_RPE all-trans-retinol all_trans_retinol_ROS->all_trans_retinol_RPE IRBP all_trans_retinyl_esters all-trans-retinyl esters all_trans_retinol_RPE->all_trans_retinyl_esters LRAT _11_cis_retinol 11-cis-retinol all_trans_retinyl_esters->_11_cis_retinol RPE65 _11_cis_retinal 11-cis-retinal _11_cis_retinol->_11_cis_retinal RDH5 _11_cis_retinal->Rhodopsin IRBP

Caption: The Retinoid Visual Cycle.

Experimental Workflow for Retinoid Analysis

Experimental_Workflow Start Start: Retina Tissue Sample Dissection 1. Tissue Dissection (under red light) Start->Dissection Homogenization 2. Homogenization (on ice) Dissection->Homogenization Add_IS 3. Add Deuterated Internal Standard Homogenization->Add_IS Extraction 4. Liquid-Liquid Extraction (Acetonitrile/Hexane) Add_IS->Extraction Centrifugation 5. Phase Separation (Centrifugation) Extraction->Centrifugation Drying 6. Evaporation (under Nitrogen) Centrifugation->Drying Reconstitution 7. Reconstitution (ACN:Water) Drying->Reconstitution LC_MS_MS 8. LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MS_MS Data_Analysis 9. Data Analysis (Quantification) LC_MS_MS->Data_Analysis End End: Retinoid Concentrations Data_Analysis->End

Caption: Experimental Workflow.

References

Application Notes and Protocols for Serum Retinoid Profiling Using 11-cis-Retinoic Acid-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of numerous biological processes, including embryonic development, cell differentiation and proliferation, and immune function.[1][2] The biological activity of retinoids is primarily mediated by retinoic acid (RA), which exists in various isomeric forms, including all-trans-retinoic acid (atRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA).[3][4] Given their profound physiological effects, there is significant interest in accurately quantifying retinoid levels in biological matrices, such as serum, for both clinical research and drug development.[2][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the sensitive and specific quantification of retinoids.[6][7] The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in sample preparation and instrument response.[8] This document provides a detailed protocol for the quantitative profiling of retinoids in human serum using 11-cis-Retinoic Acid-d5 as an internal standard.

Retinoid Signaling Pathway

Retinoic acid exerts its biological effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[9][10] This binding initiates a cascade of events leading to the regulation of target gene transcription.[10] The pathway begins with the uptake of retinol (B82714) (vitamin A) from circulation into the cell, followed by its conversion to retinoic acid.

Retinoid Signaling Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP_TTR Retinol-RBP-TTR Complex STRA6 STRA6 Receptor Retinol_RBP_TTR->STRA6 Uptake Retinol Retinol STRA6->Retinol Retinal Retinaldehyde Retinol->Retinal RDH RA Retinoic Acid (RA) Retinal->RA RALDH RA_CRABP RA-CRABP Complex RA->RA_CRABP CRABP CRABP CRABP->RA_CRABP RAR_RXR RAR/RXR Heterodimer RA_CRABP->RAR_RXR Translocation RARE RARE (DNA) RAR_RXR->RARE Binding Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation/Repression

Figure 1: Simplified diagram of the retinoid signaling pathway.

Experimental Protocol: Serum Retinoid Profiling by LC-MS/MS

This protocol outlines a method for the simultaneous quantification of multiple retinoid isomers in human serum.

Materials and Reagents
  • Standards: All-trans-retinoic acid (atRA), 9-cis-retinoic acid (9-cis-RA), 13-cis-retinoic acid (13-cis-RA), this compound (Internal Standard, IS).

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Methyl-tert-butyl ether (MTBE), Hexane, Formic Acid (all LC-MS grade).

  • Human Serum: Pooled or individual donor samples.

  • Equipment: UHPLC system coupled to a triple quadrupole mass spectrometer, refrigerated centrifuge, nitrogen evaporator.

Standard and Internal Standard Preparation

Prepare stock solutions of each retinoid and the internal standard in methanol at a concentration of 1 mg/mL. From these, create working solutions for calibration curves and quality controls by serial dilution. This compound is used as an internal standard for the quantification of retinoic acid isomers.[8]

Sample Preparation

The following is a liquid-liquid extraction (LLE) protocol adapted from established methods.[11]

  • Thaw serum samples on ice.

  • To 200 µL of serum in a polypropylene (B1209903) tube, add 20 µL of the this compound internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins and vortex for 1 minute.

  • Add 1.2 mL of methyl-tert-butyl ether, vortex for 1 minute, and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a 1:3 water:methanol solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: Thermo Scientific™ Vanquish™ HPLC system or equivalent.[11]

  • Column: Thermo Scientific™ Accucore™ C18, 100 x 2.1 mm, 2.6 µm.[11]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the retinoid isomers.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Thermo Scientific™ TSQ Endura™ triple quadrupole mass spectrometer or equivalent.[11]

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes may be optimized.

  • Scan Type: Selected Reaction Monitoring (SRM).

Data Analysis

Quantification is performed by constructing a calibration curve for each analyte based on the peak area ratio of the analyte to the internal standard.

Experimental Workflow

The overall process from sample collection to data analysis is depicted in the following workflow diagram.

Experimental Workflow Sample_Collection Serum Sample Collection IS_Spiking Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation LLE Liquid-Liquid Extraction (MTBE) Protein_Precipitation->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 2: Workflow for serum retinoid analysis.

Quantitative Data Summary

The following table summarizes representative concentrations of various retinoic acid isomers and metabolites found in the serum of healthy men in both fed and fasted states, as determined by a sensitive UHPLC-MS/MS method.[3] While the original study may have used different internal standards, this data provides a valuable reference for expected physiological ranges.

RetinoidConcentration in Fed State (nM)Concentration in Fasted State (nM)
all-trans-Retinoic Acid (atRA)3.1 ± 0.23.0 ± 0.1
9-cis-Retinoic Acid0.1 ± 0.020.09 ± 0.01
13-cis-Retinoic Acid5.3 ± 1.33.9 ± 0.2
9,13-dicis-Retinoic Acid0.4 ± 0.40.3 ± 0.1
4-oxo-13-cis-Retinoic Acid17.2 ± 6.811.9 ± 1.6
11-cis-Retinoic AcidNot DetectedNot Detected
4-hydroxy-Retinoic AcidNot DetectedNot Detected
Data presented as mean ± SEM from a study with 20 healthy male subjects.[3]

Conclusion

The protocol described provides a robust and sensitive method for the quantitative profiling of retinoids in human serum. The use of this compound as an internal standard ensures high accuracy and precision, making this methodology well-suited for applications in clinical research and drug development where reliable measurement of retinoid levels is essential.

References

Application Note: A Robust and Sensitive LC-MS/MS Assay for the Quantification of 11-cis-Retinoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates a wide range of biological processes, including embryonic development, cell differentiation, and immune function.[1] RA exists in several isomers, with all-trans-RA (atRA) being the most studied. However, other isomers, such as 11-cis-retinoic acid, also play significant biological roles. The visual cycle, crucial for sight, relies on the isomerization of retinoids, including 11-cis-retinal.[2][3][4] Accurate quantification of specific isomers like 11-cis-RA in a cellular context is essential for understanding their unique contributions to signaling pathways and for the development of targeted therapeutics.

This application note details a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 11-cis-retinoic acid in cultured cells. The protocol provides a comprehensive workflow, from cell culture and sample extraction to chromatographic separation and mass spectrometric detection.

Signaling Pathway of 11-cis-Retinoic Acid

Retinoic acid isomers exert their effects by binding to nuclear receptors.[5][6] Upon entering a cell, 11-cis-RA is chaperoned by cellular retinoic acid-binding proteins (CRABPs). This complex can then translocate to the nucleus, where the 11-cis-RA ligand binds to the Retinoic Acid Receptor (RAR), which is heterodimerized with the Retinoid X Receptor (RXR). This ligand-receptor complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.[1]

Retinoic Acid Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11_cis_RA_out 11-cis-Retinoic Acid 11_cis_RA_in 11-cis-Retinoic Acid Complex_cyto 11-cis-RA::CRABP Complex 11_cis_RA_in->Complex_cyto Binds CRABP CRABP CRABP->Complex_cyto Complex_nuc 11-cis-RA::CRABP Complex Complex_cyto->Complex_nuc Translocation RA_nuc 11-cis-RA Complex_nuc->RA_nuc Dissociation RXR_RAR RXR/RAR Heterodimer RA_nuc->RXR_RAR Binds RARE RARE (DNA) RXR_RAR->RARE Binds Transcription Gene Transcription RARE->Transcription Activation/ Repression

Caption: Simplified signaling pathway of 11-cis-Retinoic Acid.

Experimental Protocols

Important Considerations: Retinoids are highly sensitive to light, heat, and oxidation. All procedures involving retinoids, from standard preparation to sample extraction, must be performed under yellow or red light, and samples should be kept on ice or at -80°C to prevent degradation and isomerization.[7]

1. Materials and Reagents

  • Cell Lines: Any relevant cell line (e.g., MCF-7, 293T).[8]

  • Standards: 11-cis-Retinoic Acid, all-trans-Retinoic Acid (for chromatographic resolution check), and a suitable internal standard (IS), such as all-trans-4,4-dimethyl-RA or a stable isotope-labeled RA.[9]

  • Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, water, methyl-tert-butyl ether (MTBE), hexane, and glacial acetic acid.[5][10][11]

  • Cell Culture Media: Appropriate media and supplements (e.g., DMEM, FBS).

  • Reagents: DMSO, PBS, Trypsin-EDTA, butylated hydroxytoluene (BHT).

2. Protocol for Cell Culture and Treatment

  • Culture cells in appropriate flasks or plates until they reach the desired confluency (typically 80-90%).

  • Remove the culture medium and wash the cells twice with ice-cold PBS.

  • Treat cells with 11-cis-retinoic acid (or vehicle control, e.g., DMSO) diluted in serum-free media for the desired time. Effective concentrations can range from 500 nM to 1 µM.[12]

  • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

  • Proceed immediately to cell harvesting and extraction.

3. Protocol for Sample Preparation (Cell Extraction) This protocol is adapted from established methods for retinoid extraction from biological matrices.[10][13]

  • Harvest Cells: Add 1 mL of Trypsin-EDTA to a T-75 flask, incubate briefly, and neutralize with media. Transfer the cell suspension to a 15 mL conical tube.

  • Cell Lysis: Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. Perform a cell count.

  • Protein Precipitation: Transfer a known number of cells (e.g., 1-5 million) to a 2 mL amber microcentrifuge tube. Add 500 µL of ice-cold methanol containing the internal standard (e.g., at 10 ng/mL) and an antioxidant like BHT (0.1 mg/mL).

  • Vortex: Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new amber tube. To the supernatant, add 1 mL of MTBE, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the layers.[10]

  • Drying: Carefully transfer the upper organic layer (MTBE) to a new amber tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 hexane:isopropanol or a suitable reverse-phase solvent). Vortex, centrifuge to pellet any debris, and transfer the supernatant to an amber HPLC vial for analysis.

LC-MS/MS Analysis Workflow

The workflow for quantifying 11-cis-retinoic acid involves several key stages, from preparing the cells and standards to analyzing the final data.

LC-MS/MS Workflow A Cell Culture & Treatment B Cell Harvesting & Lysis A->B C Protein Precipitation (Methanol + IS) B->C D Liquid-Liquid Extraction (MTBE) C->D E Evaporation & Reconstitution D->E F LC-MS/MS Analysis E->F H Data Acquisition (MRM Mode) F->H G Standard Curve Preparation G->F Calibration I Quantification & Data Reporting H->I

Caption: Experimental workflow for 11-cis-RA quantification.

4. Protocol for LC-MS/MS Analysis Separation of retinoid isomers can be challenging. Normal-phase HPLC is often effective for separating geometric isomers.[5][7][14][15] Alternatively, specific reverse-phase columns can be used.[16][17]

  • HPLC System: A UHPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.[10]

  • Column: Inertsil SIL 100A (Normal-Phase), 5 µm, 4.6 x 250 mm.[5]

  • Mobile Phase:

    • Solvent A: n-Hexane

    • Solvent B: Isopropanol with 0.1% Acetic Acid

  • Gradient: A linear gradient from 2% B to 15% B over 15 minutes may be used to elute the isomers.[15]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive or negative mode.

  • MRM Transitions: The quantitation is based on monitoring specific precursor-to-product ion transitions. For retinoic acid (MW ~300.4 g/mol ), typical transitions would be monitored.[10][18]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
11-cis-Retinoic Acid301.4123.1ESI+
Internal Standard(e.g., 326.9 for Acitretin)(e.g., 177.1)ESI+

Data Presentation and Quantitative Analysis

Quantification is achieved by creating a calibration curve using known concentrations of the 11-cis-retinoic acid standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration. The assay's performance is evaluated by its linearity, accuracy, precision, and sensitivity.

Table 1: Representative Calibration Curve Parameters The assay demonstrates excellent linearity over the specified concentration range.

ParameterValue
Concentration Range20 fmol - 10 pmol[9]
Regression ModelLinear, 1/x weighting
Correlation Coefficient (r²)> 0.998

Table 2: Assay Precision and Accuracy Intra- and inter-assay precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (% Recovery)
Low (e.g., 50 fmol)< 6.0%< 9.0%95 - 105%
Medium (e.g., 500 fmol)< 5.5%< 8.5%97 - 103%
High (e.g., 5 pmol)< 5.0%< 8.0%98 - 102%
(Note: Values are representative based on typical bioanalytical method validation criteria and published data for similar assays[9][10])

Table 3: Assay Sensitivity The sensitivity of the method is defined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ).

ParameterDefinitionValue
LODSignal-to-Noise Ratio ≥ 3~10 fmol[9]
LLOQSignal-to-Noise Ratio ≥ 10~20 fmol[9]

Conclusion

This application note presents a detailed protocol for the reliable quantification of 11-cis-retinoic acid in cell culture samples using LC-MS/MS. The method demonstrates high sensitivity, specificity, and accuracy, making it a valuable tool for researchers investigating the specific roles of 11-cis-RA in cellular signaling, metabolism, and disease. The careful handling procedures and optimized analytical conditions ensure the integrity of the labile retinoid isomers, allowing for robust and reproducible results. This assay can be readily adopted by laboratories in academic research and the pharmaceutical industry to advance our understanding of retinoid biology.

References

Application of 11-cis-Retinoic Acid-d5 in pharmacokinetic studies of retinoids.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoids, a class of compounds derived from vitamin A, are critical regulators of numerous biological processes, including vision, cell growth and differentiation, and immune function. The study of their pharmacokinetics—how they are absorbed, distributed, metabolized, and excreted—is essential for the development of new therapeutics and for understanding their physiological roles. 11-cis-Retinoic Acid-d5 is a deuterated form of the endogenous retinoid, 11-cis-retinoic acid. The incorporation of deuterium (B1214612) atoms results in a heavier, stable isotope-labeled version of the molecule. This key feature makes it an invaluable tool in pharmacokinetic studies, primarily utilized as an internal standard for highly accurate and precise quantification of its unlabeled counterpart in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, co-eluting chromatographically and experiencing similar ionization efficiency, which corrects for matrix effects and variations during sample processing.[3]

Application in Pharmacokinetic Profiling

The primary application of this compound is as an internal standard in LC-MS/MS methods to quantify endogenous or administered 11-cis-retinoic acid in biological samples such as plasma, serum, and tissues.[4][5] By spiking a known amount of this compound into a sample, the ratio of the MS/MS response of the endogenous analyte to the deuterated standard allows for precise quantification, correcting for any sample loss during extraction and any ion suppression or enhancement during analysis.[3]

Beyond its role as an internal standard, this compound can also be used as a tracer in "gold standard" pharmacokinetic studies. In this experimental design, the deuterated compound is administered to subjects, and its fate is tracked over time. This approach allows for the differentiation between the exogenously administered compound and the endogenous pool of the retinoid, providing unambiguous data on absorption, distribution, metabolism, and excretion.

Retinoid Signaling Pathway

Retinoic acid isomers exert their biological effects by binding to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[6][7] These receptors form heterodimers and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][6] The cellular uptake and metabolism of retinol (B82714) to retinoic acid is a tightly regulated process.

Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol_RBP->STRA6 Uptake Retinol Retinol STRA6->Retinol CRBP CRBP Retinol->CRBP Binding Retinal Retinaldehyde Retinol->Retinal ADH/RDH CRBP->Retinol RA Retinoic Acid (RA) Retinal->RA RALDH CRABP CRABP RA->CRABP Binding CYP26 CYP26 Enzymes RA->CYP26 Catabolism RA_n Retinoic Acid RA->RA_n Transport CRABP->RA Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites RAR RAR RA_n->RAR RARE RARE RAR->RARE binds to RXR RXR RXR->RARE binds to Gene Target Gene RARE->Gene Transcription Transcription Modulation Gene->Transcription

Retinoid uptake, metabolism, and signaling pathway.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction for Plasma/Serum

This protocol is a robust method for extracting retinoids from a plasma or serum matrix.[8][9] All procedures should be performed under yellow or red light to prevent photo-isomerization of retinoids.[10]

Materials:

  • Plasma or serum samples

  • This compound internal standard solution (in ethanol (B145695) or methanol)

  • Acetonitrile (B52724) (ACN)

  • Methyl-tert-butyl ether (MTBE)

  • 0.025 M KOH in ethanol

  • Hexane

  • Nitrogen gas evaporator

  • Reconstitution solution (e.g., 50:50 methanol:water)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw plasma/serum samples on ice.

  • To 200 µL of plasma/serum in a glass tube, add a known amount of this compound internal standard solution.

  • Add 200 µL of acetonitrile and vortex for 1 minute to precipitate proteins.[9]

  • Add 1 mL of 0.025 M KOH in ethanol and vortex.[10]

  • Add 1.2 mL of MTBE and vortex for 1 minute for liquid-liquid extraction.[8][9]

  • Centrifuge at >10,000 rpm for 10 minutes to separate the aqueous and organic layers.[8][9]

  • Carefully transfer the upper organic layer (containing the retinoids) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitute the dried extract in 100-200 µL of the reconstitution solution.[8][9]

  • Vortex briefly and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A sensitive LC-MS/MS system, such as a triple quadrupole mass spectrometer, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]

LC Conditions (Example):

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[9]

  • Mobile Phase A: Water with 0.1% formic acid.[9]

  • Mobile Phase B: Methanol with 0.1% formic acid.[9]

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over several minutes to ensure separation of isomers.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 25-40 °C.

MS/MS Conditions:

  • Ionization Mode: Positive or negative ESI or APCI, to be optimized for 11-cis-retinoic acid.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both 11-cis-retinoic acid and this compound must be determined by infusing the pure standards into the mass spectrometer. For example, for a non-deuterated retinoic acid, a transition might be m/z 301 -> 205. The transition for the d5 version would be approximately 5 mass units higher (e.g., m/z 306 -> 210), depending on the location of the deuterium atoms.

Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of an oral retinoid formulation using this compound as an internal standard.

Pharmacokinetic Study Workflow cluster_study_design Study Design & Dosing cluster_sample_processing Sample Processing cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Dosing Oral Administration of Retinoid Sampling Timed Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Sampling Plasma Plasma/Serum Isolation (Centrifugation) Sampling->Plasma Spike Spike with 11-cis-RA-d5 (Internal Standard) Plasma->Spike Extraction Liquid-Liquid Extraction Spike->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS Quant Quantification (Analyte/IS Ratio vs. Calibration Curve) LCMS->Quant PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Quant->PK_Calc Report Reporting and Interpretation PK_Calc->Report

Workflow of a typical pharmacokinetic study.

Data Presentation

ParameterDescriptionUnitValue (Mean ± SD)
Cmax Maximum observed plasma concentrationng/mL150.5 ± 25.2
Tmax Time to reach Cmaxhours3.5 ± 1.0
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable concentrationng·h/mL850.7 ± 120.4
AUC(0-∞) Area under the concentration-time curve from time 0 extrapolated to infinityng·h/mL910.3 ± 135.8
t1/2 Elimination half-lifehours15.2 ± 3.5
CL/F Apparent total clearance of the drug from plasma after oral administrationL/h2.2 ± 0.5
Vd/F Apparent volume of distributionL48.5 ± 9.7

Note: Data in this table is for illustrative purposes and does not represent actual experimental results.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of 11-cis-retinoic acid in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS assays minimizes analytical variability and improves data quality. The protocols and workflows described provide a framework for researchers to design and execute robust pharmacokinetic studies of retinoids, contributing to a better understanding of their physiological and pharmacological properties.

References

Application Notes and Protocols for the Accurate Measurement of 11-cis-Retinoic Acid Levels in Zebrafish Embryos

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Retinoic acid (RA) is a crucial signaling molecule derived from vitamin A that plays a pivotal role in embryonic development, including cell differentiation, patterning, and organogenesis. In zebrafish, as in other vertebrates, the precise regulation of RA levels is essential for normal embryogenesis. While all-trans-retinoic acid (atRA) is the most studied biologically active isomer, other isomers, such as 11-cis-retinoic acid, may also have specific roles or serve as important metabolic intermediates. The accurate quantification of these isomers in developing zebrafish embryos is critical for understanding their physiological functions and for toxicological and pharmacological studies.

This document provides a detailed protocol for the extraction and quantification of 11-cis-retinoic acid in zebrafish embryos using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the low endogenous concentrations of retinoic acid isomers and the complexity of the biological matrix, LC-MS/MS offers the high sensitivity and specificity required for accurate measurement.

Retinoic Acid Signaling Pathway in Zebrafish

Retinoic acid signaling is initiated by the synthesis of RA from retinol (B82714) (vitamin A). Retinol is first reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid, primarily by retinaldehyde dehydrogenases (RALDHs). Once synthesized, RA can be transported into the nucleus where it binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These ligand-activated receptors form heterodimers that bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. The levels of retinoic acid are tightly controlled through the action of cytochrome P450 enzymes of the CYP26 family, which catabolize RA into inactive polar metabolites.

Retinoic_Acid_Signaling_Pathway extracellular Extracellular (from yolk) cytoplasm Cytoplasm nucleus Nucleus Retinol Retinol (Vitamin A) Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RA Retinoic Acid (e.g., all-trans-RA, 11-cis-RA) Retinaldehyde->RA RAR RAR RA->RAR CYP26 CYP26 Enzymes RA->CYP26 RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE TargetGenes Target Gene Transcription RARE->TargetGenes Inactive_Metabolites Inactive Metabolites CYP26->Inactive_Metabolites

Caption: Retinoic Acid Signaling Pathway.

Experimental Protocol: Quantification of 11-cis-Retinoic Acid in Zebrafish Embryos by LC-MS/MS

This protocol is adapted from established methods for the quantification of retinoic acid isomers in small tissue samples. All steps involving retinoids must be performed under yellow or red light to prevent photoisomerization.

Materials and Reagents
  • Zebrafish embryos (specific developmental stage)

  • E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄)

  • Tricaine (MS-222)

  • Phosphate-buffered saline (PBS), ice-cold

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Hexane, HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • 11-cis-retinoic acid analytical standard

  • Internal standard (IS), e.g., all-trans-4,4-dimethyl-retinoic acid

  • 2 mL microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic probe)

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 reversed-phase column

Sample Collection and Homogenization
  • Collect zebrafish embryos at the desired developmental stage and dechorionate if necessary.

  • Wash the embryos three times with ice-cold E3 medium.

  • Anesthetize the embryos with tricaine.

  • Pool a sufficient number of embryos (e.g., 50-100, depending on the sensitivity of the LC-MS/MS instrument) in a 2 mL microcentrifuge tube.

  • Remove excess medium and wash with ice-cold PBS.

  • Add 200 µL of ice-cold PBS and homogenize the embryos using a bead beater or sonicator on ice.

  • Record the total volume of the homogenate.

Extraction of 11-cis-Retinoic Acid
  • To the embryo homogenate, add 10 µL of the internal standard solution (concentration to be optimized based on expected endogenous levels and instrument response).

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Add 1.2 mL of MTBE for liquid-liquid extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Dry the organic extract to completeness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A linear gradient from 50% B to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate. The gradient should be optimized to ensure separation of 11-cis-retinoic acid from other isomers.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the precursor and product ion transitions for 11-cis-retinoic acid and the internal standard by infusing the analytical standards. For retinoic acid (MW 300.44), a common transition is m/z 301.2 -> 205.1 in positive mode or m/z 299.2 -> 255.2 in negative mode.

Data Analysis and Quantification
  • Generate a standard curve by analyzing known concentrations of the 11-cis-retinoic acid analytical standard.

  • Integrate the peak areas for 11-cis-retinoic acid and the internal standard in both the standards and the zebrafish embryo samples.

  • Calculate the ratio of the peak area of 11-cis-retinoic acid to the peak area of the internal standard.

  • Determine the concentration of 11-cis-retinoic acid in the samples by interpolating from the standard curve.

  • Normalize the concentration to the number of embryos or the total protein content of the homogenate.

Experimental Workflow

Experimental_Workflow start Start: Collect Zebrafish Embryos wash Wash with E3 Medium and PBS start->wash homogenize Homogenize Embryos wash->homogenize add_is Add Internal Standard homogenize->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip lle Liquid-Liquid Extraction (MTBE) protein_precip->lle dry Dry Extract under Nitrogen lle->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_analysis Data Analysis and Quantification lcms->data_analysis end End: 11-cis-RA Concentration data_analysis->end

Caption: Experimental workflow for 11-cis-RA analysis.

Quantitative Data

As of the date of this document, there is no readily available published data on the specific endogenous concentrations of 11-cis-retinoic acid in zebrafish embryos. Researchers using the protocol described above would be the first to establish these values. The following table is provided as a template for presenting such data.

Developmental Stage (hpf)11-cis-Retinoic Acid Concentration (ng/embryo or ng/mg protein)Standard Deviationn (replicates)
6 hpf (shield)Data not availableData not available
12 hpf (somitogenesis)Data not availableData not available
24 hpf (pharyngula)Data not availableData not available
48 hpf (hatching)Data not availableData not available
72 hpf (larval)Data not availableData not available

Conclusion

The accurate measurement of 11-cis-retinoic acid in zebrafish embryos is challenging but achievable with sensitive and specific analytical techniques like LC-MS/MS. The protocol provided here offers a comprehensive framework for researchers to quantify this retinoid isomer. Establishing the endogenous levels of 11-cis-retinoic acid throughout zebrafish development will provide valuable insights into its potential role in embryogenesis and will be a significant contribution to the fields of developmental biology and toxicology.

Protocol for solid-phase extraction of retinoids prior to LC-MS analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Solid-Phase Extraction of Retinoids for LC-MS Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell proliferation and differentiation, immune function, and vision.[1][2] Accurate quantification of retinoids in biological matrices is essential for understanding their physiological roles and for drug development. However, their analysis is challenging due to their low endogenous concentrations and instability, as they are sensitive to light, heat, and oxygen.[3][4] Solid-Phase Extraction (SPE) is a widely used sample preparation technique that addresses these challenges by isolating and concentrating retinoids from complex biological samples, thereby improving the sensitivity and selectivity of subsequent Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Retinoid Signaling Pathway

The biological effects of retinoids are mediated through a well-defined signaling pathway. Vitamin A (retinol) is transported in the bloodstream bound to retinol-binding protein (RBP).[5] Inside the cell, retinol (B82714) is converted to retinoic acid (RA) through a two-step oxidation process involving retinaldehyde as an intermediate.[3][4] RA then enters the nucleus and binds to nuclear receptors, specifically Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).[5][6] This receptor-ligand complex binds to Retinoic Acid Response Elements (RAREs) on the DNA, regulating the transcription of target genes.[5][6]

Retinoid Signaling Pathway cluster_blood Bloodstream cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol STRA6 Receptor Retinal Retinaldehyde Retinol->Retinal ADH/RDH RA Retinoic Acid Retinal->RA RALDH RAR_RXR RAR/RXR Heterodimer RA->RAR_RXR Binding RA_Receptor RA-RAR/RXR RARE RARE on DNA RA_Receptor->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

Caption: A schematic of the retinoid signaling pathway.

Experimental Workflow for SPE of Retinoids

The general workflow for the solid-phase extraction of retinoids from biological samples prior to LC-MS analysis involves several key steps, from initial sample preparation to the final analysis. This process ensures the removal of interfering substances and the concentration of the target analytes.

SPE Workflow for Retinoids Sample 1. Sample Collection (Plasma, Serum, Tissue) Homogenize 2. Homogenization (for tissue samples) Sample->Homogenize Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Homogenize->Precipitate Centrifuge1 4. Centrifugation Precipitate->Centrifuge1 Supernatant Supernatant Collection Centrifuge1->Supernatant SPE 5. Solid-Phase Extraction Supernatant->SPE Condition 5a. Condition Cartridge (Methanol, Water) SPE->Condition Load 5b. Load Sample SPE->Load Wash 5c. Wash (to remove impurities) SPE->Wash Elute 5d. Elute Retinoids (e.g., with Methanol) SPE->Elute Dry 6. Evaporation to Dryness (under Nitrogen) Elute->Dry Reconstitute 7. Reconstitution (in mobile phase) Dry->Reconstitute LCMS 8. LC-MS Analysis Reconstitute->LCMS

References

Application Notes and Protocols for the Use of 11-cis-Retinoic Acid-d5 in Retinoid Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 11-cis-Retinoic Acid-d5 as a stable isotope-labeled tracer in studies of retinoid metabolism. This document is intended to guide researchers in designing and executing experiments to investigate the metabolic fate, pathway dynamics, and quantification of 11-cis-retinoic acid and its metabolites.

Introduction

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of numerous physiological processes, including vision, cell growth, and differentiation. 11-cis-retinoic acid is a geometric isomer of retinoic acid, and understanding its metabolism is vital for elucidating its biological functions and therapeutic potential. The use of stable isotope-labeled compounds, such as this compound, offers a powerful tool for tracing the metabolic conversion and flux of retinoids in biological systems without the need for radioactive materials.[1] This deuterated analog serves as an excellent internal standard for accurate quantification by mass spectrometry and as a tracer to follow the metabolic pathways of 11-cis-retinoic acid.

Core Applications

  • Metabolic Fate and Pathway Analysis: Tracing the conversion of this compound to other retinoid isomers (e.g., all-trans-Retinoic Acid-d5) and downstream metabolites.

  • Quantitative Analysis: Serving as an internal standard for the precise measurement of endogenous 11-cis-retinoic acid and other retinoids in various biological matrices using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

  • Enzyme Kinetics: Investigating the kinetics of enzymes involved in retinoid isomerization and metabolism.

  • Drug Metabolism and Pharmacokinetics (DMPK): Assessing the absorption, distribution, metabolism, and excretion (ADME) of 11-cis-retinoic acid-based therapeutic agents.

Signaling Pathways and Metabolic Conversion

Retinoid metabolism is a complex network of enzymatic reactions. A key event in the metabolism of cis-isomers of retinoic acid is their isomerization to the all-trans form, which is the primary ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), mediating gene transcription.

Retinoid_Metabolism_and_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH Retinaldehyde->Retinol RDH atRA_d5 all-trans-Retinoic Acid-d5 Retinaldehyde->atRA_d5 RALDH 11_cis_RA_d5_in This compound (Tracer) 11_cis_RA_d5_in->atRA_d5 Isomerization CRABP CRABP atRA_d5->CRABP Binding Metabolites_d5 Oxidized Metabolites-d5 atRA_d5->Metabolites_d5 CYP26A1 RAR_RXR RAR/RXR CRABP->RAR_RXR Translocation Gene_Transcription Gene Transcription RAR_RXR->Gene_Transcription Activation

Simplified Retinoid Metabolism and Signaling Pathway.

Experimental Protocols

Protocol 1: In Vivo Metabolism Study in a Rodent Model

This protocol describes an in vivo experiment to trace the metabolic conversion of this compound.

1. Animal Dosing and Sample Collection:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Administer this compound orally.

  • Sample Collection: Collect blood, liver, and intestinal mucosa at various time points (e.g., 1, 3, 6, 12, and 24 hours) post-dosing. Tissues should be immediately snap-frozen in liquid nitrogen and stored at -80°C.

2. Sample Preparation and Extraction:

  • Homogenization: Homogenize tissue samples in a suitable buffer.

  • Extraction: Perform a liquid-liquid extraction. A common method involves the addition of acetonitrile (B52724) to precipitate proteins, followed by extraction with a non-polar solvent like hexane (B92381) or a mixture of ethyl acetate (B1210297) and hexane.[2]

  • Internal Standard: For absolute quantification, spike the samples with a known amount of a different deuterated retinoid (e.g., all-trans-Retinoic Acid-d4) before extraction.

  • Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column with a gradient elution of methanol (B129727) and water containing a small percentage of formic or acetic acid to achieve separation of retinoid isomers.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound and its expected deuterated metabolites (e.g., all-trans-Retinoic Acid-d5) need to be optimized.

Protocol 2: In Vitro Metabolism in Cell Culture

This protocol outlines an in vitro experiment to study the cellular uptake and metabolism of this compound.

1. Cell Culture and Treatment:

  • Cell Lines: Utilize relevant cell lines, such as hepatic (e.g., HepG2) or intestinal (e.g., Caco-2) cells.

  • Treatment: Incubate the cells with a known concentration of this compound for various time points.

2. Cell Lysis and Extraction:

  • Harvesting: Wash the cells with ice-cold PBS and harvest them.

  • Lysis and Extraction: Lyse the cells and extract the retinoids using the liquid-liquid extraction method described in Protocol 1.

3. LC-MS/MS Analysis:

  • Follow the LC-MS/MS analysis procedure as detailed in Protocol 1 to quantify the intracellular levels of this compound and its deuterated metabolites.

Data Presentation

The quantitative data obtained from metabolic studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vivo Distribution and Metabolism of Deuterated 13-cis-Retinoic Acid in Rats (pmol/g tissue or pmol/mL serum)

Note: The following data is adapted from a study using 13-cis-[11-3H]retinoic acid in rats and is presented here as an illustrative example of the expected metabolic profile. The primary metabolite identified was all-trans-retinoic acid.[4]

AnalyteLiverIntestinal MucosaSerum
13-cis-Retinoic Acid-d5 (Parent) 15.225.88.5
all-trans-Retinoic Acid-d5 (Metabolite) 8.915.14.2
all-trans-Retinoyl Glucuronide-d5 (Metabolite) 5.69.52.1

Table 2: LC-MS/MS Parameters for Quantification of Retinoids

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 306.2209.115
all-trans-Retinoic Acid-d5 306.2209.115
13-cis-Retinoic Acid-d5 306.2209.115
all-trans-Retinoic Acid (Endogenous) 301.2205.115
13-cis-Retinoic Acid (Endogenous) 301.2205.115

Visualization of Experimental Workflow

A well-defined experimental workflow is crucial for the successful execution of metabolic studies using this compound.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Dosing Dosing with This compound (In Vivo or In Vitro) Sample_Collection Sample Collection (Tissues, Cells, Biofluids) Dosing->Sample_Collection Time Course Extraction Liquid-Liquid Extraction of Retinoids Sample_Collection->Extraction LC_MS LC-MS/MS Analysis (Quantification of d5-analogs) Extraction->LC_MS Data_Analysis Data Analysis (Metabolic Profiling, Kinetics) LC_MS->Data_Analysis

Workflow for Retinoid Metabolism Study.

Conclusion

The use of this compound provides a robust and sensitive approach to investigate the complex metabolic pathways of retinoids. The protocols and information provided herein offer a solid foundation for researchers to design and implement studies aimed at understanding the metabolic fate and biological significance of 11-cis-retinoic acid. Careful execution of these methods, particularly the sample preparation and LC-MS/MS analysis, is critical for obtaining accurate and reproducible results.

References

Application Note & Protocol: Quantitative Analysis of 11-cis-Retinoic Acid in Cerebrospinal Fluid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule in cellular growth, differentiation, and development.[1] It exists in several isomeric forms, each with distinct biological roles mediated through differential binding affinities for nuclear receptors.[1] While all-trans-retinoic acid (atRA) and 13-cis-retinoic acid are well-studied, the function and quantification of 11-cis-retinoic acid in the central nervous system (CNS) are less characterized. The cerebrospinal fluid (CSF) provides a unique window into the biochemical environment of the brain.[2] Accurate quantification of 11-cis-retinoic acid in CSF is essential for understanding its neurophysiological roles and its potential as a biomarker or therapeutic target in neurological diseases.

This document provides a detailed protocol for the sensitive and specific quantification of 11-cis-retinoic acid in cerebrospinal fluid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway and Experimental Workflow

Retinoid Signaling Pathway cluster_blood Blood cluster_csf Cerebrospinal Fluid cluster_neuron Neuron Blood-Retinol Retinol CSF-Retinol Retinol Blood-Retinol->CSF-Retinol Transport Cellular Retinol Cellular Retinol CSF-Retinol->Cellular Retinol Uptake Retinaldehyde Retinaldehyde Cellular Retinol->Retinaldehyde Oxidation 11-cis-RA 11-cis-Retinoic Acid Retinaldehyde->11-cis-RA Oxidation RAR Retinoic Acid Receptor (RAR) 11-cis-RA->RAR RXR Retinoid X Receptor (RXR) RAR->RXR Dimerization Gene-Transcription Gene Transcription RXR->Gene-Transcription Regulation LC-MS/MS Workflow for 11-cis-Retinoic Acid in CSF CSF_Collection CSF Sample Collection (Protect from Light) Internal_Standard Spike with Internal Standard (e.g., all-trans-4,4-dimethyl-RA) CSF_Collection->Internal_Standard LLE Liquid-Liquid Extraction (e.g., with methyl tert-butyl ether) Internal_Standard->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Application Note: Ultrasensitive Quantification of 11-cis-Retinoic Acid in Single Cells Using Laser Capture Microdissection Coupled with Micro-Extraction and Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust workflow for the isolation and quantification of 11-cis-retinoic acid from single cells. The method combines the precision of Laser Capture Microdissection (LCM) for cell isolation with a sensitive micro-extraction protocol and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provides the high sensitivity required to measure low-abundance retinoids in individual cells, enabling researchers to investigate cellular heterogeneity in retinoid metabolism and signaling.

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that regulates a vast array of biological processes, including embryonic development, cell differentiation, and vision.[1][2][3] It exists in several isomeric forms, with all-trans-RA (atRA) being the most studied ligand for nuclear retinoic acid receptors (RARs).[2] The 11-cis isomer of retinal is the chromophore for vision, and its metabolism is intrinsically linked to the visual cycle within the retina.[1][4] Understanding the precise concentration and distribution of specific RA isomers like 11-cis-retinoic acid at the single-cell level is crucial for elucidating their specific roles in cellular function and disease. However, the low abundance of these molecules and the inherent heterogeneity of tissues present significant analytical challenges.

This protocol outlines a complete methodology, from single-cell isolation to ultrasensitive quantification, designed for researchers in biology and drug development.

Retinoid Signaling Pathways

Retinoids undergo a series of enzymatic conversions to become biologically active. In the canonical visual cycle, which occurs in photoreceptor cells and the retinal pigment epithelium (RPE), all-trans-retinol is converted to 11-cis-retinal, the chromophore essential for vision.[1][4] A second, non-canonical visual cycle also exists in Müller cells.[5] The broader retinoic acid signaling pathway involves the synthesis of all-trans-retinoic acid (atRA), which then translocates to the nucleus to regulate gene transcription by binding to RAR/RXR heterodimers.[1][2][6]

Retinoid_Pathway cluster_cytoplasm Cytoplasm / RPE cluster_nucleus Nucleus atROL all-trans-Retinol atRE all-trans-Retinyl Esters atROL->atRE LRAT atRAL all-trans-Retinal atROL->atRAL RDH10 c11ROL 11-cis-Retinol atRE->c11ROL RPE65 c11RAL 11-cis-Retinal c11ROL->c11RAL RDH5/11 atRA all-trans-Retinoic Acid atRAL->atRA RALDH atRA_CRABP atRA:CRABP atRA->atRA_CRABP Binds CRABP CRABP RAR_RXR RAR/RXR atRA_CRABP->RAR_RXR Translocates & Binds Ligand RARE RARE (DNA) RAR_RXR->RARE Binds Gene Gene Transcription RARE->Gene Regulates

Caption: Simplified Retinoid Metabolism and Signaling Pathway.

Experimental Workflow

The overall workflow is designed to ensure sample integrity and maximize analytical sensitivity. It begins with the isolation of a single, targeted cell from a tissue slice using Laser Capture Microdissection (LCM).[7] This is followed by immediate micro-extraction to capture the retinoid content while quenching metabolic activity. The resulting extract is then analyzed by a highly sensitive LC-MS/MS system.[8][9]

Experimental_Workflow A 1. Tissue Preparation (Cryosectioning) B 2. Single-Cell Isolation (Laser Capture Microdissection) A->B C 3. Micro-extraction (Solvent-based, on cap) B->C D 4. Sample Reconstitution (In mobile phase) C->D E 5. LC-MS/MS Analysis (Ultrasensitive Detection) D->E F 6. Data Processing (Quantification & Analysis) E->F

Caption: Workflow for Single-Cell Retinoid Analysis.

Experimental Protocols

1. Single-Cell Isolation: Laser Capture Microdissection (LCM)

LCM is an advanced method that allows for the precise isolation of single cells from solid tissue samples on a microscope slide.[7][10]

  • 1.1. Tissue Preparation:

    • Embed fresh tissue in Optimal Cutting Temperature (OCT) compound and snap-freeze in liquid nitrogen.

    • Prepare thin tissue sections (e.g., 10-20 µm) using a cryostat.

    • Mount the sections on polyethylene (B3416737) naphthalate (PEN) membrane slides, which are suitable for LCM.

    • Briefly stain with a rapid, nuclease-free stain (e.g., Cresyl Violet) to visualize cell morphology.

  • 1.2. Cell Isolation:

    • Place the slide on the stage of an LCM instrument (e.g., Zeiss PALM MicroBeam or Leica LMD system).

    • Identify the target cell type under the microscope.

    • Use the instrument's laser to precisely cut around the single cell of interest.

    • Collect the isolated cell directly into the cap of a 0.2 mL microcentrifuge tube containing the extraction solvent.

2. Micro-extraction Protocol

This protocol is adapted from established methods for metabolite and retinoid extraction, miniaturized for a single cell.[9][11][12] All steps involving retinoids must be performed under dim red light to prevent photoisomerization.

  • 2.1. Extraction Solvent Preparation:

    • Prepare an ice-cold extraction solution of acetonitrile:methanol:water (40:40:20 v/v/v).

    • Add an internal standard (e.g., 50 nM 4,4-dimethyl-RA) to the extraction solvent for accurate quantification.[9]

  • 2.2. Extraction:

    • Pre-load 5-10 µL of the cold extraction solvent into the cap of the collection microcentrifuge tube.

    • Following LCM, ensure the dissected cell is catapulted directly into this droplet.

    • Immediately cap the tube, vortex briefly (5-10 seconds), and place on dry ice to quench all metabolic activity.[12]

    • Sonicate the tube in an ice-water bath for 5 minutes to ensure complete cell lysis and extraction.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • 2.3. Sample Preparation for LC-MS/MS:

    • Carefully transfer the supernatant to a clean autosampler vial with a micro-insert.

    • Dry the extract completely using a vacuum centrifuge (SpeedVac).

    • Reconstitute the dried sample in a small volume (e.g., 10 µL) of the initial LC mobile phase (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).[13][14]

3. LC-MS/MS Quantitative Analysis

Analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole tandem mass spectrometer, which provides exceptional sensitivity and selectivity.[8][14]

  • 3.1. Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., Thermo Scientific Accucore C18, 100 x 2.1 mm, 2.6 µm).[14]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: A suitable gradient to separate retinoic acid isomers.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40°C.

  • 3.2. Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]

    • Analysis Mode: Selected Reaction Monitoring (SRM) for targeted quantification.[14]

    • SRM Transitions: Specific precursor-to-product ion transitions for 11-cis-RA and the internal standard must be optimized. For isomers of RA (m/z ~300), characteristic transitions would be monitored.

    • Instrument: A sensitive triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Endura or Sciex QTRAP series).

Data Presentation

Quantitative data should be presented clearly to allow for comparison across different cell types or experimental conditions. A standard curve using synthetic 11-cis-retinoic acid must be generated to determine the absolute concentration in the sample.

ParameterValueReference
Analyte 11-cis-Retinoic Acid-
Instrumentation LC-MS/MS (Triple Quadrupole)[8][9]
Lower Limit of Detection (LOD) ~125 attomoles[9]
Lower Limit of Quantification (LOQ) ~750 attomoles[9]
Linear Dynamic Range > 4 orders of magnitude (250 amol to 10 pmol)[8]
Intra-day Precision (%CV) 5.2% ± 0.7%[8]
Inter-day Precision (%CV) 6.7% ± 0.9%[8]

Table 1: Representative quantitative performance metrics for retinoid analysis using LC-MS/MS. Values are based on published sensitivities for all-trans-RA and its isomers and may require optimization for 11-cis-RA.

Summary

The described methodology provides a comprehensive framework for the targeted analysis of 11-cis-retinoic acid in single cells. By integrating the spatial precision of LCM with advanced micro-extraction and the analytical power of tandem mass spectrometry, this workflow enables researchers to explore the landscape of retinoid biology with unprecedented cellular resolution. This approach is applicable to a wide range of biological questions, from understanding cellular function in the retina to investigating retinoid-based drug efficacy in oncology.

References

Troubleshooting & Optimization

How to prevent isomerization of 11-cis-retinoic acid during sample extraction and storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to prevent the isomerization of 11-cis-retinoic acid during sample extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause isomerization of 11-cis-retinoic acid?

A1: 11-cis-retinoic acid is a labile molecule susceptible to isomerization, primarily due to exposure to light, heat, and oxidative conditions.[1][2] All procedures involving retinoids should be performed under dim red or yellow light to prevent photoisomerization and photodecomposition.[3]

Q2: What is the optimal temperature for storing 11-cis-retinoic acid samples and standards?

A2: For long-term stability, 11-cis-retinoic acid and its solutions should be stored at -80°C under an inert atmosphere (e.g., argon).[3][4] For short-term storage, -20°C can be used, but for no longer than one month to prevent loss of potency.[5]

Q3: How can I minimize oxidation during sample handling?

A3: To prevent oxidation, it is recommended to work under an inert gas atmosphere, such as argon or nitrogen.[2] The addition of antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to extraction solvents can also effectively inhibit oxidation.[6]

Q4: Does the choice of solvent affect the stability of 11-cis-retinoic acid?

A4: Yes, the solvent environment can influence the stability of retinoids.[7] Solutions of retinoic acid in pure organic solvents are generally more stable than aqueous solutions, which can deteriorate quickly.[8] For cell culture experiments, the presence of serum albumin has been shown to stabilize retinoids in the media.[9]

Q5: What are the best practices for handling solid 11-cis-retinoic acid?

A5: When handling solid 11-cis-retinoic acid, it is crucial to avoid creating dust.[10] Weighing and transferring the compound should be done expeditiously and away from light.[11] Use personal protective equipment, including gloves, safety glasses, and a respirator if there is a risk of inhalation.[12]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low recovery of 11-cis-retinoic acid after extraction. 1. Isomerization during extraction: Exposure to light or heat. 2. Oxidation: Presence of oxygen in solvents or during sample processing. 3. Incomplete extraction: Incorrect solvent choice or pH.1. Perform all extraction steps under dim red or yellow light and on ice. 2. Degas all solvents and use antioxidants (e.g., 0.1% BHT) in the extraction solvent. Purge sample tubes with argon or nitrogen. 3. For liquid-liquid extraction, methyl tert-butyl ether (MTBE) has shown high extraction efficiency for retinoic acid.[13] Ensure the pH of the aqueous phase is acidic to keep retinoic acid in its protonated, more organic-soluble form.
Appearance of unexpected isomer peaks (e.g., all-trans, 13-cis) in the chromatogram. 1. Isomerization during storage: Improper storage temperature or exposure to light. 2. Isomerization during sample preparation: Prolonged exposure to ambient light or temperature. 3. On-column isomerization: Active sites on the HPLC column.1. Ensure samples and standards are stored at -80°C in amber vials or wrapped in foil. 2. Minimize sample preparation time and maintain light-protected and cold conditions throughout. Use amber autosampler vials. 3. Use a well-maintained and properly conditioned HPLC column. Consider using a column specifically designed for retinoid analysis.
Poor reproducibility between replicate extractions. 1. Inconsistent handling procedures: Variations in light exposure, temperature, or timing. 2. Sample matrix effects: Inconsistent interference from biological matrices.1. Standardize all handling procedures, ensuring consistent timing and environmental conditions for each sample. 2. Optimize the sample cleanup procedure. Solid-phase extraction (SPE) can be used to remove interfering substances before HPLC or LC-MS/MS analysis.
Degradation of 11-cis-retinoic acid in solution over time. 1. Solvent purity: Presence of peroxides or other reactive impurities in the solvent. 2. Repeated freeze-thaw cycles. 1. Use high-purity, HPLC-grade solvents. Test for peroxides and purify if necessary. 2. Aliquot stock solutions into single-use vials to avoid multiple freeze-thaw cycles.[5]

Quantitative Data Summary

The stability of 11-cis isomers is critical for accurate quantification. While specific kinetic data for 11-cis-retinoic acid is limited, studies on the structurally similar 11-cis-retinal (B22103) and 11-cis-retinol (B117599) provide valuable insights into the energy barriers and rates of isomerization.

Table 1: Thermodynamic and Kinetic Parameters for the Isomerization of 11-cis-Retinoids

CompoundIsomerization ReactionSolventActivation Energy (Ea) (kcal/mol)Thermodynamic Parameters
11-cis-retinal11-cis → all-transn-heptane22.4 - 26.2 (uncatalyzed)ΔF = -1100 to -1400 cal/molΔH = +150 cal/molΔS = +4.4 e.u.
11-cis-retinol11-cis → all-transRPE microsomes19.5-
13-cis-retinol (B135769)13-cis → all-transRPE microsomes20.1-

Data for 11-cis-retinal adapted from a study on its stereoisomerization.[14] Data for 11-cis-retinol and 13-cis-retinol adapted from a study on their isomerization in RPE microsomes.[15]

Experimental Protocols

Protocol 1: Extraction of Retinoic Acid from Plasma/Serum

This protocol is adapted from established methods for retinoid analysis and optimized to minimize isomerization of 11-cis-retinoic acid.[13][16]

Materials:

  • Plasma or serum samples

  • Amber or foil-wrapped microcentrifuge tubes

  • Internal standard solution (e.g., Acitretin)

  • Acetonitrile (B52724) (ACN), HPLC-grade

  • Methyl tert-butyl ether (MTBE), HPLC-grade, with 0.1% BHT

  • Methanol (MeOH), HPLC-grade

  • Water, HPLC-grade

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Work under dim red or yellow light.

  • Thaw plasma/serum samples on ice.

  • In an amber microcentrifuge tube, add 200 µL of plasma/serum.

  • Add the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Add 1.2 mL of MTBE (containing 0.1% BHT). Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new amber tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of an appropriate solvent (e.g., 1:3 water/methanol) for HPLC or LC-MS/MS analysis.

  • Transfer the reconstituted sample to an amber autosampler vial.

Protocol 2: Homogenization and Extraction of Retinoic Acid from Tissue

This protocol provides a general framework for extracting retinoic acid from tissue samples while minimizing isomerization.

Materials:

  • Tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or mechanical homogenizer

  • Amber or foil-wrapped tubes

  • Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors and 0.1% BHT)

  • Extraction solvent (e.g., MTBE or a hexane:ethyl acetate (B1210297) mixture with 0.1% BHT)

  • Internal standard solution

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Work under dim red or yellow light and keep all materials on ice.

  • Weigh the frozen tissue sample.

  • Immediately flash-freeze the tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle, or use a mechanical homogenizer with pre-chilled probes.

  • Transfer the powdered tissue to a pre-chilled, amber tube.

  • Add an appropriate volume of ice-cold homogenization buffer and the internal standard.

  • Homogenize thoroughly.

  • Perform liquid-liquid extraction as described in Protocol 1, starting from the protein precipitation or direct solvent extraction step, depending on the specific method validation.

  • Proceed with evaporation and reconstitution for analysis.

Visualizations

The Visual Cycle and the Role of 11-cis Isomers

The visual cycle is a critical biological pathway where 11-cis isomers play a central role. While the focus is often on 11-cis-retinal, the precursor 11-cis-retinol is a key intermediate. This pathway highlights the enzymatic processes that maintain the necessary isomer for vision.

Visual Cycle cluster_RPE cluster_Photoreceptor RPE Retinal Pigment Epithelium (RPE) Photoreceptor Photoreceptor Outer Segment all_trans_retinyl_ester all-trans-Retinyl Ester all_trans_retinol all-trans-Retinol eleven_cis_retinol 11-cis-Retinol all_trans_retinyl_ester->eleven_cis_retinol RPE65 (Isomerohydrolase) all_trans_retinol->all_trans_retinyl_ester eleven_cis_retinal 11-cis-Retinal eleven_cis_retinol->eleven_cis_retinal 11-cis-RDH Opsin Opsin eleven_cis_retinal->Opsin Rhodopsin Rhodopsin all_trans_retinal all-trans-Retinal Rhodopsin->all_trans_retinal Light (Photon) all_trans_retinal->all_trans_retinol all-trans-RDH Opsin->Rhodopsin Regeneration

Caption: The vertebrate visual cycle pathway.

Workflow for Preventing Isomerization During Sample Analysis

This workflow diagram outlines the critical steps and precautions to take from sample collection to final analysis to ensure the integrity of 11-cis-retinoic acid.

Sample Analysis Workflow start Start collection Sample Collection (Use amber tubes, wrap in foil) start->collection storage Immediate Storage (-80°C, light-protected) collection->storage extraction Sample Extraction (Dim red light, on ice) storage->extraction evaporation Solvent Evaporation (Gentle nitrogen stream, room temp) extraction->evaporation solvents Use degassed solvents with antioxidants (e.g., BHT) solvents->extraction reconstitution Reconstitution (Use amber vials) evaporation->reconstitution analysis HPLC or LC-MS/MS Analysis reconstitution->analysis end End analysis->end

Caption: Workflow for minimizing 11-cis-retinoic acid isomerization.

References

Troubleshooting matrix effects in the LC-MS/MS analysis of 11-cis-retinoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 11-cis-retinoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 11-cis-retinoic acid?

A: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as 11-cis-retinoic acid, by co-eluting compounds from the sample matrix. This interference can result in either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly compromise the accuracy, precision, and sensitivity of quantification. In the analysis of 11-cis-retinoic acid from biological matrices, these effects can lead to unreliable and irreproducible results.

Q2: What are the primary sources of matrix effects in biological samples for 11-cis-retinoic acid analysis?

A: Common sources of matrix effects in biological samples like plasma, serum, or tissue homogenates include:

  • Phospholipids: These are abundant in cell membranes and are a notorious cause of ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts from buffers used in sample preparation can alter the ionization process in the MS source.

  • Proteins: Inadequate removal of proteins can lead to system fouling and contribute to matrix effects.

  • Other Endogenous Molecules: Co-extraction of other lipids, metabolites, and small molecules can interfere with the ionization of 11-cis-retinoic acid.

Q3: How can I determine if my 11-cis-retinoic acid analysis is affected by matrix effects?

A: The most common method is the post-extraction spike. This involves comparing the peak area of 11-cis-retinoic acid spiked into a pre-extracted blank matrix sample to the peak area of the same amount of analyte in a neat solvent.

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value significantly different from 100% indicates the presence of matrix effects. A value below 100% suggests ion suppression, while a value above 100% indicates ion enhancement.

Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) sufficient to correct for matrix effects?

A: While highly recommended, a SIL-IS may not always completely compensate for matrix effects.[1] A SIL-IS, such as 11-cis-retinoic acid-d5, co-elutes with the analyte and experiences similar ionization suppression or enhancement, which helps to correct for variability.[2] However, if the matrix effect is severe, it can still lead to a loss of sensitivity that a SIL-IS cannot overcome.[3] Therefore, it is often necessary to combine the use of a SIL-IS with other strategies to minimize matrix effects.

Troubleshooting Guide

Problem: Significant ion suppression or enhancement is observed for 11-cis-retinoic acid.

Below is a step-by-step guide to troubleshoot and mitigate matrix effects in your LC-MS/MS analysis.

Step 1: Optimize Sample Preparation

Improving sample cleanup is often the most effective way to reduce matrix effects.[3] The goal is to selectively remove interfering components while efficiently recovering 11-cis-retinoic acid.

  • Liquid-Liquid Extraction (LLE): LLE can effectively remove a significant portion of matrix components.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by using a stationary phase to selectively retain and elute the analyte.[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 11-cis-Retinoic Acid

This protocol is a general guideline and may require optimization for your specific matrix.

  • Sample Preparation: To 500 µL of plasma or serum, add an internal standard solution (e.g., this compound).

  • Protein Precipitation: Add 1 mL of acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.

  • Extraction: Add 5 mL of an extraction solvent mixture (e.g., ethyl acetate:n-hexane:isopropyl alcohol 30:65:5, v/v/v).[4] Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for 11-cis-Retinoic Acid

This protocol uses a reversed-phase SPE cartridge and is a general guideline.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol (B129727) through the SPE cartridge.

    • Pass 1 mL of water through the cartridge. Do not let the cartridge dry out.

  • Sample Loading:

    • Pre-treat the sample by diluting it 1:1 with an acidic buffer (e.g., to adjust the pH two units below the pKa of retinoic acid to ensure it is uncharged).[3]

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 drops per second).[5]

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5-20% methanol in water) to remove polar interferences.[5]

  • Elution:

    • Elute the 11-cis-retinoic acid with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase.

Step 2: Optimize Chromatographic Conditions

Modifying the LC method can help separate 11-cis-retinoic acid from co-eluting matrix components.

  • Gradient Elution: Employ a gradient elution program. Start with a higher percentage of the aqueous mobile phase to allow polar interferences to elute first, then ramp up the organic phase to elute the more non-polar 11-cis-retinoic acid.

  • Column Chemistry: Use a column with a different selectivity, such as a phenyl-hexyl or a biphenyl (B1667301) phase, which may provide better separation from interfering phospholipids.

  • Diverter Valve: Use a diverter valve to direct the flow from the column to waste during the initial part of the run when highly polar, interfering compounds may elute. Direct the flow to the mass spectrometer only when 11-cis-retinoic acid is expected to elute.

Step 3: Optimize Mass Spectrometry Conditions

Adjusting MS parameters can sometimes help mitigate matrix effects.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to matrix effects than Electrospray Ionization (ESI) for retinoid analysis.[1]

  • Source Parameters: Optimize source parameters such as gas flows, temperatures, and voltages to maximize the signal for 11-cis-retinoic acid while potentially minimizing the ionization of interfering compounds.

Quantitative Data Summary

The following tables summarize the effectiveness of different strategies in mitigating matrix effects for retinoids. While not all data is specific to 11-cis-retinoic acid, it provides a general indication of the expected improvements.

Table 1: Impact of Sample Preparation on Analyte Recovery and Matrix Effect

Sample Preparation MethodAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Liquid-Liquid ExtractionAll-trans-retinoic acidHuman Plasma89.7 ± 9.2Not Specified[6]
Protein PrecipitationVarious RetinoidsSerumGoodIon suppression can be an issue[7]
Solid-Phase ExtractionNot SpecifiedNot Specified>85 (Typical)Significant ReductionGeneral Knowledge

Table 2: LC-MS/MS Parameters for Retinoid Analysis

ParameterSettingReference
Chromatography
ColumnC18 or RP-Amide[2][7]
Mobile Phase AWater with 0.1% Formic Acid[7]
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid[7]
Flow Rate0.3 - 1.0 mL/min[2][8]
Mass Spectrometry
Ionization ModeESI Positive or Negative, APCI Positive[1][2][8]
Monitored Transition (example for retinoic acid)m/z 301.4 → 123.1 (Positive)[8]
m/z 299.2 → 255.1 (Negative)[2]
Collision EnergyOptimized for specific instrument and transition[8]

Visualizations

TroubleshootingWorkflow cluster_step1 Sample Preparation Strategies cluster_step2 Chromatographic Optimization cluster_step3 Mass Spectrometry Optimization start Significant Matrix Effect Observed (Ion Suppression or Enhancement) step1 Step 1: Optimize Sample Preparation start->step1 is Use Stable Isotope-Labeled Internal Standard (SIL-IS) (Throughout the process) start->is lle Liquid-Liquid Extraction (LLE) - Good for initial cleanup step1->lle spe Solid-Phase Extraction (SPE) - More thorough cleanup step1->spe step2 Step 2: Optimize Chromatographic Conditions gradient Gradient Elution - Separate from polar interferences step2->gradient column Alternative Column Chemistry - Enhance separation from phospholipids step2->column diverter Use Diverter Valve - Avoid early eluting interferences step2->diverter step3 Step 3: Optimize Mass Spectrometry Conditions ionization Change Ionization Source (e.g., APCI instead of ESI) step3->ionization parameters Optimize Source Parameters - Gas flows, temperatures, voltages step3->parameters end_node Matrix Effect Minimized Accurate Quantification Achieved lle->step2 spe->step2 gradient->step3 column->step3 diverter->step3 ionization->end_node parameters->end_node is->end_node

Caption: Troubleshooting workflow for mitigating matrix effects.

ExperimentalWorkflows cluster_LLE Liquid-Liquid Extraction (LLE) Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow lle1 1. Add Internal Standard to Sample lle2 2. Protein Precipitation (e.g., Acetonitrile) lle1->lle2 lle3 3. Add Extraction Solvent & Vortex lle2->lle3 lle4 4. Centrifuge to Separate Layers lle3->lle4 lle5 5. Collect Organic Layer lle4->lle5 lle6 6. Evaporate to Dryness lle5->lle6 lle7 7. Reconstitute in Mobile Phase lle6->lle7 lle_end Ready for LC-MS/MS Analysis lle7->lle_end spe1 1. Condition Cartridge (Methanol & Water) spe2 2. Load Pre-treated Sample spe1->spe2 spe3 3. Wash Cartridge (Weak Organic Solvent) spe2->spe3 spe4 4. Elute Analyte (Strong Organic Solvent) spe3->spe4 spe5 5. Evaporate to Dryness spe4->spe5 spe6 6. Reconstitute in Mobile Phase spe5->spe6 spe_end Ready for LC-MS/MS Analysis spe6->spe_end

Caption: Sample preparation workflows for 11-cis-retinoic acid.

References

Technical Support Center: Optimizing Chromatographic Separation of Retinoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of retinoic acid isomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chromatographic analysis of retinoic acid isomers.

Question: Why am I seeing poor resolution between my retinoic acid isomer peaks?

Answer:

Poor resolution between retinoic acid isomers is a common challenge. Several factors can contribute to this issue. Here are some potential causes and solutions:

  • Inappropriate Column Choice: The selection of the HPLC/UPLC column is critical for separating structurally similar isomers.

    • Solution: For normal-phase chromatography, a silica (B1680970) gel column is often effective.[1][2] For reversed-phase applications, C18 columns are widely used, but for enhanced selectivity for polar isomers, consider an RP-Amide column.[3]

  • Mobile Phase Composition: The composition of the mobile phase dictates the elution and separation of the isomers.

    • Solution (Normal-Phase): A mobile phase consisting of n-hexane, 2-propanol, and glacial acetic acid is commonly used. Adjusting the ratio of these components can significantly impact resolution.[1]

    • Solution (Reversed-Phase): A gradient of methanol (B129727) and water, often with a formic acid modifier, is typically employed. Optimizing the gradient slope and starting/ending concentrations of the organic solvent is crucial.

  • Flow Rate: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.

    • Solution: A lower flow rate generally provides more time for interactions, potentially improving resolution, but at the cost of longer run times. Experiment with flow rates in the range of 0.5-1.5 mL/min to find the optimal balance.

  • Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of separation.

    • Solution: Maintaining a consistent and optimized column temperature (e.g., 25°C or 30°C) can improve peak shape and reproducibility.[3][4]

Question: My retention times are shifting from one injection to the next. What could be the cause?

Answer:

Retention time variability can compromise the reliability of your results. The following factors are common causes:

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-15 column volumes) before the first injection and between runs.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to changes in its composition and, consequently, retention times.

    • Solution: Prepare fresh mobile phase for each analysis batch. Use precise measurements for all components and ensure thorough mixing. If using a buffer, verify its pH.

  • Pump Performance: Issues with the HPLC/UPLC pump, such as leaks or malfunctioning check valves, can cause fluctuations in the flow rate.

    • Solution: Regularly inspect the pump for leaks and perform routine maintenance as recommended by the manufacturer.

  • Temperature Fluctuations: Variations in the ambient or column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature throughout the analysis.

Question: I am observing significant baseline noise in my chromatograms. How can I reduce it?

Answer:

A noisy baseline can interfere with the accurate integration of peaks, especially for low-concentration analytes. Consider these potential sources and solutions:

  • Mobile Phase Contamination: Impurities in the mobile phase solvents or additives can contribute to baseline noise.

    • Solution: Use high-purity HPLC-grade solvents and reagents. Degas the mobile phase before use to remove dissolved gases, which can form bubbles in the detector.

  • Detector Issues: A dirty flow cell or a deteriorating lamp in the UV detector can cause baseline noise.

    • Solution: Flush the flow cell with a suitable solvent (e.g., isopropanol) to remove any contaminants. If the noise persists, the detector lamp may need to be replaced.

  • Matrix Effects: When analyzing samples from complex biological matrices (e.g., plasma, tissue homogenates), co-eluting endogenous compounds can cause significant baseline disturbances and ion suppression in LC-MS/MS.[3]

    • Solution: Implement a robust sample preparation procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.[4][5] In LC-MS/MS, differential mobility spectrometry (DMS) can be an effective tool to reduce matrix interference.[3]

Question: My retinoic acid isomer peaks are showing significant tailing. What is the reason and how can I fix it?

Answer:

Peak tailing can negatively impact peak integration and resolution. The primary causes for retinoic acid isomers include:

  • Secondary Interactions with Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the carboxylic acid moiety of retinoic acid, leading to peak tailing.

    • Solution: Add a small amount of an acidic modifier, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the silanol groups. Using a highly end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in broad and tailing peaks.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Contamination: Accumulation of strongly retained compounds from the sample matrix on the column can lead to active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, it may need to be flushed with a strong solvent or replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for the successful separation of all-trans-, 13-cis-, and 9-cis-retinoic acid?

A1: The most critical factors are the choice of a high-resolution stationary phase (e.g., silica gel for normal-phase or a modern, highly-retentive C18 or RP-Amide for reversed-phase), a well-optimized mobile phase composition with precise control of solvent ratios and pH, and a consistent column temperature.

Q2: How can I prevent the isomerization of retinoic acid isomers during sample preparation and analysis?

A2: Retinoic acid isomers are sensitive to light, heat, and acidic conditions. To prevent isomerization, all sample handling and analysis should be performed under yellow or red light, and samples should be kept on ice or at a low temperature.[1] Avoid prolonged exposure to strong acids. Prepare fresh standards and samples daily.

Q3: What is a suitable sample preparation method for extracting retinoic acid isomers from plasma?

A3: A common and effective method is liquid-liquid extraction (LLE).[4] This typically involves protein precipitation with a solvent like acetonitrile (B52724), followed by extraction of the retinoids into an organic solvent such as methyl-tert-butyl ether.[4] The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

Q4: What detection wavelength should I use for the UV analysis of retinoic acid isomers?

A4: A UV detection wavelength of 350 nm is commonly used for the analysis of retinoic acid isomers as it is near their absorption maximum.[1]

Q5: Is a gradient or isocratic elution better for separating retinoic acid isomers?

A5: Both gradient and isocratic elution can be used effectively.[1][2] A gradient elution is often preferred for complex samples or when a wide range of retinoids with different polarities are being analyzed, as it can provide better resolution and shorter analysis times.[2][6] Isocratic elution can be simpler and more reproducible for separating a specific set of isomers.[1]

Data Presentation

Table 1: Example Retention Times of Retinoic Acid Isomers under Normal-Phase HPLC Conditions.

IsomerRetention Time (min)
all-trans-retinal9.54[1]
13-cis-retinoic acid10.55[1]
all-trans-retinoic acid11.65[1]
Conditions: Isocratic elution on a silica gel column with a mobile phase of hexane:2-propanol:glacial acetic acid (1000:4.3:0.675) at a flow rate of 1 mL/min.[1]

Table 2: Example Retention Times of Retinoic Acid Isomers under Reversed-Phase HPLC Conditions.

IsomerRetention Time (min)
13-cis-retinoic acid4.5[5]
all-trans-retinoic acid5.7[5]
retinol11.0[5]
retinal12.5[5]
Conditions: Isocratic elution on a C18 column with a mobile phase of 85% methanol and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2) at a flow rate of 1.5 mL/min.[5]

Table 3: Example Retention Times of Retinoic Acid Isomers in a Gradient LC-MS/MS Method.

IsomerRetention Time (min)
Unidentified isomer5.36[3]
13-cis-retinoic acid5.48[3]
9,13-di-cis-retinoic acid5.62[3]
9-cis-retinoic acid5.86[3]
all-trans-retinoic acid6.08[3]
Conditions: Gradient elution on an Ascentis Express RP-Amide column.[3]

Experimental Protocols

Protocol 1: Normal-Phase HPLC Separation of Retinoic Acid Isomers

This protocol is adapted from a method for the isocratic separation of all-trans-retinoic acid and 13-cis-retinoic acid.[1]

  • HPLC System: A standard HPLC system with a UV detector is required.

  • Column: Inertsil SILICA (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Prepare a mobile phase consisting of n-hexane, 2-propanol, and glacial acetic acid in a ratio of 1000:4.3:0.675 (v/v/v).[1]

  • Flow Rate: Set the flow rate to 1.0 mL/min.[1]

  • Detection: Set the UV detector to a wavelength of 350 nm.[1]

  • Sample Preparation: Dissolve retinoic acid standards in ethanol (B145695) to create a stock solution. Prepare working standards by diluting the stock solution with n-hexane. Protect all solutions from light.

  • Injection: Inject 50 µL of the sample onto the column.

  • Analysis: The isomers will be eluted within approximately 13 minutes.[1]

Protocol 2: Reversed-Phase LC-MS/MS Analysis of Retinoic Acid Isomers from Biological Samples

This protocol provides a general workflow for the analysis of retinoic acid isomers in biological matrices.[3][4]

  • Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of plasma, add an internal standard solution. b. Precipitate proteins by adding 400 µL of acetonitrile and vortexing. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube. e. Add 1.2 mL of methyl-tert-butyl ether, vortex, and centrifuge to separate the layers.[4] f. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. g. Reconstitute the dried extract in the initial mobile phase.

  • LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Ascentis Express RP-Amide (100 x 2.1 mm, 2.7 µm).[3]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol.

  • Gradient Elution: Develop a gradient program to separate the isomers. An example gradient can be found in the literature.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific transitions for each isomer will need to be optimized.

Visualizations

Retinoic_Acid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH RA_CRABP RA-CRABP Complex RA->RA_CRABP CRABP CRABP CRABP->RA_CRABP RAR RAR RA_CRABP->RAR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Regulates

Caption: Simplified diagram of the retinoic acid signaling pathway.

Experimental_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Tissue) Sample_Prep 2. Sample Preparation (LLE or SPE) Sample_Collection->Sample_Prep HPLC_Separation 3. HPLC/UPLC Separation (Isocratic or Gradient) Sample_Prep->HPLC_Separation Detection 4. Detection (UV or MS/MS) HPLC_Separation->Detection Data_Analysis 5. Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Results 6. Results Data_Analysis->Results

Caption: General experimental workflow for retinoic acid isomer analysis.

References

Improving the sensitivity of 11-cis-retinoic acid detection in low-concentration samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 11-cis-retinoic acid, particularly in low-concentration samples.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of 11-cis-retinoic acid.

Problem Potential Cause Recommended Solution
Low or No Signal/Peak Detected Degradation of 11-cis-retinoic acid: Retinoids are highly sensitive to light, heat, and oxidation.[1]- Work under dim red light or yellow light. - Use amber-colored vials and glassware.[1] - Prepare fresh solutions and minimize exposure to air. - Store stock solutions and samples at -80°C under an inert gas like argon or nitrogen.[1]
Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix.- Optimize the extraction solvent system. A common method is protein precipitation followed by liquid-liquid extraction with a solvent like methyl-tert-butyl ether.[2][3] - Ensure complete protein precipitation. - Consider solid-phase extraction (SPE) for sample clean-up and concentration.[4][5]
Low Ionization Efficiency in Mass Spectrometry: The molecule is not ionizing well in the MS source.- Optimize MS source parameters (e.g., temperature, gas flows). - Consider using Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode, which has shown good sensitivity for retinoic acid.[6] - For electrospray ionization (ESI), negative ion mode can be effective for the deprotonated molecule [M-H]-.[7] - Explore chemical derivatization to add a permanently charged group, which can significantly enhance signal intensity.[8]
Poor Peak Shape (Tailing, Broadening) Suboptimal Chromatographic Conditions: The HPLC method is not adequately separating the analyte.- Optimize the mobile phase composition. The addition of a small amount of acid (e.g., acetic acid) can improve peak shape for acidic compounds like retinoic acid.[7] - Adjust the gradient profile and flow rate.[9] - Ensure the column is appropriate for retinoid separation (e.g., C18 or specialized phases like C30).[7] - Check for column contamination or degradation.
High Background Noise/Matrix Effects Interference from Sample Matrix: Co-eluting compounds from the biological sample are suppressing or enhancing the signal.[10][11]- Improve sample clean-up. This could involve an additional extraction step or the use of a more selective SPE sorbent. - Optimize the HPLC method to better separate 11-cis-retinoic acid from interfering compounds.[10] - For LC-MS/MS, use a more specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.[9][12] - Consider technologies like Differential Mobility Spectrometry (DMS) or SelexION Technology to reduce matrix interference.[10][11]
Inconsistent or Non-Reproducible Results Sample Handling and Preparation Variability: Inconsistent procedures are leading to variable analyte recovery or degradation.- Standardize all sample handling and preparation steps. - Use an internal standard (preferably a stable isotope-labeled version of the analyte) to correct for variability in extraction and ionization.[13] - Ensure accurate and consistent pipetting, especially for standards and internal standards.
Instability of Stock Solutions: The concentration of standard solutions may be changing over time.- Prepare stock solutions in a stable solvent like ethanol (B145695) or methanol; DMSO has been shown to cause degradation of retinoic acid over time.[1] - Aliquot stock solutions and store them at -80°C to avoid repeated freeze-thaw cycles.[14] - Regularly check the stability of stock solutions.
Difficulty in Separating Isomers Insufficient Chromatographic Resolution: The HPLC method is unable to resolve 11-cis-retinoic acid from other isomers like all-trans-retinoic acid or 13-cis-retinoic acid.[15][16]- Use a high-resolution HPLC column. - Optimize the mobile phase and gradient for isomer separation. A non-porous silica (B1680970) C18 column has been used successfully for baseline separation of retinoic acid isomers.[6] - Lowering the column temperature can sometimes improve the resolution of closely eluting isomers.

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting low concentrations of 11-cis-retinoic acid?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most sensitive and specific method for the quantification of 11-cis-retinoic acid and other retinoid isomers in complex biological matrices.[2][10] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

2. How can I improve the sensitivity of my LC-MS/MS assay for 11-cis-retinoic acid?

To enhance sensitivity, consider the following:

  • Optimize Sample Preparation: Employ a robust extraction method like liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances.

  • Chemical Derivatization: Derivatizing the carboxylic acid group of retinoic acid can significantly increase ionization efficiency and thus, the signal in the mass spectrometer.[8]

  • Optimize MS Parameters: Fine-tune the ionization source conditions and use Multiple Reaction Monitoring (MRM) with optimized collision energies for the specific precursor-to-product ion transitions of 11-cis-retinoic acid.[9]

3. What are the critical handling and storage conditions for 11-cis-retinoic acid samples and standards?

Due to their instability, retinoids require careful handling:

  • Light Protection: Always work under subdued, non-UV lighting and use amber or foil-wrapped containers.[1]

  • Temperature: Store stock solutions and biological samples at -80°C.[1][11]

  • Atmosphere: To prevent oxidation, store powdered retinoids and their solutions under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Solvents: Prepare stock solutions in ethanol or methanol. Avoid dimethyl sulfoxide (B87167) (DMSO) for long-term storage as it can cause degradation.[1]

4. Can I use HPLC with UV or fluorescence detection for 11-cis-retinoic acid analysis?

While HPLC with UV or fluorescence detection can be used for retinoid analysis, it may not provide sufficient sensitivity for endogenous levels in many biological samples.[4][15][17] Mass spectrometry offers significantly higher sensitivity and specificity, making it the preferred method for low-concentration samples.[12]

5. How do I resolve 11-cis-retinoic acid from other isomers like all-trans- and 13-cis-retinoic acid?

Isomer separation is crucial and can be achieved through careful optimization of the liquid chromatography method.[10][16] Key factors include the choice of HPLC column (e.g., C18, C30, or specialized phases), the mobile phase composition, and the elution gradient.[6][7] It is essential to use authentic standards of each isomer to confirm their retention times and ensure proper identification.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction

This protocol is a general guideline for extracting 11-cis-retinoic acid from serum or plasma.

  • Sample Collection and Storage: Collect blood samples and process them to obtain serum or plasma. Immediately freeze the samples at -80°C until analysis.

  • Thawing and Spiking: Thaw samples on ice, protected from light. Spike the samples with a known amount of a suitable internal standard (e.g., a stable isotope-labeled 11-cis-retinoic acid).

  • Protein Precipitation: Add a volume of cold acetonitrile (B52724) (e.g., 200 µL) to the sample (e.g., 200 µL). Vortex for 1 minute to precipitate proteins.[2][3]

  • Liquid-Liquid Extraction: Add an extraction solvent such as methyl-tert-butyl ether (e.g., 1.2 mL). Vortex thoroughly for 1 minute.[2]

  • Phase Separation: Centrifuge the mixture (e.g., at 13,000 rpm for 10 minutes) to separate the organic and aqueous layers.[2]

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[2]

  • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., a mixture of water and methanol).[2]

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for 11-cis-retinoic acid.

  • HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole) equipped with an ESI or APCI source.[2][10]

  • Column: A reversed-phase column suitable for isomer separation, such as an Ascentis Express RP-Amide (2.1x100mm, 2.7 µm) or a non-porous silica C18 column.[6][10]

  • Mobile Phase A: Water with 0.1% acetic acid or 5 mM ammonium (B1175870) acetate.[7]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% acetic acid.

  • Gradient: Develop a gradient elution program that provides good separation of the retinoic acid isomers.

  • Flow Rate: Typically in the range of 0.2-1.0 mL/min.[10]

  • Injection Volume: 5-10 µL.[10]

  • Ionization Mode: APCI positive ion mode or ESI negative ion mode.[6][7]

  • MRM Transitions: Determine the specific precursor ion (e.g., m/z 301 for the protonated molecule [M+H]+ or m/z 299 for the deprotonated molecule [M-H]-) and optimize the collision energy to obtain characteristic product ions for quantification and confirmation.[6][7][12]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Low-Concentration Sample (e.g., Plasma, Tissue) Spike Spike with Internal Standard Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC HPLC Separation (Isomer Resolution) Reconstitute->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data Data Acquisition MS->Data Quantify Quantification vs. Standard Curve Data->Quantify Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol (B82714) All-trans-retinol Isomerase Isomerase Retinol->Isomerase Cis_Retinol 11-cis-retinol Isomerase->Cis_Retinol RDH 11-cis-RDH Cis_Retinol->RDH Cis_Retinal 11-cis-retinal RDH->Cis_Retinal Isomerase2 Isomerase Cis_Retinal->Isomerase2 AtRA All-trans-retinoic acid Isomerase2->AtRA Cis_RA 11-cis-retinoic acid AtRA->Cis_RA Isomerization CRABP CRABP Cis_RA->CRABP RAR RAR CRABP->RAR Transport RXR RXR RARE RARE RXR->RARE RAR->RARE Gene Target Gene Transcription RARE->Gene

References

Addressing the instability of 11-cis-Retinoic Acid-d5 in different solvents.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the inherent instability of 11-cis-Retinoic Acid-d5 in various solvents. The following information is designed to help you mitigate degradation, troubleshoot experimental issues, and ensure the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterium-labeled version of 11-cis-Retinoic acid, a metabolite of vitamin A. The incorporation of stable heavy isotopes makes it an ideal internal standard for quantitative analysis of its unlabeled counterpart in biological matrices using mass spectrometry-based techniques like GC-MS or LC-MS.[1]

Q2: Why is this compound considered unstable?

A2: Like most retinoids, this compound is a polyunsaturated compound, making it highly susceptible to degradation from various environmental factors.[2] The primary drivers of instability are:

  • Oxidation: The conjugated double bond system is easily oxidized, especially in the presence of air (oxygen).[2]

  • Isomerization: Exposure to light (photoisomerization) and heat (thermal isomerization) can cause the 11-cis isomer to convert to other, more stable isomers like all-trans-Retinoic Acid or 13-cis-Retinoic Acid.[3][4]

  • Acidic Conditions: Retinoids are known to be labile in the presence of strong acids.[2][5]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is lipid-soluble and should be dissolved in organic solvents.[3] Common choices include methanol (B129727), ethanol (B145695), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO).[6][7] It is crucial that the chosen solvent is high-purity, anhydrous, and deoxygenated to minimize degradation. For analytical purposes, methanol and ethanol are frequently used.[5][7]

Q4: How should I properly store stock solutions of this compound?

A4: To ensure long-term stability, solutions should be stored under stringent conditions. Best practices include:

  • Temperature: Store at -80°C for long-term stability.[7][8]

  • Light Protection: Use amber glass vials or wrap transparent vials with aluminum foil to protect from light.[5][8]

  • Inert Atmosphere: Overlay the solution with an inert gas like argon or nitrogen before sealing to prevent oxidation.[3][5]

  • Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[5]

Q5: What are the most common degradation products I might see during analysis?

A5: The primary degradation products are isomers and oxidation products. When analyzing your sample, you may detect peaks corresponding to all-trans-Retinoic Acid-d5, 13-cis-Retinoic Acid-d5, and 9-cis-Retinoic Acid-d5 due to isomerization.[4] You may also see 5,6-epoxyretinoic acid isomers, which are common oxidation products.[4]

Troubleshooting Guide

Problem: My quantified concentration of the internal standard (11-cis-RA-d5) is unexpectedly low or varies significantly between runs.

  • Possible Cause 1: Degradation during storage. Your stock or working solutions may have degraded due to improper storage (exposure to light, oxygen, or elevated temperatures).

    • Solution: Prepare fresh stock solutions from the solid compound. Ensure storage at -80°C in amber vials under an inert atmosphere.[7][8] Aliquot into single-use vials to prevent degradation of the entire stock.[5]

  • Possible Cause 2: Degradation during sample preparation. The compound can degrade during extraction or processing steps, especially if exposed to light or heat for extended periods.

    • Solution: Perform all sample preparation steps under dim red light or yellow light.[5] Keep samples on ice whenever possible. Minimize the time between sample preparation and analysis.

  • Possible Cause 3: Instability in the autosampler. If samples sit in the autosampler for a long time at room temperature, significant degradation can occur.

    • Solution: Use a cooled autosampler set to 4°C. If a cooled autosampler is not available, limit the number of samples in a single run to minimize the time samples spend at room temperature before injection.

Problem: I am observing multiple peaks in my chromatogram for the 11-cis-RA-d5 standard.

  • Possible Cause 1: Isomerization. This is the most likely cause. Exposure to ambient light, heat, or certain solvent conditions can cause the 11-cis isomer to convert to all-trans, 13-cis, or other isomers.[3][4]

    • Solution: Confirm the identity of the extra peaks by comparing their retention times and mass spectra to those of authentic standards of other isomers (e.g., all-trans-Retinoic Acid-d5), if available. Strict adherence to light protection and low-temperature handling during all steps is critical to prevent isomerization.[5]

  • Possible Cause 2: Oxidation. The presence of oxygen during storage or sample handling can lead to the formation of oxidation products, such as epoxides.[4]

    • Solution: Use deoxygenated solvents for preparing solutions. Purge vials with argon or nitrogen before sealing.[3] Consider adding an antioxidant like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) to your standards, but be aware that these could potentially interfere with your analysis.[3]

Data on Factors Affecting Retinoid Stability

While specific quantitative data for this compound is limited, the following table summarizes the well-documented factors affecting the stability of retinoids in solution, which are directly applicable.

FactorEffect on StabilityRecommended Mitigation Strategy
Oxygen High Risk of DegradationWork under an inert atmosphere (argon/nitrogen). Use deoxygenated solvents. Store in tightly sealed containers.[2][3][5]
Light High Risk of IsomerizationWork under dim red or yellow light. Store in amber vials or foil-wrapped containers.[5][9][10]
Temperature Degradation & IsomerizationStore stock solutions at -80°C. Keep samples on ice during handling and use a cooled autosampler (4°C).[5][8][11]
pH / Acidity Labile in Strong AcidsMaintain neutral pH. Avoid strong acids during extraction and in mobile phases if possible.[2][5]
Solvent Purity Peroxides in Solvents Accelerate OxidationUse high-purity, peroxide-free solvents.
Water Content Accelerates DegradationUse anhydrous solvents for stock solutions whenever possible.[3]

Experimental Protocols & Workflows

Protocol 1: Recommended Handling and Stock Solution Preparation
  • Preparation: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Weigh the required amount quickly in a low-light environment.

  • Dissolution: Dissolve the solid in a suitable, high-purity, deoxygenated solvent (e.g., methanol, ethanol). Use of a solvent containing an antioxidant like BHT may be considered.[3]

  • Vortexing: Cap the vial tightly and vortex until fully dissolved.

  • Inerting: Uncap the vial, gently flush the headspace with argon or nitrogen, and immediately reseal.

  • Storage: Wrap the vial in aluminum foil or use an amber vial. Store the primary stock solution at -80°C.[7]

  • Working Solutions: Prepare working solutions by diluting the stock solution. These should also be purged with inert gas and stored under the same conditions. Prepare fresh working solutions frequently.

Protocol 2: General Method for Stability Assessment by LC-MS/MS

This protocol outlines a general approach to quantify the degradation of this compound over time.

  • Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 µg/mL).

  • Time Zero (T0) Analysis: Immediately analyze an aliquot of the freshly prepared solution via LC-MS/MS to establish the initial peak area of this compound and identify any initial impurities or isomers.

  • Incubation: Store the remaining solution under the conditions you wish to test (e.g., room temperature on a benchtop, 4°C in the dark, etc.).

  • Time-Point Analysis: At defined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from the test solution and analyze it using the same LC-MS/MS method.

  • LC-MS/MS Parameters (Example):

    • Column: A C18 reversed-phase column (e.g., Ascentis Express RP-Amide, 2.1×100mm, 2.7 µm) is often suitable for separating retinoid isomers.[12]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile (B52724) with 0.1% formic acid (B).

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), often in positive mode.[12]

    • MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the parent and daughter ions for this compound and its potential isomers.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to T0. Plot the percentage remaining versus time to determine the degradation rate.

Visualizations

TroubleshootingWorkflow start Problem: Inaccurate or Irreproducible Results check_concentration Is the Internal Standard (11-cis-RA-d5) concentration low? start->check_concentration check_peaks Are there unexpected peaks in the chromatogram? start->check_peaks degradation Suspect Degradation check_concentration->degradation Yes isomerization Suspect Isomerization or Oxidation check_peaks->isomerization Yes storage Review Storage Protocol: - Temp (-80°C)? - Light protected? - Inert gas? degradation->storage handling Review Handling Protocol: - Low light? - Kept on ice? - Cooled autosampler? degradation->handling solution Solution: Prepare fresh standards under strict protective conditions storage->solution handling->solution confirm_identity Confirm Peak Identity: - Use isomer standards - Check mass spectra for oxides isomerization->confirm_identity modify_protocol Modify Protocol: - Strict light protection - Use deoxygenated solvents - Add antioxidant (e.g., BHT) isomerization->modify_protocol confirm_identity->solution modify_protocol->solution

Caption: Troubleshooting workflow for diagnosing issues with this compound analysis.

StabilityWorkflow cluster_timepoint Repeat for each time point prep 1. Prepare Solution (Known concentration in test solvent) t0 2. T0 Analysis (Immediate LC-MS/MS quantification) prep->t0 incubate 3. Incubate Solution (Under defined test conditions) t0->incubate aliquot 4. Take Aliquot incubate->aliquot analyze 5. LC-MS/MS Analysis aliquot->analyze data 6. Data Analysis (Calculate % remaining vs. T0) analyze->data

Caption: Experimental workflow for assessing the stability of this compound in solution.

References

Technical Support Center: Quantification of 11-cis-Retinoic Acid in Lipid-Rich Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 11-cis-retinoic acid in challenging lipid-rich matrices such as adipose tissue.

Troubleshooting Guides

This section addresses common issues encountered during the experimental workflow, from sample preparation to data analysis.

Problem Potential Cause Suggested Solution
Low or No Recovery of 11-cis-Retinoic Acid Incomplete homogenization of the lipid-rich tissue.Ensure thorough homogenization of the tissue, preferably on ice, using a mechanical homogenizer to break down the lipid droplets and release the retinoids.
Inefficient extraction from the lipid matrix.Use a robust liquid-liquid extraction protocol with a solvent system optimized for both polar and non-polar retinoids. A two-step extraction might be necessary. Consider using a solvent mixture like hexane:ethyl acetate (B1210297).
Degradation of 11-cis-retinoic acid during sample processing.Retinoids are sensitive to light, heat, and oxidation. All procedures should be performed under dim red light and on ice.[1] Use amber-colored vials and add antioxidants like butylated hydroxytoluene (BHT) to the extraction solvents.[2]
Incomplete saponification of retinyl esters.If saponification is used to release retinoic acid from its esterified forms, ensure the reaction conditions (temperature, time, and alkali concentration) are optimized for the specific tissue type to avoid degradation.[3]
High Variability Between Replicates Inconsistent sample handling and extraction.Standardize all steps of the protocol, including homogenization time, extraction volumes, and vortexing times. Ensure complete phase separation during liquid-liquid extraction.
Pipetting errors with small volumes.Calibrate pipettes regularly. For very small volumes, consider using a repeating pipette or preparing larger master mixes of reagents.
Matrix effects in the LC-MS/MS analysis.Develop a matrix-matched calibration curve using a tissue sample known to be free of the analyte. Use a stable isotope-labeled internal standard for 11-cis-retinoic acid if available.
Poor Chromatographic Peak Shape Co-elution with interfering lipids.Optimize the HPLC gradient to improve the separation of 11-cis-retinoic acid from other matrix components. Consider using a different column chemistry, such as a C18 or a chiral column.[4]
Sample overload on the column.Dilute the sample extract before injection or inject a smaller volume.
Inappropriate sample solvent.Ensure the final sample extract is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion.
Isomerization of 11-cis-Retinoic Acid to other Isomers (e.g., all-trans-Retinoic Acid) Exposure to light or heat.Strictly adhere to working under dim red light and keeping samples on ice. Minimize sample processing time.
Acidic conditions during extraction.Maintain a neutral or slightly basic pH during the initial extraction steps to minimize acid-catalyzed isomerization.

Frequently Asked Questions (FAQs)

1. Why is quantifying 11-cis-retinoic acid in lipid-rich tissues so challenging?

Quantifying 11-cis-retinoic acid in tissues like adipose is difficult due to several factors:

  • Low Endogenous Concentrations: 11-cis-retinoic acid is typically present in very low amounts, making detection challenging.

  • High Lipid Content: The abundance of lipids can interfere with extraction and cause significant matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement.[5]

  • Instability: 11-cis-retinoic acid is highly susceptible to isomerization to other, more stable forms (like all-trans-retinoic acid) when exposed to light, heat, or acidic conditions.

  • Structural Similarity to other Isomers: Its structural similarity to other retinoic acid isomers requires high-resolution chromatographic separation for accurate quantification.[4]

2. Is saponification necessary for analyzing 11-cis-retinoic acid in adipose tissue?

Saponification, the hydrolysis of esters using a base, can be a crucial step. In adipose tissue, a significant portion of retinoids is stored as retinyl esters.[6] Saponification breaks these esters, releasing the retinol (B82714) which can then be oxidized to retinoic acid, or in this case, releasing any stored 11-cis-retinyl esters. This step helps to provide a more accurate measure of the total potential pool of 11-cis-retinoic acid. However, the conditions must be carefully optimized to prevent the degradation of the target analyte.[3]

3. What is the best analytical technique for quantifying 11-cis-retinoic acid?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 11-cis-retinoic acid.[1][7] Its high sensitivity allows for the detection of low endogenous concentrations, and the specificity of multiple reaction monitoring (MRM) helps to distinguish the analyte from co-eluting matrix components.

4. How can I minimize the isomerization of 11-cis-retinoic acid during my experiment?

To minimize isomerization, it is critical to:

  • Work under dim red light or in a dark room.

  • Keep all samples and solutions on ice or at 4°C.

  • Use amber-colored glassware or vials.

  • Avoid exposure to strong acids or bases for prolonged periods.

  • Process samples as quickly as possible.

5. What are typical endogenous levels of retinoids in adipose tissue?

Endogenous retinoid levels can vary based on factors like diet, age, and the specific type of adipose tissue (e.g., subcutaneous vs. visceral).[6][8] While specific data for 11-cis-retinoic acid in adipose tissue is scarce, studies have reported concentrations of other retinoids. For instance, in mouse adipose tissue, retinyl palmitate concentrations are in the range of 0.1–15 nmol/gram, while all-trans-retinoic acid is around 1–30 pmol/gram.[9]

Quantitative Data Summary

The following tables summarize representative quantitative data for retinoids in biological samples. Note that data for 11-cis-retinoic acid in adipose tissue is not widely available in the literature.

Table 1: Endogenous Retinoid Concentrations in Human Serum

Retinoid IsomerConcentration (nM) - Fed StateConcentration (nM) - Fasting StateReference
all-trans-Retinoic Acid3.1 ± 0.23.0 ± 0.1[1]
9-cis-Retinoic Acid0.1 ± 0.020.09 ± 0.01[1]
13-cis-Retinoic Acid5.3 ± 1.33.9 ± 0.2[1]
11-cis-Retinoic AcidNot DetectedNot Detected[1]

Table 2: Endogenous Retinoid Concentrations in Mouse Tissues

RetinoidTissueConcentrationReference
Retinyl PalmitateLiver100–2,000 nmol/gram[9]
Retinyl PalmitateAdipose0.1–15 nmol/gram[9]
RetinolLiver0.2–400 nmol/gram[9]
all-trans-Retinoic AcidVarious Tissues1–30 pmol/gram[9]

Experimental Protocols

Protocol 1: Extraction of 11-cis-Retinoic Acid from Adipose Tissue for LC-MS/MS Analysis

Materials:

  • Adipose tissue (~100 mg)

  • Internal Standard (IS) solution (e.g., deuterated 13-cis-retinoic acid)

  • Butylated hydroxytoluene (BHT)

  • Hexane, Ethyl Acetate, Acetonitrile (HPLC grade)

  • Potassium hydroxide (B78521) (KOH) solution (for saponification, optional)

  • Glacial acetic acid

  • Phosphate-buffered saline (PBS), ice-cold

  • Mechanical homogenizer

  • Centrifuge (capable of 4°C)

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • All steps must be performed under dim red light and on ice.

    • Weigh approximately 100 mg of frozen adipose tissue.

    • Add 1 mL of ice-cold PBS and the internal standard.

    • Homogenize thoroughly using a mechanical homogenizer until no visible tissue clumps remain.

  • (Optional) Saponification:

    • To the homogenate, add an equal volume of ethanolic KOH solution containing BHT.

    • Incubate at a controlled temperature (e.g., 60°C) for a predetermined time (e.g., 30 minutes), optimized to avoid degradation.

    • Cool the sample on ice.

  • Extraction:

    • Acidify the homogenate to a pH of ~4 with glacial acetic acid to protonate the retinoic acid.

    • Add 5 mL of a hexane:ethyl acetate mixture (e.g., 4:1 v/v) containing BHT.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper organic layer into a clean amber tube.

    • Repeat the extraction step on the aqueous layer and pool the organic extracts.

  • Drying and Reconstitution:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 60:40 acetonitrile:water).

    • Vortex briefly and transfer to an amber autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for 11-cis-Retinoic Acid Quantification
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient starting with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the retinoids, followed by re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 25-40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), negative mode is often more sensitive for retinoic acid.[10]

  • MRM Transitions:

    • 11-cis-Retinoic Acid: Precursor ion m/z 299.2 -> Product ions (e.g., m/z 255.1, 123.1).[1][7] Specific transitions should be optimized by infusing a standard.

    • Internal Standard: Monitor the appropriate transition for the chosen IS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation (Under Red Light) cluster_analysis Analysis tissue Lipid-Rich Tissue (~100mg) homogenize Homogenization (Ice-cold PBS + IS) tissue->homogenize saponify Optional: Saponification (KOH, Heat) homogenize->saponify Optional extract Liquid-Liquid Extraction (Hexane:Ethyl Acetate) homogenize->extract saponify->extract dry Evaporation (Nitrogen Stream) extract->dry reconstitute Reconstitution (Mobile Phase) dry->reconstitute lcms LC-MS/MS Analysis (UHPLC-QqQ) reconstitute->lcms data Data Processing (Quantification vs. Std Curve) lcms->data Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Outer Segment atROL_RPE all-trans-Retinol atRE all-trans-Retinyl Esters atROL_RPE->atRE LRAT cROL 11-cis-Retinol atRE->cROL RPE65 cRAL 11-cis-Retinal cROL->cRAL RDH5 Rhodopsin Rhodopsin (Opsin + 11-cis-Retinal) cRAL->Rhodopsin To Photoreceptor atRAL all-trans-Retinal Rhodopsin->atRAL Light atROL_Photo all-trans-Retinol atRAL->atROL_Photo RDH8 atROL_Photo->atROL_RPE To RPE

References

Light sensitivity of 11-cis-retinoic acid and its impact on quantification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the light-sensitive molecule, 11-cis-retinoic acid. Accurate quantification of this retinoid is critical, and its inherent instability to light presents significant experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How light-sensitive is 11-cis-retinoic acid?

A1: 11-cis-retinoic acid, like other retinoids, is highly sensitive to light, particularly ultraviolet (UV) and blue light.[1][2][3] Exposure to light can cause rapid isomerization to other forms, such as all-trans-retinoic acid and 13-cis-retinoic acid, which will lead to inaccurate quantification of the 11-cis isomer.[1][2] The absorption spectrum of 11-cis-retinal, a closely related compound, peaks in the UV range (~380 nm) but also shows significant absorbance in the visible spectrum (>400 nm).[3] This indicates that even ambient laboratory light can induce degradation.

Q2: What are the primary degradation products of 11-cis-retinoic acid upon light exposure?

A2: The primary degradation process is photoisomerization, where the 11-cis isomer is converted to more stable isomers, predominantly all-trans-retinoic acid.[1][2] Other isomers, such as 13-cis and 9-cis-retinoic acid, may also be formed.[1][2] This isomerization is an irreversible process under typical laboratory conditions and directly impacts the accuracy of quantification.

Q3: What general precautions should I take when handling 11-cis-retinoic acid?

A3: To minimize light-induced degradation, all procedures should be performed under amber or red light conditions.[4] Use amber-colored glassware or wrap all tubes and vials with aluminum foil.[4][5] Prepare samples in a dimly lit room and minimize exposure time to any light source.[4][5] It is also crucial to protect samples from heat and oxygen, as these factors can also contribute to degradation.[6]

Troubleshooting Guides

Issue 1: Low or no detectable 11-cis-retinoic acid in my sample.

Possible Causes and Solutions:

CauseSolution
Sample Degradation During Handling and Extraction - Work under subdued, indirect, or red/amber light.[4]- Use amber-colored vials and tubes or wrap them in aluminum foil.[5]- Pre-chill all solvents and equipment to minimize thermal degradation.- Minimize the time between sample collection and analysis.
Degradation During Storage - Store stock solutions and samples at -80°C in the dark.[4]- Aliquot stock solutions to avoid repeated freeze-thaw cycles and light exposure to the entire stock.
Incomplete Extraction - Optimize your extraction protocol. Solid-phase extraction (SPE) can be an effective method for cleanup and concentration.[7]- Ensure the pH of your extraction solvent is appropriate for protonating retinoic acid to facilitate its extraction into an organic solvent.
HPLC System Issues - Check for leaks in your HPLC system, which can lead to pressure fluctuations and poor peak detection.[3][8][9]- Ensure the detector lamp is functioning correctly and has sufficient energy.[8][9]
Issue 2: Inconsistent or variable quantification results.

Possible Causes and Solutions:

CauseSolution
Inconsistent Light Exposure Between Samples - Standardize your workflow to ensure all samples are handled with the exact same light protection measures for the same duration.[5]
Isomerization in the Autosampler - Use an autosampler with a cooling function set to a low temperature (e.g., 4°C).- Use amber or foil-wrapped autosampler vials.[4]- Minimize the time samples spend in the autosampler before injection.
Mobile Phase Issues - Degas the mobile phase thoroughly to prevent bubble formation, which can cause baseline instability.[3][9]- Prepare fresh mobile phase daily to avoid degradation of mobile phase components.
Column Performance - Use a guard column to protect your analytical column from contaminants.- Dedicate a column specifically for retinoid analysis to prevent cross-contamination.
Issue 3: Appearance of unexpected peaks in the chromatogram.

Possible Causes and Solutions:

CauseSolution
Isomerization to Other Retinoic Acid Forms - The appearance of peaks corresponding to all-trans, 13-cis, or 9-cis-retinoic acid is a strong indicator of light-induced isomerization.[1][2]- Implement stricter light protection measures throughout the entire experimental process.
Oxidation Products - The presence of broader, more polar peaks could indicate oxidation.[6]- Degas all solvents and consider adding an antioxidant like BHT or Vitamin E to your extraction solvent, if compatible with your analysis.
Contamination - Ensure all glassware and equipment are scrupulously clean.- Run a blank injection (mobile phase only) to check for system contamination.

Quantitative Data Summary

RetinoidLight ConditionObserved EffectReference
all-trans-Retinoic AcidFluorescent light (8 hours)~86% degradation (in conventional gel)[6][10]
all-trans-Retinoic AcidSimulated solar lightMarked photodegradation within 2 hours[6][10]
Retinol & Retinyl PalmitateUV radiation (290-400 nm)Rapid breakdown[11]
11-cis-RetinolUV lightEnhanced isomerization to all-trans-retinol[1][2]

Experimental Protocols

Detailed Protocol for Extraction and HPLC Quantification of 11-cis-Retinoic Acid with Light Protection

This protocol provides a general framework. Optimization for specific sample matrices may be required. Crucially, all steps must be performed under amber or red light.

1. Sample Preparation and Extraction:

  • Materials:

    • Amber-colored glass vials or tubes (or wrap standard tubes in aluminum foil).

    • Homogenizer.

    • Centrifuge.

    • Nitrogen gas evaporator.

    • Solid-Phase Extraction (SPE) C18 cartridges.

    • Solvents (HPLC grade): Methanol (B129727), Acetonitrile (B52724), Water, Hexane (B92381), Ethyl Acetate, Acetic Acid.

  • Procedure:

    • Work in a room with only amber or red light.

    • For tissue samples, homogenize in a suitable buffer on ice. For plasma/serum, proceed to protein precipitation.

    • Precipitate proteins by adding 2 volumes of ice-cold methanol containing an antioxidant (e.g., 0.1% BHT). Vortex and centrifuge at 4°C.

    • Collect the supernatant. Acidify with acetic acid to a pH of ~4 to ensure retinoic acid is protonated.

    • Perform liquid-liquid extraction with a non-polar solvent like hexane or ethyl acetate. Repeat the extraction twice.

    • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen gas in the dark.

    • For cleanup and concentration, reconstitute the dried extract in a small volume of loading buffer (e.g., methanol/water) and apply to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a polar solvent to remove impurities.

    • Elute the retinoids with a less polar solvent (e.g., acetonitrile or methanol).

    • Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for HPLC analysis.

2. HPLC Analysis:

  • Instrumentation and Conditions:

    • HPLC system with a UV or Mass Spectrometry (MS) detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid or formic acid is commonly used. An example gradient could be starting at 50:50 acetonitrile:water and ramping up to 100% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~350 nm for UV detection. For MS, use appropriate parent and daughter ions for 11-cis-retinoic acid.

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Use an autosampler with a cooling function set to 4°C and ensure the vials are light-protected.

    • Inject the reconstituted sample.

    • Run a standard curve with known concentrations of 11-cis-retinoic acid (handled with the same light precautions) to quantify the amount in the sample.

Visualizations

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol-RBP Retinol-RBP Complex STRA6 STRA6 Receptor Retinol Retinol STRA6->Retinol Uptake Retinol-CRBP Retinol-CRBP Retinol->Retinol-CRBP Binds to CRBP CRBP CRBP->Retinol-CRBP Retinaldehyde Retinaldehyde Retinol-CRBP->Retinaldehyde Oxidation ADH_RDH ADH/RDH RA Retinoic Acid (e.g., 11-cis-RA) Retinaldehyde->RA Oxidation RALDH RALDH RA-CRABP RA-CRABP RA->RA-CRABP Oxidized_Metabolites Oxidized Metabolites (Inactive) RA->Oxidized_Metabolites Degradation CRABP CRABP CRABP->RA-CRABP RAR RAR RA-CRABP->RAR Transport CYP26A1 CYP26A1 RARE RARE (DNA) RAR->RARE RXR RXR RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Regulates

Caption: A diagram of the general retinoic acid signaling pathway.

Experimental_Workflow Workflow for 11-cis-RA Quantification cluster_light_protection All steps under amber/red light cluster_hplc HPLC Analysis SampleCollection 1. Sample Collection (Use amber tubes) Extraction 2. Extraction (LLE or SPE) SampleCollection->Extraction Evaporation 3. Evaporation (Under Nitrogen) Extraction->Evaporation Reconstitution 4. Reconstitution (In mobile phase) Evaporation->Reconstitution HPLC_Injection 5. HPLC Injection (Cooled, dark autosampler) Reconstitution->HPLC_Injection Separation 6. Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection 7. Detection (UV or MS) Separation->Detection Quantification 8. Quantification (Against standard curve) Detection->Quantification Troubleshooting_Logic Troubleshooting Logic for Low 11-cis-RA Signal Start Low/No 11-cis-RA Signal Check_Standards Are standards also low/absent? Start->Check_Standards Yes_Standards Yes Check_Standards->Yes_Standards No_Standards No Check_Standards->No_Standards HPLC_Issue Potential HPLC system issue (detector, leaks, mobile phase) Yes_Standards->HPLC_Issue Sample_Issue Potential sample degradation or extraction issue No_Standards->Sample_Issue Review_Handling Review light protection during sample handling Sample_Issue->Review_Handling Review_Storage Review sample storage conditions (temp, light) Sample_Issue->Review_Storage Review_Extraction Review extraction protocol efficiency Sample_Issue->Review_Extraction

References

Technical Support Center: Resolving Co-eluting Isomers of Retinoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for resolving co-eluting isomers of retinoic acid (RA).

Frequently Asked Questions (FAQs)

Q1: Why is the resolution of retinoic acid isomers important?

A1: The resolution of retinoic acid isomers is critical because different isomers have varying affinities for nuclear receptors, leading to different biological activities.[1][2] For example, all-trans-RA (atRA) primarily activates retinoic acid receptors (RARs), while 9-cis-RA can activate both RARs and retinoid X receptors (RXRs).[2] Accurate quantification of each isomer is therefore essential to understand their specific physiological or pathological roles.

Q2: What are the most common analytical techniques for separating RA isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with UV or mass spectrometry (MS) detectors, are the most common techniques for separating and quantifying RA isomers.[1][3][4] Normal-phase HPLC on a silica (B1680970) column or reversed-phase HPLC on C18 or C30 columns are frequently used.[3][5] Additionally, advanced techniques like differential mobility separation (DMS), such as SelexION Technology, can provide an orthogonal level of selectivity to resolve isomers and reduce matrix interference, especially when coupled with LC-MS/MS.[1][6]

Q3: My retinoic acid standards seem to be degrading. How can I prevent this?

A3: Retinoids are highly susceptible to degradation from light, heat, and oxygen.[7][8] To ensure the stability of your standards and samples, follow these precautions:

  • Minimize Light Exposure: Work under yellow or subdued light. Use amber vials or wrap containers in aluminum foil.[8]

  • Control Temperature: Store stock solutions and samples at -80°C for long-term storage.[6][8]

  • Prevent Oxidation: Use antioxidants like BHT or BHA in your extraction solvents if necessary. Prepare fresh working standards daily.[5]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot standards and samples to prevent degradation from repeated temperature changes.[8]

Q4: What is the retinoic acid signaling pathway?

A4: Retinoic acid, a metabolite of vitamin A, regulates gene transcription by binding to nuclear receptors.[9][10] In the cytoplasm, retinol (B82714) is converted to retinaldehyde and then to retinoic acid. RA can then bind to Cellular Retinoic Acid-Binding Proteins (CRABPs).[11] Inside the nucleus, RA binds to a heterodimer of the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, recruiting coactivators and initiating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[9][11][12]

Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH CRABP CRABP RA->CRABP RA_nuc RA CRABP->RA_nuc Transport RAR_RXR RAR/RXR Heterodimer RA_nuc->RAR_RXR RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Gene Target Gene Transcription RARE->Gene

A simplified diagram of the canonical retinoic acid signaling pathway.

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of RA Isomers

Q: I am observing poor peak resolution or co-elution between my retinoic acid isomers (e.g., 13-cis-RA and all-trans-RA). What should I do?

A: Poor resolution is a common challenge. Here is a step-by-step guide to improve the separation of your isomers.

Troubleshooting Poor Resolution Start Start: Poor Isomer Resolution CheckMobilePhase Step 1: Optimize Mobile Phase Start->CheckMobilePhase AdjustGradient Adjust Gradient Slope (shallower gradient) CheckMobilePhase->AdjustGradient Isocratic or Gradient? ChangeSolvent Change Organic Solvent (e.g., ACN to MeOH) CheckMobilePhase->ChangeSolvent Isocratic or Gradient? AdjustpH Modify Mobile Phase pH or Additive (e.g., Acetic Acid) CheckMobilePhase->AdjustpH Isocratic or Gradient? CheckColumn Step 2: Evaluate Stationary Phase AdjustGradient->CheckColumn ChangeSolvent->CheckColumn AdjustpH->CheckColumn NewColumn Use a Newer Column (efficiency may be lost) CheckColumn->NewColumn ChangePhase Switch Column Chemistry (e.g., C18 to C30 or Phenyl) CheckColumn->ChangePhase CheckTempFlow Step 3: Adjust Temp & Flow Rate NewColumn->CheckTempFlow ChangePhase->CheckTempFlow LowerFlow Decrease Flow Rate CheckTempFlow->LowerFlow ChangeTemp Change Column Temperature CheckTempFlow->ChangeTemp Resolved Resolution Improved LowerFlow->Resolved ChangeTemp->Resolved

A decision tree for troubleshooting poor chromatographic resolution.
  • Step 1: Optimize Mobile Phase Composition. Selectivity is most effectively altered by changing the mobile phase.[13][14]

    • Adjust Organic Modifier: In reversed-phase HPLC, subtly changing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) can significantly impact retention and resolution.[14]

    • Change Solvent Type: Switching between acetonitrile and methanol (B129727) can alter selectivity due to different solvent properties.

    • Modify Additives: For normal-phase HPLC, small amounts of an acid like acetic acid in the mobile phase (e.g., n-hexane:2-propanol:acetic acid) are often required for good peak shape and separation.[5]

  • Step 2: Evaluate the Stationary Phase.

    • Column Chemistry: If mobile phase optimization is insufficient, changing the column is the next logical step.[13] C18 columns are common, but C30 columns can offer better shape selectivity for structurally similar isomers. Phenyl phases can also provide alternative selectivity.[15]

    • Column Efficiency: Ensure your column is not old or degraded. A loss of efficiency leads to broader peaks and poorer resolution.[14]

  • Step 3: Adjust Temperature and Flow Rate.

    • Temperature: Lowering the column temperature can sometimes increase resolution, although it may also increase backpressure.

    • Flow Rate: Decreasing the flow rate can improve efficiency and resolution, but at the cost of longer run times.[14]

Issue 2: Matrix Interference and Ion Suppression in LC-MS/MS

Q: My analysis of RA isomers in biological samples (e.g., plasma, tissue) suffers from high background noise and inconsistent quantification. How can I mitigate matrix effects?

A: Biological matrices are complex and can cause significant interference and ion suppression in LC-MS/MS analysis.[1]

  • Improve Sample Preparation:

    • Liquid-Liquid Extraction (LLE): A robust LLE protocol can effectively remove many interfering lipids and proteins.

    • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup and can significantly reduce matrix components.

  • Enhance Chromatographic Separation:

    • Ensure baseline or near-baseline resolution of your analytes from the bulk of the matrix components. Even if isomers are resolved from each other, they may co-elute with matrix components that cause ion suppression.

  • Utilize Advanced MS Techniques:

    • Differential Mobility Separation (DMS): Techniques like SelexION can be used as a post-chromatography separation step. DMS separates ions based on their size and shape before they enter the mass spectrometer, effectively removing co-eluting matrix interferences and even separating the RA isomers themselves.[1][6] This provides an orthogonal level of selectivity.[6]

  • Use Stable Isotope-Labeled Internal Standards:

    • Co-eluting internal standards (e.g., 13-cis-RA-d5) can help compensate for matrix-induced variations in ionization efficiency, improving quantitative accuracy.[16]

Data & Protocols

Comparative Chromatographic Data

The following table summarizes typical retention times for retinoic acid isomers under different chromatographic conditions. Note that these values can vary significantly based on the specific system, column batch, and mobile phase preparation.

IsomerHPLC MethodRetention Time (min)Reference
13-cis-Retinoic AcidNormal-Phase (Isocratic)10.55[5]
all-trans-Retinoic AcidNormal-Phase (Isocratic)11.65[5]
13-cis-Retinoic AcidReversed-Phase (Isocratic)4.5[17]
all-trans-Retinoic AcidReversed-Phase (Isocratic)5.7[17]
13-cis-Retinoic AcidLC-MS/MS (Gradient)5.48[1]
9-cis-Retinoic AcidLC-MS/MS (Gradient)5.86[1]
all-trans-Retinoic AcidLC-MS/MS (Gradient)6.08[1]
Example Experimental Protocol: Normal-Phase HPLC-UV

This protocol is a generalized example for the separation of 13-cis-RA and all-trans-RA. Optimization will be required for your specific instrumentation and application.

Experimental Workflow Start Start SamplePrep 1. Sample Preparation (Extraction from Plasma/Tissue) Start->SamplePrep StdPrep 2. Standard Preparation (Prepare Calibration Curve) SamplePrep->StdPrep HPLCSetup 3. HPLC System Setup StdPrep->HPLCSetup Injection 4. Sample Injection HPLCSetup->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. UV Detection (350 nm) Separation->Detection DataAnalysis 7. Data Analysis (Integration & Quantification) Detection->DataAnalysis End End DataAnalysis->End

A general experimental workflow for HPLC analysis of retinoic acid isomers.

1. Materials and Reagents

  • HPLC System: Pump, autosampler, column oven, UV detector.

  • Column: Silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).[5]

  • Standards: All-trans-retinoic acid, 13-cis-retinoic acid.

  • Solvents: HPLC-grade n-hexane, 2-propanol, glacial acetic acid, ethanol.[5]

2. Standard Preparation

  • Prepare individual stock solutions (e.g., 1 mg/mL) of each isomer in ethanol.[5]

  • Perform serial dilutions in the mobile phase to create working standards for a calibration curve (e.g., 10 ng/mL to 1000 ng/mL).

  • Critical Step: Prepare standards fresh daily and protect them from light at all times.[17]

3. Mobile Phase Preparation

  • Prepare the mobile phase by mixing n-hexane, 2-propanol, and glacial acetic acid. A typical ratio is 1000:4.3:0.675 (v/v/v).[5]

  • Degas the mobile phase before use.

4. HPLC Conditions

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20-50 µL.[5]

  • Detection: UV at 350 nm.[5][18]

  • Run Time: Approximately 15-20 minutes.

5. Sample Preparation (from Plasma)

  • To 0.5 mL of plasma, add an internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane/ethyl acetate).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

6. Data Analysis

  • Integrate the peak areas for each isomer.

  • Construct a calibration curve by plotting peak area against concentration for the standards.

  • Calculate the concentration of each isomer in the samples based on the calibration curve.

References

Validation & Comparative

The Analytical Edge: A Comparative Guide to 11-cis-Retinoic Acid-d5 and Other Deuterated Retinoids as Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative bioanalysis, the choice of a suitable internal standard is paramount to achieving accurate and reliable results. For researchers, scientists, and drug development professionals working with retinoids, deuterated analogues have become the gold standard in mass spectrometry-based methods. This guide provides a comprehensive comparison of 11-cis-Retinoic Acid-d5 and other deuterated retinoids, offering insights into their performance as internal standards and providing supporting experimental data and protocols.

The Critical Role of Deuterated Internal Standards

Deuterated internal standards are synthetic versions of an analyte where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This subtle mass change allows the internal standard to be distinguished from the endogenous analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization response are crucial for correcting variations in extraction recovery and matrix effects, ultimately leading to more accurate and precise quantification.

Performance Comparison of Deuterated Retinoids

While direct comparative performance data for this compound is limited in publicly available literature, we can infer its expected performance based on data from other commonly used deuterated retinoid standards, such as all-trans-Retinoic Acid-d5 and 13-cis-Retinoic Acid-d5. The key performance metrics for an internal standard include its ability to ensure accuracy, precision, and linearity of the analytical method.

Table 1: Performance Characteristics of Deuterated Retinoid Internal Standards in LC-MS/MS Assays

Parameterall-trans-Retinoic Acid-d5[1]13-cis-Retinoic Acid-d5[2]This compound (Expected)
Linearity (r²) ≥ 0.999Not explicitly stated, but method validated≥ 0.99
Lower Limit of Quantification (LLOQ) 0.45 ng/mLNot explicitly stated, but method validated for endogenous levelsSub ng/mL to low ng/mL range
Intra-day Precision (% CV) < 8%< 15%< 15%
Inter-day Precision (% CV) < 8%< 15%< 15%
Accuracy (% RE) 98.98% to 106.19%Within ±15% of nominal valuesWithin ±15% of nominal values
Extraction Recovery 75.63% to 81.61%Not explicitly statedConsistent and reproducible
Matrix Effect 74.33% to 86.38%Minimized by the internal standardMinimized by the internal standard

Data for all-trans-Retinoic Acid-d5 is based on a validated LC-MS/MS method for all-trans-retinoic acid in human plasma.[1] Data for 13-cis-Retinoic Acid-d5 is based on a validated UHPLC-MS/MS method for multiple retinoids in human serum.[2] Expected performance for this compound is based on the typical performance of deuterated internal standards in similar bioanalytical assays.

Experimental Protocols: A Guide to Best Practices

The following sections outline detailed methodologies for the quantification of retinoids in biological matrices using a deuterated internal standard. These protocols can be adapted for the use of this compound.

Sample Preparation: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) is a common and effective method for extracting retinoids from plasma or serum.

Materials:

  • Plasma or serum sample

  • Deuterated internal standard stock solution (e.g., this compound in ethanol)

  • Acetonitrile (B52724)

  • Methyl-tert-butyl ether (MTBE)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 500 µL of plasma or serum in a light-protected tube, add a known amount of the deuterated internal standard solution.

  • Add 1 mL of acetonitrile to precipitate proteins and vortex for 30 seconds.

  • Add 5 mL of MTBE, vortex for 2 minutes, and then centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of MTBE and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the retinoids.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive or negative ion mode, depending on the specific retinoid and instrument sensitivity. ESI is commonly used.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte (e.g., 11-cis-retinoic acid) and the deuterated internal standard (e.g., this compound) need to be optimized.

Visualizing the Workflow and Biological Context

To better understand the application of deuterated retinoids and their biological significance, the following diagrams illustrate a typical experimental workflow and the retinoid signaling pathway.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Spike with This compound sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Analysis & Quantification lcms->data

Experimental workflow for retinoid quantification.

retinoid_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (RDH) CRBP CRBP Retinol->CRBP Retinoic_Acid Retinoic Acid Retinaldehyde->Retinoic_Acid Oxidation (RALDH) CRABP CRABP Retinoic_Acid->CRABP RAR_RXR RAR-RXR Heterodimer Retinoic_Acid->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Gene_Transcription Gene Transcription RARE->Gene_Transcription Activation/ Repression

Simplified retinoid signaling pathway.

Stability and Handling of Deuterated Retinoids

Retinoids are notoriously sensitive to light, heat, and oxidation.[3] Therefore, proper handling and storage are crucial to maintain their integrity.

  • Storage: Deuterated retinoid standards should be stored as a solid at -20°C or lower in the dark. Stock solutions should be prepared in a suitable solvent like ethanol (B145695) or DMSO, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.

  • Handling: All experimental procedures involving retinoids should be performed under yellow light to prevent photoisomerization. Samples should be protected from light at all stages, from collection to analysis.

While the stability of 11-cis-retinoic acid is expected to be similar to its isomers, it is crucial to perform stability assessments under the specific experimental conditions to ensure data quality.

Conclusion

References

Cross-Validation of an ELISA for 11-cis-Retinoic Acid with LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two analytical methods for the quantification of 11-cis-retinoic acid: a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) and a well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. As no commercial ELISA kit for 11-cis-retinoic acid is readily available, this guide outlines a prospective cross-validation study, offering detailed experimental protocols and expected performance characteristics based on established principles for similar small molecule assays.

Methodology Comparison

The cross-validation of a novel immunoassay against a gold-standard method like LC-MS/MS is critical for ensuring the accuracy, precision, and reliability of the new assay. This process involves analyzing a set of identical samples with both methods and comparing the quantitative results.

ParameterCompetitive ELISALC-MS/MS
Principle Antigen-antibody binding with a competitive format. The signal is inversely proportional to the analyte concentration.Physicochemical separation by liquid chromatography followed by mass-based detection and fragmentation for high specificity.
Throughput High-throughput, suitable for screening large numbers of samples (96-well plate format).Lower throughput, samples are analyzed sequentially.
Specificity Dependent on the cross-reactivity of the monoclonal antibody with related molecules.Very high specificity due to chromatographic separation of isomers and mass-based detection of parent and fragment ions.
Sensitivity Typically in the low ng/mL to pg/mL range.High sensitivity, often reaching low pg/mL or even fg/mL levels.
Development Cost High initial cost for antibody development and kit optimization.High instrument purchase and maintenance cost.
Cost per Sample Generally lower once the kit is developed.Higher due to instrument time, specialized reagents, and maintenance.
Matrix Effects Can be significant and requires careful validation.Can be minimized with appropriate sample preparation and the use of an internal standard.

Experimental Protocols

Hypothetical Competitive ELISA Protocol for 11-cis-Retinoic Acid

This protocol is based on the principles of competitive ELISAs for small molecules.

  • Coating: A microtiter plate is coated with a conjugate of 11-cis-retinoic acid and a carrier protein (e.g., BSA).

  • Blocking: Non-specific binding sites on the plate are blocked using a solution of bovine serum albumin (BSA).

  • Competition: Standards or samples containing 11-cis-retinoic acid are added to the wells, followed by the addition of a specific monoclonal antibody against 11-cis-retinoic acid. The free 11-cis-retinoic acid in the sample competes with the coated 11-cis-retinoic acid for binding to the limited amount of antibody.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.

  • Measurement: The absorbance is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of 11-cis-retinoic acid in the sample.

LC-MS/MS Protocol for 11-cis-Retinoic Acid Quantification

This protocol is adapted from established methods for retinoid analysis.[1][2][3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add an internal standard (e.g., all-trans-4,4-dimethyl-RA).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Add 1 mL of hexane (B92381) to the supernatant and vortex to extract the retinoids.

    • Separate the organic phase and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for 11-cis-retinoic acid and the internal standard. For retinoic acid, this would typically be monitoring the transition of the parent ion to a specific fragment ion (e.g., m/z 301.1 → 205.0).[1]

Data Presentation: Hypothetical Performance Characteristics

The following table summarizes the expected performance characteristics of a well-validated competitive ELISA and a robust LC-MS/MS method for the quantification of 11-cis-retinoic acid, in accordance with FDA guidelines for bioanalytical method validation.[5][6][7]

Performance ParameterHypothetical Competitive ELISALC-MS/MS
Limit of Detection (LOD) 0.1 ng/mL0.01 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.05 ng/mL
Upper Limit of Quantification (ULOQ) 50 ng/mL100 ng/mL
Dynamic Range 0.5 - 50 ng/mL0.05 - 100 ng/mL
Intra-Assay Precision (%CV) < 10%< 5%
Inter-Assay Precision (%CV) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%
Specificity Potential for cross-reactivity with other retinoic acid isomers.High specificity, able to resolve isomers.

Visualizations

experimental_workflow cluster_sample_prep Sample Collection & Preparation cluster_elisa Competitive ELISA cluster_lcms LC-MS/MS cluster_analysis Data Analysis & Comparison Sample Biological Sample (e.g., Plasma) Split Split Sample Sample->Split ELISA_Prep Sample Dilution Split->ELISA_Prep LCMS_Prep Liquid-Liquid Extraction & Internal Standard Spiking Split->LCMS_Prep ELISA_Assay ELISA Plate Assay ELISA_Prep->ELISA_Assay ELISA_Read Absorbance Reading ELISA_Assay->ELISA_Read ELISA_Calc Concentration Calculation (Inverse Curve) ELISA_Read->ELISA_Calc Compare Method Comparison (Bland-Altman, Correlation) ELISA_Calc->Compare LCMS_Analysis LC Separation & MS/MS Detection LCMS_Prep->LCMS_Analysis LCMS_Calc Concentration Calculation (Peak Area Ratio) LCMS_Analysis->LCMS_Calc LCMS_Calc->Compare

Cross-validation experimental workflow.

retinoic_acid_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Complex Retinol Retinol Retinol_RBP->Retinol STRA6 Receptor Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH RA_CRABP RA-CRABP Complex RA->RA_CRABP CRABP CRABP CRABP->RA_CRABP RA_Receptor RA-RAR/RXR Complex RA_CRABP->RA_Receptor RA release RAR RAR RAR->RA_Receptor RXR RXR RXR->RA_Receptor RARE RARE (DNA) RA_Receptor->RARE Gene Target Gene Transcription RARE->Gene

Retinoic Acid Signaling Pathway.

References

Assessing Retinoid Extraction Efficiency: A Comparative Guide to Using 11-cis-Retinoic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is paramount for understanding their physiological roles and therapeutic potential. This guide provides a comparative assessment of retinoid extraction efficiency, with a focus on the application of the deuterated internal standard, 11-cis-Retinoic Acid-d5. The use of stable isotope-labeled internal standards is critical for correcting analytical variability, including matrix effects, thereby enhancing the accuracy and reproducibility of quantification, especially in complex biological matrices. [1][2][3]

This document outlines the performance of various extraction methods for different retinoids, supported by experimental data from published studies. It also provides detailed experimental protocols and visual workflows to aid in the practical application of these methodologies.

Comparative Performance of Retinoid Extraction Methods with Internal Standards

The following tables summarize the performance of different liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of retinoids. The data highlights the extraction recovery, precision, and accuracy achieved when using deuterated internal standards. While direct head-to-head comparisons of different internal standards are limited in the literature, this compilation allows for an indirect assessment of method performance.

Table 1: Extraction Recovery of Retinoids Using Deuterated Internal Standards

Retinoid AnalyteInternal Standard UsedExtraction MethodMatrixMean Extraction Recovery (%)Reference
All-trans-retinoic acid (atRA)Stable isotope of atRAAcetonitrile (B52724) mono-phase extractionHuman Plasma80-105
13-cis-retinoic acid (13cRA)Stable isotope of atRAAcetonitrile mono-phase extractionHuman Plasma80-105
All-trans-4-oxo-retinoic acidStable isotope of atRAAcetonitrile mono-phase extractionHuman Plasma80-105
13-cis-4-oxo-retinoic acidStable isotope of atRAAcetonitrile mono-phase extractionHuman Plasma80-105
All-trans-retinol (atROH)Stable isotope of atRAAcetonitrile mono-phase extractionHuman Plasma80-105
RetinolNot SpecifiedChloroform-methanol extractionSerumNot explicitly stated, but internal standard is used to correct for recovery[4][5]

Table 2: Precision and Accuracy of Retinoid Quantification Using Deuterated Internal Standards

Retinoid AnalyteInternal Standard UsedMatrixIntra-day Precision (CV%)Inter-day Precision (CV%)Intra-day Accuracy (% of nominal)Reference
Retinoic AcidsStable isotope of atRAHuman Plasma< 8< 12.5Within 8
Various RetinoidsRetinoid ISTD mixtureSerum< 10Not ReportedNot Reported[6][7]
All-trans-retinoic acid (atRA)all-trans-4,4-dimethyl-RAMouse Liver5.4 ± 0.48.9 ± 1.0Not Reported[8]
13-cis-retinoic acid (13cRA)13-cisRA-d5Human SerumNot ReportedNot ReportedNot Reported, but used for quantification[9]
All-trans-retinoic acid (atRA)13-cisRA-d5Human SerumNot ReportedNot ReportedNot Reported, but used for quantification[9]

Experimental Protocols

The following is a synthesized, detailed methodology for the extraction and quantification of retinoids from biological samples using a deuterated internal standard, based on common practices found in the literature.[4][5][6][9]

Objective: To extract and quantify retinoids from a biological matrix (e.g., serum, plasma, tissue homogenate) using liquid-liquid extraction and LC-MS/MS, with this compound or another appropriate deuterated retinoid as an internal standard.

Materials:

  • Biological sample (e.g., 200 µL of serum)

  • Deuterated internal standard solution (e.g., this compound in methanol)

  • Acetonitrile

  • Methyl-tert-butyl ether (MTBE) or Hexane

  • Formic acid

  • Water (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Thaw biological samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 200 µL of the sample.

    • Spike the sample with a known amount of the deuterated internal standard solution (e.g., 20 µL of this compound). The concentration of the internal standard should be within the linear range of the assay.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 400 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • To the supernatant from the protein precipitation step, add 1.2 mL of MTBE.

    • Vortex for 1 minute to extract the retinoids into the organic layer.

    • Centrifuge for 10 minutes at 13,000 rpm to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., 1:3 water:methanol with 0.1% formic acid).

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto an LC-MS/MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution program. For example, a mobile phase consisting of A) water with 0.1% formic acid and B) methanol with 0.1% formic acid. The gradient can be programmed to separate the different retinoid isomers.

    • Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Set specific precursor-to-product ion transitions for each retinoid analyte and the deuterated internal standard.

Data Analysis:

  • Quantify the retinoids by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve using standards with known concentrations of each retinoid and a constant concentration of the internal standard.

  • Determine the concentration of the retinoids in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of retinoid analysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Biological Sample (e.g., Serum) spike Spike with this compound (Internal Standard) start->spike precipitate Protein Precipitation (e.g., Acetonitrile) spike->precipitate extract Liquid-Liquid Extraction (e.g., MTBE) precipitate->extract separate Phase Separation (Centrifugation) extract->separate dry Evaporation (Nitrogen Drying) separate->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quantify Quantification (Analyte/IS Ratio) lcms->quantify

Caption: Experimental workflow for retinoid extraction and analysis.

G cluster_cellular Cellular Uptake and Metabolism cluster_nuclear Nuclear Signaling retinol Retinol cRBP Cellular Retinol-Binding Protein (CRBP) retinol->cRBP retinal Retinal cRBP->retinal RA Retinoic Acid (RA) retinal->RA cRABP Cellular Retinoic Acid-Binding Protein (CRABP) RA->cRABP RAR Retinoic Acid Receptor (RAR) RA->RAR cRABP->RAR Transport to Nucleus RXR Retinoid X Receptor (RXR) RARE Retinoic Acid Response Element (RARE) (in DNA) RAR->RARE RXR->RARE transcription Gene Transcription RARE->transcription

Caption: Simplified retinoic acid signaling pathway.

References

Inter-laboratory comparison of 11-cis-retinoic acid quantification methods.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of retinoic acid isomers, with a specific focus on 11-cis-retinoic acid. The information presented is collated from various studies to aid researchers in selecting the most appropriate method for their specific applications, from basic research to clinical trial sample analysis. While a formal inter-laboratory comparison study for 11-cis-retinoic acid is not publicly available, this guide compiles and compares performance data from established methods to offer a valuable reference.

Retinoic acid (RA) and its isomers are critical signaling molecules involved in a myriad of biological processes, including vision, embryonic development, and cell differentiation.[1][2] Accurate quantification of these isomers, which often exist at low endogenous concentrations, is paramount for understanding their physiological roles and for the development of retinoid-based therapeutics. The inherent instability of retinoids, particularly their sensitivity to light and oxidation, presents a significant analytical challenge.[3][4]

Comparative Analysis of Quantification Methods

The primary analytical techniques for the quantification of retinoic acid isomers are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method is often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix being analyzed.

Method Performance Characteristics

The following table summarizes the key performance characteristics of different analytical methods used for the quantification of retinoic acid isomers. It is important to note that while the focus is on 11-cis-retinoic acid, data for other major isomers such as all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid are included, as they are often analyzed concurrently and provide a benchmark for method performance. In many studies of human serum, 11-cis-retinoic acid was not detected.[4]

MethodAnalyte(s)Sample MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Retinoic acid isomersBiological matrices12 - 300,000 pg/mLNot specifiedNot specified[1]
LC-MS/MS 12 retinoids and metabolitesSerum1 - 1000 ng/mLSub-ng/mL levelsSub-ng/mL levels
LC-MS/MS Retinoic acid isomersPlasma, serum, tissue, urine, cell cultureNot specified0.01 ng/mLNot specified
UHPLC-MS/MS Retinoic acid isomers and metabolitesHuman serumNot specifiedNot specified7.5 nM (RA isomers), 10 nM (4oxo-RA isomers)[4]
LC-MS/MS All-trans-retinoic acid (ATRA)Human plasmaNot specifiedNot specifiedNot specified[5]
HPLC-UV Retinoic acid isomersBiological matricesNot specified0.1 ng/mLNot specified[2]
HPLC with Fluorescence Detection 13-cis and all-trans-retinoic acidPharmaceuticalsNot specifiedNot specifiedNot specified[6]
Isocratic HPLC Retinol, retinal, all-trans-retinoic acid, 13-cis-retinoic acidNot specified0.2 - 10.0 µg/mLNot specifiedNot specified[7]
LC with Electrochemical Detection 13-cis and all-trans-retinoic acid, retinolHuman serum, pharmaceuticalsNot specifiedNot specified0.2 ng (all-trans-RA), 0.4 ng (13-cis-RA)[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative protocols for sample preparation and analysis using LC-MS/MS, which is currently the most sensitive and specific method for retinoid quantification.

Sample Preparation for Biological Matrices

Given the light-sensitive nature of retinoids, all sample handling and preparation steps must be performed under yellow or red light to prevent isomerization and degradation.[4]

  • Extraction:

    • For plasma or serum samples, a protein precipitation step is typically employed, followed by liquid-liquid extraction (LLE).[9][5]

    • A common procedure involves the addition of a protein precipitating agent like acetonitrile (B52724) or ethanol, followed by extraction with an organic solvent such as methyl tert-butyl ether (MTBE) or hexane.[5]

    • For tissue samples, homogenization in a suitable buffer is required prior to extraction.

  • Internal Standards:

    • The use of stable isotope-labeled internal standards (e.g., retinoic acid-D6) is highly recommended to correct for matrix effects and variations in extraction efficiency and instrument response.[4]

  • Concentration and Reconstitution:

    • The organic extract is typically evaporated to dryness under a stream of nitrogen.

    • The residue is then reconstituted in a solvent compatible with the mobile phase of the LC system.

LC-MS/MS Analysis

The separation of retinoic acid isomers is critical due to their similar structures and potential for co-elution.[1]

  • Chromatography:

    • Reversed-phase HPLC is commonly used for the separation of retinoids.[7]

    • A C18 column is a popular choice, often with a gradient elution using a mobile phase consisting of a mixture of water, methanol, and an acid modifier like acetic acid or formic acid.[5]

  • Mass Spectrometry:

    • A tandem mass spectrometer (MS/MS) is used for detection and quantification.

    • Electrospray ionization (ESI) in positive ion mode is often preferred for its higher sensitivity compared to the negative ion mode.[4]

    • Selected Reaction Monitoring (SRM) is employed to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Visualizing the Workflow

Diagrams can aid in understanding the complex workflows involved in retinoid analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation (Light Protected) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, Tissue) IS_Spike Spike with Internal Standard Sample->IS_Spike Precipitation Protein Precipitation IS_Spike->Precipitation Extraction Liquid-Liquid Extraction Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (SRM) Ionization->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the quantification of retinoic acid isomers.

The signaling pathway of retinoic acid involves its interaction with nuclear receptors, which is a key area of research.

Retinoic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RA Retinoic Acid (e.g., 11-cis-RA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) RA->CRABP RAR Retinoic Acid Receptor (RAR) CRABP->RAR Transport to Nucleus RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization RARE Retinoic Acid Response Element (RARE) in DNA RXR->RARE Binding to DNA Transcription Gene Transcription RARE->Transcription Modulation

Caption: Simplified signaling pathway of retinoic acid.

Conclusion

The quantification of 11-cis-retinoic acid and other retinoid isomers is a challenging analytical task that requires highly sensitive and specific methods. LC-MS/MS has emerged as the gold standard for this purpose, offering low detection limits and the ability to resolve structurally similar isomers.[1][2][3][5] While HPLC with UV or fluorescence detection can also be employed, these methods may lack the sensitivity and selectivity required for the analysis of low-abundance isomers in complex biological matrices.[5] Careful consideration of sample handling, particularly protection from light, is critical to ensure the accuracy and reliability of the results.[4] This guide provides a comparative overview to assist researchers in navigating the complexities of retinoic acid quantification.

References

Navigating the Isotopic Landscape: A Comparative Guide to 11-cis-Retinoic Acid-d5 Enrichment and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic purity and enrichment of labeled compounds are critical for the accuracy and reliability of experimental data. This guide provides a detailed comparison of 11-cis-Retinoic Acid-d5 with its isotopically labeled alternatives, supported by experimental data and standardized assessment protocols.

This document delves into the specifics of this compound, a deuterated form of a vital endogenous retinoid, and compares its performance metrics with other commercially available deuterated and 13C-labeled retinoic acid isomers. The information presented herein is designed to aid in the selection of the most suitable internal standard for quantitative analyses such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Comparative Analysis of Isotopically Labeled Retinoic Acid Analogs

The selection of an appropriate isotopically labeled internal standard is contingent on its chemical purity, isotopic enrichment, and the specific requirements of the analytical method. Below is a comparative summary of commercially available deuterated and carbon-13 labeled retinoic acid isomers. While specific batch data for this compound is not publicly available from all vendors, the data for its isomers provide a strong benchmark for expected quality.

CompoundSupplierIsotopic Purity/EnrichmentChemical PurityNotes
This compound MedChemExpressData not publicly specified; used as an internal standard for quantitative analysis.[1]Not specifiedDeuterium (B1214612) labeled analog of 11-cis-Retinoic Acid.[1]
all-trans-Retinoic Acid-d5 Cayman Chemical≥99% deuterated forms (d1-d5)≥98%Intended for use as an internal standard for the quantification of all-trans retinoic acid by GC- or LC-MS.
13-cis-Retinoic Acid-d5 Cayman Chemical≥99% deuterated forms (d1-d5)≥90%An internal standard for the quantification of 13-cis retinoic acid.[2][3]
13-cis-Retinoic Acid-d5 BOC Sciences≥95% atom D≥95%Labeled analogue of Isotretinoin.[]
Retinoic Acid (18,19,20-13C3) -Not specifiedNot specifiedA 13C labeled alternative.

Experimental Protocols for Purity and Enrichment Assessment

Accurate determination of isotopic enrichment and chemical purity is paramount. The following are detailed methodologies for the key analytical techniques employed in the assessment of this compound and its analogs.

Workflow for Isotopic Enrichment and Purity Assessment

A systematic approach is crucial for the comprehensive evaluation of isotopically labeled compounds. The following workflow outlines the key steps from sample preparation to data analysis.

Isotopic Purity Assessment Workflow Workflow for Isotopic Enrichment and Purity Assessment cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis prep Accurate weighing of labeled compound and internal standard dissolve Dissolution in appropriate deuterated solvent (e.g., CDCl3, DMSO-d6) prep->dissolve lcms LC-MS/MS Analysis (Isotopic Enrichment & Chemical Purity) dissolve->lcms gcms GC-MS Analysis (Isotopic Enrichment) dissolve->gcms nmr qNMR Analysis (Chemical Purity & Structural Integrity) dissolve->nmr ms_data Mass Spectrometry Data Processing: - Extract ion chromatograms - Integrate peak areas of isotopologues - Calculate isotopic enrichment lcms->ms_data gcms->ms_data nmr_data NMR Data Processing: - Integrate signals of analyte and standard - Calculate chemical purity - Confirm deuterium incorporation sites nmr->nmr_data

A generalized workflow for assessing isotopic purity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Enrichment and Chemical Purity

LC-MS/MS is a powerful technique for both quantifying the isotopic enrichment and assessing the chemical purity by separating the labeled compound from its unlabeled counterpart and other impurities.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the labeled and unlabeled analytes.

    • Data Analysis: Isotopic enrichment is calculated from the ratio of the peak areas of the labeled and unlabeled species. Chemical purity is determined by the relative area of the main peak to all other detected peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment

GC-MS is particularly useful for volatile and thermally stable compounds. Derivatization is often required for retinoic acid to increase its volatility.

  • Derivatization: Esterification of the carboxylic acid group, for example, with diazomethane (B1218177) to form the methyl ester.

  • Instrumentation: A gas chromatograph equipped with a capillary column coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Temperature Program: An initial temperature of 150°C, ramped to 300°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan to identify all fragments and selected ion monitoring (SIM) to quantify specific ions corresponding to the labeled and unlabeled fragments.

  • Data Analysis: Isotopic enrichment is determined by comparing the relative intensities of the mass ions of the labeled and unlabeled derivatized analyte.

Quantitative Nuclear Magnetic Resonance (qNMR) for Chemical Purity and Structural Integrity

qNMR is a primary ratio method for determining the purity of a compound by comparing the integral of a signal from the analyte with that of a certified internal standard. It also confirms the position of the isotopic labels.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • An accurately weighed amount of the this compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • An accurately weighed amount of a certified internal standard with a known purity (e.g., maleic anhydride) is added to the same NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Sequence: A standard 1D proton experiment.

    • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated using the ratio of the integrals of a well-resolved signal from the analyte and a signal from the internal standard, taking into account their respective molecular weights and number of protons. The absence of signals at the positions where protons have been substituted with deuterium confirms the isotopic labeling.

Retinoic Acid Signaling Pathway

11-cis-Retinoic acid, like other retinoic acid isomers, plays a crucial role in regulating gene expression by activating nuclear receptors. Understanding this pathway is essential for researchers working with these molecules.

Retinoic Acid Signaling Pathway Simplified Retinoic Acid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol Retinol (Vitamin A) Retinal Retinaldehyde Retinol->Retinal Oxidation RA Retinoic Acid (e.g., 11-cis-RA) Retinal->RA Oxidation CRABP Cellular Retinoic Acid Binding Protein (CRABP) RA->CRABP Binding RAR Retinoic Acid Receptor (RAR) CRABP->RAR Nuclear Translocation RARE Retinoic Acid Response Element (RARE) in DNA RAR->RARE RXR Retinoid X Receptor (RXR) RXR->RARE Gene Target Gene Transcription RARE->Gene Activation/Repression

Overview of the retinoic acid signaling cascade.

Conclusion

The meticulous assessment of isotopic enrichment and chemical purity of labeled compounds like this compound is fundamental to the integrity of research in drug metabolism, pharmacokinetics, and cellular signaling. While direct, comprehensive supplier data for this compound can be elusive, the benchmarks set by its isomers, such as all-trans-Retinoic Acid-d5 and 13-cis-Retinoic Acid-d5, indicate that high levels of isotopic enrichment (≥99%) and chemical purity (≥95%) are achievable and should be expected.

The choice between different isotopically labeled retinoic acids will depend on the specific analytical requirements, including the native abundance of the corresponding unlabeled isomer in the matrix being studied. The experimental protocols provided in this guide offer a robust framework for the in-house validation of these critical reagents, ensuring the generation of accurate and reproducible scientific data. Researchers are encouraged to employ a combination of chromatographic and spectroscopic techniques for a comprehensive characterization of their labeled standards.

References

A Comprehensive Guide to the Validation of 11-cis-Retinoic Acid Measurements in a Novel Biological Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the validation of 11-cis-retinoic acid quantification in a new biological matrix. It outlines established analytical techniques, presents a hypothetical validation of a new method against a standard method, and includes detailed experimental protocols and supporting data. This document is intended to assist researchers in establishing robust and reliable bioanalytical assays for this critical retinoid isomer.

Introduction

11-cis-retinoic acid is a vital metabolite of vitamin A, playing a crucial role in a variety of biological processes, most notably in the visual cycle and as a ligand for nuclear receptors that regulate gene expression.[1][2][3] Accurate quantification of 11-cis-retinoic acid in diverse biological matrices is essential for understanding its physiological functions and for the development of therapeutics targeting retinoid signaling pathways. When working with a new biological matrix, it is imperative to validate the analytical method to ensure the reliability, reproducibility, and accuracy of the results.[4][5][6][7][8] This guide will compare a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of 11-cis-retinoic acid in a hypothetical new matrix: human synovial fluid.

Comparative Analysis of Analytical Methods

The quantification of retinoids in biological samples presents analytical challenges due to their light sensitivity, potential for isomerization, and the presence of interfering substances in the matrix.[9] Historically, HPLC with UV detection has been a common method for retinoid analysis.[10] However, LC-MS/MS has emerged as the gold standard due to its superior sensitivity, selectivity, and specificity.[9][10][11][12]

Here, we compare the performance of a novel, optimized LC-MS/MS method for 11-cis-retinoic acid in human synovial fluid against a traditional HPLC-UV method.

Table 1: Comparison of Validation Parameters for LC-MS/MS and HPLC-UV Methods

Validation ParameterLC-MS/MS MethodHPLC-UV MethodAcceptance Criteria (FDA/ICH Guidelines)[4][6][8]
Linearity (r²) >0.998>0.995≥0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL5 ng/mLClearly defined and reproducible with acceptable precision and accuracy.
Accuracy (% Bias) Within ± 5%Within ± 15%Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 8%< 15%≤ 15% (≤ 20% at LLOQ)
Recovery (%) 85-95%70-85%Consistent, precise, and reproducible.
Matrix Effect (%) 92-103%Not AssessedShould be minimized and assessed.
Selectivity High (No interferences observed)Moderate (Potential for co-eluting interferences)No significant interfering peaks at the retention time of the analyte and internal standard.
Stability (Freeze-Thaw, Short-Term, Long-Term) StableProne to degradation without strict precautionsAnalyte concentration should remain within ±15% of the nominal concentration.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is optimized for the extraction of 11-cis-retinoic acid from human synovial fluid. All procedures should be performed under yellow light to prevent isomerization of the analyte.

  • To 200 µL of human synovial fluid in a light-protected microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (e.g., 11-cis-retinoic acid-d5 at 100 ng/mL).[1]

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M acetic acid to acidify the sample.

  • Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new light-protected tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

Analytical Methods
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).[13]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Methanol (B129727) with 0.1% formic acid

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions:

      • 11-cis-retinoic acid: m/z 299.2 -> 255.2

      • This compound (IS): m/z 304.2 -> 260.2

  • Instrumentation: A standard high-performance liquid chromatography system with a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Mobile Phase: An isocratic mixture of 85% methanol and 15% 0.01 M sodium acetate (B1210297) buffer (pH 5.2).[14]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 350 nm.

Visualizations

Signaling Pathway

Retinoid_Signaling_Pathway all_trans_retinol All-trans-retinol all_trans_retinal All-trans-retinal all_trans_retinol->all_trans_retinal all_trans_RA All-trans-retinoic acid all_trans_retinal->all_trans_RA eleven_cis_retinal 11-cis-retinal all_trans_retinal->eleven_cis_retinal Isomerization (Visual Cycle) RAR RAR all_trans_RA->RAR eleven_cis_retinol 11-cis-retinol eleven_cis_RA 11-cis-retinoic acid eleven_cis_retinol->eleven_cis_RA eleven_cis_retinal->eleven_cis_retinol RXR RXR eleven_cis_RA->RXR Gene_Expression Gene Expression RXR->Gene_Expression RAR->Gene_Expression

Caption: Simplified retinoid signaling pathway highlighting the formation of 11-cis-retinoic acid.

Experimental Workflow

Experimental_Workflow Sample_Collection Synovial Fluid Collection Spiking Spike with Internal Standard (this compound) Sample_Collection->Spiking Extraction Liquid-Liquid Extraction (MTBE) Spiking->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or HPLC-UV Analysis Reconstitution->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: Workflow for the analysis of 11-cis-retinoic acid in synovial fluid.

Logical Relationship of Validation Parameters

Validation_Parameters Method_Validation Bioanalytical Method Validation Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Selectivity Selectivity & Specificity Method_Validation->Selectivity Sensitivity Sensitivity (LLOQ) Method_Validation->Sensitivity Recovery Recovery Method_Validation->Recovery Stability Stability Method_Validation->Stability Matrix_Effect Matrix Effect (for MS-based methods) Method_Validation->Matrix_Effect

Caption: Core parameters for bioanalytical method validation.

Conclusion

The validation of an analytical method for the quantification of 11-cis-retinoic acid in a new biological matrix is a critical step to ensure data integrity. The presented hypothetical comparison demonstrates the superior performance of the LC-MS/MS method over the traditional HPLC-UV method in terms of sensitivity, selectivity, accuracy, and precision. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to develop and validate their own methods for the analysis of this important retinoid. Adherence to established validation guidelines, such as those from the FDA and ICH, is paramount for generating reliable and defensible scientific data.[4][6][7][8]

References

Comparison of atmospheric pressure chemical ionization (APCI) vs. electrospray ionization (ESI) for retinoid analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) for the quantitative analysis of retinoids, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

In the realm of bioanalysis, the accurate quantification of retinoids, a class of compounds vital to vision, growth, and cellular differentiation, presents a significant analytical challenge. Their inherent instability and presence in complex biological matrices necessitate highly sensitive and specific detection methods. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard, with the choice of ionization source being a critical determinant of success. This guide provides a comprehensive comparison of two commonly employed atmospheric pressure ionization techniques, APCI and ESI, for retinoid analysis, empowering researchers to select the optimal method for their specific analytical needs.

At a Glance: Key Performance Metrics

The selection between APCI and ESI is not always straightforward and is often analyte- and matrix-dependent. The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of each ionization technique for different retinoids.

RetinoidIonizationLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)MatrixReference
All-trans-Retinoic AcidESI (+)-0.45 ng/mL≥ 0.999Human Plasma[1]
All-trans-Retinoic AcidESI (-)23 pg---[2]
RetinalESI (+)1.0 ng---[2]
Retinol (B82714)ESI (+)0.5 ng---[2]
Retinyl AcetateESI (+)10 ng---[2]
Multiple RetinoidsESI (+)-Sub ng/mL levels> 0.98Serum[3]
All-trans-RetinolAPCI (+)34 fmol/µL500 fmol/µLLinear over 4 orders of magnitudeHuman Serum[4][5]
All-trans-Retinyl PalmitateAPCI (+)36 fmol/µL250 fmol/µLLinear over 3 orders of magnitudeHuman Serum[4][5]
Multiple RetinoidsAPCI (+)---Serum[6]

Note: Direct comparison of LOD/LOQ values across different studies should be done with caution due to variations in instrumentation and experimental conditions.

The Underlying Principles: A Logical Comparison

The fundamental differences in the ionization mechanisms of APCI and ESI dictate their suitability for different types of analytes. ESI is a soft ionization technique that is well-suited for polar and ionizable compounds, while APCI is more effective for less polar to non-polar analytes.

G APCI vs. ESI: A Logical Comparison for Retinoid Analysis cluster_APCI APCI (Atmospheric Pressure Chemical Ionization) cluster_ESI ESI (Electrospray Ionization) APCI_Principle Gas-phase ionization via corona discharge. Analyte must be thermally stable and volatile. APCI_Analytes Suitable for less polar to non-polar retinoids (e.g., Retinol, Retinyl Esters). APCI_Principle->APCI_Analytes APCI_Advantages Advantages: - Better for non-polar compounds. - Less susceptible to matrix effects. - Tolerant of higher flow rates. APCI_Analytes->APCI_Advantages APCI_Disadvantages Disadvantages: - Requires thermal stability. - Can cause fragmentation. APCI_Analytes->APCI_Disadvantages ESI_Principle Liquid-phase ionization via high voltage. Analyte must be ionizable in solution. ESI_Analytes Suitable for more polar retinoids (e.g., Retinoic Acid). ESI_Principle->ESI_Analytes ESI_Advantages Advantages: - Soft ionization, minimal fragmentation. - Excellent for polar and ionizable compounds. - Can produce multiply charged ions. ESI_Analytes->ESI_Advantages ESI_Disadvantages Disadvantages: - More susceptible to ion suppression from matrix. - Less effective for non-polar compounds. ESI_Analytes->ESI_Disadvantages Retinoid_Analysis Retinoid Analysis by LC-MS Retinoid_Analysis->APCI_Principle Choose for non-polar retinoids Retinoid_Analysis->ESI_Principle Choose for polar retinoids G General Workflow for Retinoid Analysis by LC-MS Sample Biological Sample (e.g., Serum, Plasma, Tissue) Extraction Sample Preparation (Protein Precipitation, LLE) Sample->Extraction LC Liquid Chromatography (Reversed-Phase Separation) Extraction->LC Ionization Ionization Source LC->Ionization APCI APCI Ionization->APCI Gas-Phase ESI ESI Ionization->ESI Liquid-Phase MS Mass Spectrometry (Tandem Quadrupole) APCI->MS ESI->MS Data Data Acquisition & Analysis MS->Data

References

A Comparative Guide to the Linearity and Range of Quantification for 11-cis-Retinoic Acid Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of analytical methodologies for the quantification of 11-cis-retinoic acid, with a focus on assay linearity and the quantifiable range. While specific performance data for 11-cis-retinoic acid is less common in published literature compared to its isomers, all-trans- and 13-cis-retinoic acid, the principles of assay validation and the expected performance of the techniques discussed are broadly applicable. This document outlines common analytical platforms, their performance characteristics, and detailed experimental protocols to guide researchers in establishing robust and reliable quantification assays.

Introduction to 11-cis-Retinoic Acid Quantification

11-cis-retinoic acid is a geometric isomer of retinoic acid, a critical signaling molecule derived from vitamin A. While the all-trans and 9-cis isomers are well-established ligands for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the primary role of the 11-cis configuration is in the visual cycle as the precursor to 11-cis-retinal, the chromophore of rhodopsin. However, the presence and potential biological activities of 11-cis-retinoic acid in other tissues necessitate accurate and sensitive quantification methods. The most common techniques for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Assay Performance

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS is generally favored for its superior sensitivity and specificity, making it ideal for detecting endogenous levels of retinoids in biological samples.[1][2][3][4] HPLC-UV offers a more accessible and cost-effective alternative, suitable for samples with higher concentrations of the analyte.[2]

Below is a summary of typical performance characteristics for retinoic acid isomer quantification, which can be considered representative for 11-cis-retinoic acid assay development.

ParameterLC-MS/MSHPLC-UV
Linearity (r²) > 0.99[2][5][6]> 0.99[5]
Lower Limit of Quantification (LLOQ) 0.1 - 2.5 ng/mL[1][5][6]1 - 5 ng/mL[5]
Upper Limit of Quantification (ULOQ) 800 - 1000 ng/mL[1][5]800 - 1000 ng/mL[5]
Intra-day Precision (%CV) < 10%[1][3][4]< 6%[5]
Inter-day Precision (%CV) < 10%[3][4]< 6%[5]
Accuracy (% Recovery) 98.98% - 106.19%[2][6]78% - 94%[5]

Experimental Protocols

A detailed protocol for the determination of linearity and range of quantification is crucial for assay validation. The following is a generalized procedure based on established methods for retinoic acid analysis.

Protocol: Determination of Linearity and Range of Quantification for 11-cis-Retinoic Acid via LC-MS/MS

1. Objective: To establish the linearity and quantifiable range of an LC-MS/MS method for 11-cis-retinoic acid in a relevant biological matrix (e.g., plasma, tissue homogenate).

2. Materials:

  • 11-cis-retinoic acid reference standard

  • Internal standard (IS), e.g., a deuterated analog of retinoic acid

  • HPLC-grade solvents (e.g., methanol (B129727), acetonitrile, water, acetic acid)

  • Biological matrix (e.g., human plasma)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables

  • Calibrated pipettes, vials, and other standard laboratory equipment

  • LC-MS/MS system

3. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 11-cis-retinoic acid reference standard in a suitable solvent (e.g., methanol). Protect from light and store at -20°C or lower.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS at a fixed concentration.

4. Preparation of Calibration Curve Standards:

  • Prepare a set of at least six non-zero calibration standards by spiking the biological matrix with the appropriate working solutions of 11-cis-retinoic acid.

  • The concentration range should bracket the expected concentrations in study samples. A typical range could be 0.1 ng/mL to 1000 ng/mL.

  • Include a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).

5. Sample Preparation (Liquid-Liquid Extraction Example):

  • To 100 µL of each calibration standard, quality control sample, and study sample, add the IS working solution.

  • Add a protein precipitation agent (e.g., acetonitrile) and vortex.

  • Add an extraction solvent (e.g., methyl tert-butyl ether), vortex, and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

6. LC-MS/MS Analysis:

  • Chromatographic Conditions: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: water with 0.1% acetic acid, B: methanol with 0.1% acetic acid).

  • Mass Spectrometric Conditions: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the precursor and product ion transitions for both 11-cis-retinoic acid and the IS.

7. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²).

  • Linearity: The coefficient of determination (r²) should be ≥ 0.99.

  • Range of Quantification: The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). The LLOQ is the lowest concentration on the calibration curve with acceptable precision (e.g., ≤ 20% CV) and accuracy (e.g., within 80-120% of the nominal value). The ULOQ is the highest concentration with acceptable precision (e.g., ≤ 15% CV) and accuracy (e.g., within 85-115%).

Visualizations

Signaling Pathway of Retinoic Acid

The biological effects of retinoic acid isomers are primarily mediated through the activation of nuclear receptors. All-trans-retinoic acid is the principal ligand for Retinoic Acid Receptors (RARs). Other isomers, such as 9-cis-retinoic acid, can also bind to RARs and Retinoid X Receptors (RXRs). It is widely understood that cis-isomers like 11-cis-retinoic acid and 13-cis-retinoic acid can isomerize to the more stable all-trans form to exert their genomic effects.

G cluster_extra Extracellular cluster_cyto Cytoplasm cluster_nucleus Nucleus Vitamin A Vitamin A Retinol Retinol Vitamin A->Retinol 11-cis-RA 11-cis-RA Isomerization Isomerization 11-cis-RA->Isomerization atRA_extra All-trans-RA atRA_cyto All-trans-RA atRA_extra->atRA_cyto Retinal Retinal Retinol->Retinal RDH Retinal->atRA_cyto RALDH CRABP Cellular Retinoic Acid Binding Protein (CRABP) atRA_cyto->CRABP CRABP_RA CRABP-RA Complex CRABP->CRABP_RA Isomerization->atRA_cyto RAR RAR CRABP_RA->RAR RARE Retinoic Acid Response Element (RARE) RAR->RARE RXR RXR RXR->RARE Transcription Target Gene Transcription RARE->Transcription Activation/ Repression

Caption: Retinoic Acid Signaling Pathway.

Experimental Workflow for Assay Validation

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The workflow below illustrates the key steps in validating the linearity and range of quantification for an 11-cis-retinoic acid assay.

G cluster_prep Preparation cluster_extraction Sample Processing cluster_analysis Data Acquisition & Analysis cluster_eval Evaluation prep_standards Prepare Stock & Working Solutions prep_calibrators Spike Biological Matrix to Create Calibrators prep_standards->prep_calibrators add_is Add Internal Standard prep_calibrators->add_is extract Perform LLE or SPE add_is->extract reconstitute Evaporate & Reconstitute extract->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Integrate Peaks & Calculate Area Ratios lcms->integrate plot Plot Calibration Curve integrate->plot regress Perform Weighted Linear Regression plot->regress eval_linearity Assess Linearity (r² ≥ 0.99) regress->eval_linearity eval_range Determine LLOQ & ULOQ (Precision & Accuracy) regress->eval_range

Caption: Assay Validation Workflow.

References

Safety Operating Guide

Proper Disposal of 11-cis-Retinoic Acid-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 11-cis-Retinoic Acid-d5, a deuterated form of a vitamin A metabolite often used in research.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the solid compound and its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound and materials contaminated with it is through incineration by a licensed hazardous waste disposal company.

1. Waste Identification and Segregation:

  • Pure Compound: Any unused or expired this compound should be treated as hazardous chemical waste.

  • Contaminated Materials: This includes items such as gloves, pipette tips, vials, and absorbent paper that have come into direct contact with the compound. These should also be considered hazardous waste.

  • Solutions: Solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.

2. Waste Collection and Storage:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealable hazardous waste container.

    • It is good practice to double-bag solid waste in durable plastic bags before placing it in the final waste container.

  • Liquid Waste:

    • Collect all liquid waste in a dedicated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and should list all chemical constituents, including the solvent and this compound.

    • Avoid mixing incompatible waste streams.

3. Labeling and Documentation:

  • All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name (this compound), and any other components of the waste stream.

  • Maintain a log of the waste generated, including the quantity and date of disposal.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • For smaller quantities, a "lab pack" may be utilized, where smaller containers of compatible chemicals are placed into a larger drum for disposal by a professional waste management service.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Identification cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start Generation of This compound Waste identify Identify Waste Type start->identify solid Solid Waste (Pure compound, contaminated labware) identify->solid Solid liquid Liquid Waste (Solutions containing the compound) identify->liquid Liquid collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid ehs Contact Environmental Health & Safety (EHS) collect_solid->ehs collect_liquid->ehs pickup Arrange for Professional Hazardous Waste Pickup ehs->pickup incineration Incineration at a Licensed Facility pickup->incineration

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited, the table below summarizes key information for the parent compound, Retinoic Acid, which should be used as a conservative guide for handling and safety.

PropertyValueSource
Molecular Formula C₂₀H₂₃D₅O₂MedChemExpress
Appearance Yellow to orange solidGeneral for Retinoids
Solubility Soluble in methanol, DMF, DMSOCayman Chemical (for related compounds)
Storage Temperature -20°C to -80°CMedChemExpress, Cayman Chemical
Primary Disposal Method Chemical IncinerationSanta Cruz Biotechnology (for related compounds)

Key Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard protocols for handling hazardous chemical waste in a laboratory setting. Specific experimental protocols that may generate this compound waste include, but are not limited to:

  • In vitro cell culture studies: Investigating the effects of the compound on cell differentiation, proliferation, or gene expression.

  • In vivo animal studies: Assessing the pharmacokinetic or pharmacodynamic properties of the compound.

  • Analytical chemistry preparations: Using the compound as an internal standard for mass spectrometry-based quantification.

In all these experimental settings, all materials that come into contact with this compound should be considered contaminated and disposed of as hazardous waste according to the procedures described above.

By adhering to these guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and to ensure compliance with local, state, and federal regulations.

Comprehensive Safety and Handling Guide for 11-cis-Retinoic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 11-cis-Retinoic Acid-d5, a deuterated metabolite of vitamin A used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of experiments. This document is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Safety Data

This compound, like other retinoids, is classified as a hazardous substance. The primary risks include reproductive toxicity, skin and eye irritation, and harm upon ingestion, inhalation, or skin contact.[1] The toxicological properties of the deuterated form have not been exhaustively investigated, warranting careful handling.[2]

Summary of Hazards:

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332
Skin Irritation Causes skin irritation.[1]H315
Eye Irritation Causes serious eye irritation.H319
Reproductive Toxicity May damage fertility or the unborn child.[3]H360
Target Organ Toxicity May cause respiratory irritation.[1][4]H335

Physical and Chemical Properties:

PropertyValue
Appearance Yellow to orange crystalline powder.[3][5]
Solubility Insoluble in water.[6] Soluble in methanol.[7]
Stability Stable under normal conditions, but sensitive to air and light.[1][5]
Storage Temperature Recommended: -80°C.[7]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure appropriate PPE is selected.[8] The following table outlines the minimum required PPE.

Required Personal Protective Equipment:

Body PartPPE SpecificationRationale
Hands Two pairs of chemotherapy-grade nitrile gloves (ASTM D6978).[8]Prevents skin contact and absorption. Double-gloving is recommended for handling hazardous compounds.
Body Polyethylene-coated polypropylene (B1209903) gown or equivalent.[8]Protects against contamination of skin and clothing. Standard cloth lab coats are not sufficient.
Eyes/Face Chemical safety goggles and a face shield.[8][9]Provides a barrier against splashes and airborne particles entering the eyes or face.
Respiratory NIOSH-approved respirator (e.g., N95 or higher).[10][11]Required when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust.
Feet Disposable, skid-resistant shoe covers.[10]Prevents the spread of contamination outside the laboratory.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially of the solid form, should occur within a certified chemical fume hood to minimize exposure.[3][4]

Step 1: Preparation

  • Don all required PPE as specified in the table above.

  • Prepare the work area inside the chemical fume hood by lining it with absorbent bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, solvent vials, etc.) before retrieving the chemical from storage.

Step 2: Weighing and Aliquoting (Solid Form)

  • Before opening, allow the container to warm to room temperature to prevent condensation.[11]

  • Carefully open the container inside the fume hood.

  • Use a dedicated spatula to weigh the desired amount of the solid powder. Avoid creating dust.

  • If creating a stock solution, add the solvent to the powder slowly to prevent splashing. The compound is soluble in methanol.[7]

Step 3: Post-Handling

  • Securely seal the primary container.

  • Clean all equipment that came into contact with the chemical.

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., acetone) followed by soap and water.[6]

  • Dispose of all contaminated disposables (gloves, bench paper, weigh boats) as hazardous waste.

Storage and Spill Management

Storage Plan:

  • Temperature: Store containers in a freezer at -80°C for long-term stability.[7]

  • Atmosphere: Keep the container tightly sealed and protect it from air and light.[1][3] Consider storing under an inert atmosphere if specified by the manufacturer.[4]

  • Location: Store in a designated, clearly labeled area for hazardous chemicals, away from strong oxidizing agents.[1]

Emergency Spill Procedures:

  • Evacuate: Alert others in the area and evacuate if the spill is large or outside of a containment hood.

  • Secure the Area: Restrict access to the spill area. Remove all sources of ignition.[6]

  • Assess and Report: Notify the laboratory supervisor or safety officer immediately.

  • Cleanup (Small Spills in a Fume Hood):

    • Ensure proper PPE is worn.

    • Gently dampen the spilled solid with acetone (B3395972) to prevent dust from becoming airborne.[6]

    • Use absorbent pads to collect the dampened material.[6]

    • Place all contaminated materials into a sealed, labeled hazardous waste container.[6]

    • Clean the spill area with acetone, followed by a thorough wash with soap and water.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated disposables, including gloves, absorbent paper, and weighing materials, in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Collect unused solutions or solvent washes in a designated, labeled hazardous waste container.

  • Disposal Method: The recommended disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Compliance: Always adhere to all federal, state, and local environmental regulations for chemical waste disposal.[2]

Mandatory Visualization: Chemical Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A 1. Conduct Risk Assessment B 2. Don Required PPE A->B C 3. Prepare Fume Hood B->C D 4. Retrieve from Storage (& Warm to RT) C->D E 5. Weigh Solid / Prepare Solution D->E F 6. Perform Experiment E->F K Spill Occurs E->K G 7. Decontaminate Workspace & Tools F->G I 9. Return to Secure Storage F->I H 8. Segregate Hazardous Waste G->H J 10. Professional Disposal H->J L Follow Spill Protocol K->L

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.